molecular formula C19H36O5 B1667928 Bempedoic Acid CAS No. 738606-46-7

Bempedoic Acid

Cat. No.: B1667928
CAS No.: 738606-46-7
M. Wt: 344.5 g/mol
InChI Key: HYHMLYSLQUKXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bempedoic acid is an alpha,omega-dicarboxylic acid that is pentadecanedioic acid which is substituted by methyl groups groups at positions 2 and 14, and by a hydroxy group at position 8. It is a drug used for the treatment of high LDL cholesterol, which is sometimes referred to as 'bad cholesterol'. It has a role as an antilipemic drug, an EC 2.3.3.8 (ATP citrate synthase) inhibitor and a prodrug.
High levels of LDL cholesterol (LDL-C) are a major risk factor for cardiovascular events. Caused by genetic mutations or lifestyle factors, hypercholesterolemia can significantly reduce quality of life and increase the risk of mortality from cardiovascular disease. About 1 in 4 patients, or 15 million Americans with elevated LDL-C, are insufficiently managed with maximally tolerated statin therapy alone, requiring additional treatment for hypercholesterolemia. this compound is first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor used once a day for reducing LDL cholesterol levels in statin-refractory patients. It was developed by Esperion Therapeutics Inc. and approved by the FDA on February 21, 2020. A combination product of this compound and [ezetimibe] was approved on February 26, 2020 for increased control of LDL cholesterol levels in patients experiencing refractory elevations despite previous statin treatment.
This compound is an Adenosine Triphosphate-Citrate Lyase Inhibitor. The mechanism of action of this compound is as an Adenosine Triphosphate-Citrate Lyase Inhibitor.
This compound is a small molecule inhibitor of adenosine triphosphate-citrate lyase that is used as a cholesterol lowering agent in patients with hypercholesterolemia and high risk or with known atherosclerotic cardiovascular disease who fail to have an adequate response or are intolerant of conventional statin therapy. This compound is associated with a low rate of mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and to rare instances of clinically apparent acute liver injury.
This compound is an orally bioavailable prodrug and inhibitor of adenosine triphosphate-citrate lyase (ACL), with anti-hyperlipidemic activity. Upon oral administration, this compound becomes activated to its thioester form with coenzyme A (CoA) by the enzyme very long-chain acyl-CoA synthetase 1 (ACSVL1;  SLC27A2) in the liver. The activated form inhibits ACL, thereby preventing the liver's biosynthesis of cholesterol. This lowers low-density lipoprotein cholesterol (LDL-C) levels. ACL is an enzyme upstream of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase in the cholesterol biosynthesis pathway.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and has 6 approved and 3 investigational indications.
inhibits ATP citrate lyase (ACL);  has anti-atherosclerotic activity
See also: this compound;  ezetimibe (component of).

Properties

IUPAC Name

8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHMLYSLQUKXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027952
Record name Bempedoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

738606-46-7
Record name ETC 1002
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=738606-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bempedoic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0738606467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bempedoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bempedoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEMPEDOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJ6Z6Q368
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

87-92
Record name Bempedoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Bempedoic Acid's Role in the Cholesterol Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Bempedoic acid is a first-in-class, orally administered, non-statin lipid-lowering agent designed for patients with hypercholesterolemia, particularly those with statin intolerance. It operates through a novel, liver-specific dual mechanism of action. As a prodrug, this compound is activated to bempedoyl-CoA, which subsequently inhibits ATP-citrate lyase (ACL), a key enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. This inhibition reduces hepatic cholesterol synthesis, leading to the upregulation of low-density lipoprotein (LDL) receptors and increased clearance of LDL cholesterol from circulation. Additionally, this compound activates AMP-activated protein kinase (AMPK), further contributing to the modulation of lipid and glucose metabolism and exerting anti-inflammatory effects. This technical guide provides an in-depth exploration of the biochemical pathways, quantitative effects, and key experimental methodologies related to this compound's role in cholesterol management.

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a primary risk factor for atherosclerotic cardiovascular disease (ASCVD).[1] Statins, which inhibit HMG-CoA reductase, are the cornerstone of LDL-C lowering therapy.[2] However, a significant portion of patients fail to reach their LDL-C goals due to statin intolerance, often manifesting as muscle-related side effects.[3][4] This has driven the development of alternative and complementary therapeutic strategies. This compound (formerly ETC-1002) is a novel agent that targets the cholesterol synthesis pathway at a different enzymatic step than statins, offering a valuable option for managing hyperlipidemia.[3][5]

The Cholesterol Synthesis Pathway: A Primer

The synthesis of cholesterol is a complex process primarily occurring in the liver.[5] It begins with the transport of citrate from the mitochondria into the cytoplasm. In the cytoplasm, the enzyme ATP-citrate lyase (ACL) plays a pivotal role by catalyzing the conversion of citrate into acetyl-CoA and oxaloacetate.[5][6] This cytoplasmic acetyl-CoA is the fundamental building block for the synthesis of both cholesterol and fatty acids.[6][7] Acetyl-CoA is then converted through a series of steps to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate by HMG-CoA reductase (HMGCR). This step, catalyzed by HMGCR, is the rate-limiting step in cholesterol synthesis and is the target of statin drugs.[7][8]

Cholesterol_Synthesis_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm Citrate_mito Citrate Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport ACL ATP-Citrate Lyase (ACL) Citrate_cyto->ACL Substrate AcetylCoA Acetyl-CoA ACL->AcetylCoA Product HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Multiple Steps HMGCR HMG-CoA Reductase (HMGCR) (Statin Target) HMG_CoA->HMGCR Substrate Mevalonate Mevalonate HMGCR->Mevalonate Product (Rate-Limiting Step) Cholesterol Cholesterol Mevalonate->Cholesterol Downstream Synthesis Bempedoic_Acid_Activation cluster_workflow Activation and Targeting Logic BA This compound (Prodrug) Liver Liver Cell (ACSVL1 Present) BA->Liver Muscle Skeletal Muscle Cell (ACSVL1 Absent) BA->Muscle BA_CoA Bempedoyl-CoA (Active Form) Liver->BA_CoA ACSVL1 NoEffect No Activation, No Effect on Cholesterol Synthesis Muscle->NoEffect ACL Inhibits ACL BA_CoA->ACL AMPK Activates AMPK BA_CoA->AMPK ACL_Inhibition_Mechanism cluster_inputs Substrates / Coenzymes cluster_outputs Products ACL ATP-Citrate Lyase (ACL) AcetylCoA Acetyl-CoA ACL->AcetylCoA Oxaloacetate Oxaloacetate ACL->Oxaloacetate ADP ADP + Pi ACL->ADP Citrate Citrate Citrate->ACL ATP ATP ATP->ACL CoA Coenzyme A CoA->ACL BempedoylCoA Bempedoyl-CoA (Active Inhibitor) BempedoylCoA->ACL Competes with CoA Experimental_Workflow cluster_protocol Workflow: ACL Inhibition Assay step1 1. Prepare Reagents (Recombinant ACL, Substrates, Bempedoyl-CoA) step2 2. Incubate ACL with Substrates and Varying Inhibitor Concentrations step1->step2 step3 3. Quantify [14C]-Acetyl-CoA Product (Scintillation Counting) step2->step3 step4 4. Analyze Data (Michaelis-Menten Kinetics) step3->step4 result Determine Ki and Inhibition Type step4->result

References

Bempedoic Acid and AMP-Activated Protein kinase (AMPK) Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bempedoic acid is a first-in-class oral therapeutic agent approved for the treatment of hypercholesterolemia. Its mechanism of action is distinguished by a dual effect on lipid and glucose metabolism, primarily through the inhibition of ATP-citrate lyase (ACL) and the activation of AMP-activated protein kinase (AMPK). This guide provides a comprehensive technical overview of the core mechanisms of this compound, with a specific focus on its interaction with AMPK. It consolidates quantitative data from pivotal preclinical and clinical studies, details the experimental protocols used to elucidate its mechanism, and visualizes the key pathways and experimental workflows.

Core Mechanism of Action: A Dual Approach

This compound is a prodrug that undergoes conversion to its active form, bempedoyl-CoA (ETC-1002-CoA), primarily in the liver by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1).[1][2][3][4][5] The liver-specific expression of ACSVL1 is a key feature of this compound, as it is largely absent in skeletal muscle, thereby minimizing the risk of muscle-related side effects commonly associated with statins.[1][3][4][6]

The therapeutic effects of this compound are mediated through two distinct but complementary pathways:

  • Inhibition of ATP-Citrate Lyase (ACL): Bempedoyl-CoA is a potent competitive inhibitor of ACL, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[4][7][8] By inhibiting ACL, bempedoyl-CoA reduces the synthesis of acetyl-CoA in the cytosol, a fundamental building block for both cholesterol and fatty acid synthesis.[2][8] This leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL-cholesterol (LDL-C) from the circulation.[2][7][8]

  • Activation of AMP-Activated Protein Kinase (AMPK): this compound also activates AMPK, a central regulator of cellular energy homeostasis.[1][9][10][11] AMPK activation further contributes to the reduction of cholesterol and fatty acid synthesis by phosphorylating and inactivating key enzymes such as HMG-CoA reductase and acetyl-CoA carboxylase (ACC).[1][11] This activation of AMPK by this compound has been shown to be independent of changes in cellular AMP/ATP ratios, suggesting a direct or allosteric mode of activation.[12]

The synergistic action of ACL inhibition and AMPK activation results in a significant reduction in LDL-C levels and also a notable decrease in high-sensitivity C-reactive protein (hsCRP), a marker of inflammation.[1][9][11][13]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Data on this compound's Mechanism of Action

ParameterValueExperimental SystemReference
ACL Inhibition by ETC-1002-CoA (Ki) 2 µMRecombinant human ACL[8]
AMPK Activation by ETC-1002 Concentration-dependent increase in p-AMPKHepG2 cells[12]
AMPK Activation by ETC-1002-CoA Dose-dependent activationPurified recombinant human AMPKα1β1γ1[1]

Table 2: Clinical Trial Data on the Efficacy of this compound (180 mg daily)

Clinical TrialParameterPlacebo-Corrected ReductionPatient PopulationReference
CLEAR Harmony LDL-C at Week 12-18.1%Patients on maximally tolerated statin therapy[14]
hsCRP at 12 months-20.6%Patients on maximally tolerated statin therapy[2]
CLEAR Wisdom LDL-C at Week 12-17.4%Patients on maximally tolerated statin therapy[6][12]
hsCRP at Week 12Median reduction of 18.7%Patients on maximally tolerated statin therapy[8]
CLEAR Serenity LDL-C at Week 12-21.4%Statin-intolerant patients[3][15]
hsCRP at Week 12-24.3%Statin-intolerant patients[3]
CLEAR Outcomes LDL-C at 6 months-21.1%Statin-intolerant patients[1][2][16]
hsCRP at 6 months-21.6%Statin-intolerant patients[1][2][16]
Pooled Phase 3 Data (Pool 1) hsCRP Reduction in patients with baseline hsCRP ≥2 mg/L38.7% achieved hsCRP <2 mg/LPatients on maximally tolerated statins[17]
Pooled Phase 3 Data (Pool 2) hsCRP Reduction in patients with baseline hsCRP ≥2 mg/L40.7% achieved hsCRP <2 mg/LPatients on no or low-dose statins[17]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the dual mechanism of action of this compound, from its activation in the liver to its downstream effects on cholesterol synthesis and AMPK activation.

Bempedoic_Acid_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte This compound (Oral) This compound (Oral) This compound This compound This compound (Oral)->this compound Absorption ACSVL1 ACSVL1 This compound->ACSVL1 Activation AMPK AMPK This compound->AMPK Activation Bempedoyl-CoA (ETC-1002-CoA) Bempedoyl-CoA (ETC-1002-CoA) ACSVL1->Bempedoyl-CoA (ETC-1002-CoA) ACL ACL Bempedoyl-CoA (ETC-1002-CoA)->ACL Inhibition Acetyl-CoA Acetyl-CoA ACL->Acetyl-CoA Citrate Citrate Citrate->ACL Cholesterol Synthesis Cholesterol Synthesis Acetyl-CoA->Cholesterol Synthesis HMGCR HMGCR LDL Receptor LDL Receptor Cholesterol Synthesis->LDL Receptor Upregulation p-AMPK p-AMPK AMPK->p-AMPK p-AMPK->HMGCR Inhibition ACC ACC p-AMPK->ACC Inhibition Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis LDL-C Clearance LDL-C Clearance LDL Receptor->LDL-C Clearance

Caption: this compound's dual mechanism of action in the hepatocyte.

Experimental Workflow for Assessing AMPK Activation

This diagram outlines a typical workflow for determining the effect of this compound on AMPK activation in a cellular context.

AMPK_Activation_Workflow cluster_assays Downstream Analysis Cell Culture (e.g., HepG2) Cell Culture (e.g., HepG2) Treatment Treatment with this compound (various concentrations and time points) Cell Culture (e.g., HepG2)->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot for p-AMPK and Total AMPK Protein Quantification->Western Blot AMPK Activity Assay AMPK Activity Assay (e.g., SAMS peptide) Protein Quantification->AMPK Activity Assay Data Analysis Densitometry Analysis (p-AMPK/Total AMPK ratio) Western Blot->Data Analysis Kinase Activity Measurement Measurement of Substrate Phosphorylation AMPK Activity Assay->Kinase Activity Measurement Results Fold-change in AMPK activation and Kinase Activity Data Analysis->Results Kinase Activity Measurement->Results

Caption: Workflow for evaluating this compound-induced AMPK activation.

Logical Relationship of this compound's Dual Action

This diagram illustrates the logical flow from the administration of this compound to its ultimate therapeutic effects.

Logical_Flow cluster_mechanisms Primary Mechanisms cluster_downstream Downstream Effects cluster_outcomes Therapeutic Outcomes This compound Administration This compound Administration Hepatic Activation to Bempedoyl-CoA Hepatic Activation to Bempedoyl-CoA This compound Administration->Hepatic Activation to Bempedoyl-CoA ACL Inhibition ACL Inhibition Hepatic Activation to Bempedoyl-CoA->ACL Inhibition AMPK Activation AMPK Activation Hepatic Activation to Bempedoyl-CoA->AMPK Activation Reduced Cholesterol Synthesis Reduced Cholesterol Synthesis ACL Inhibition->Reduced Cholesterol Synthesis AMPK Activation->Reduced Cholesterol Synthesis Reduced Fatty Acid Synthesis Reduced Fatty Acid Synthesis AMPK Activation->Reduced Fatty Acid Synthesis Decreased hsCRP Decreased hsCRP AMPK Activation->Decreased hsCRP Upregulation of LDL Receptors Upregulation of LDL Receptors Reduced Cholesterol Synthesis->Upregulation of LDL Receptors Decreased LDL-C Decreased LDL-C Upregulation of LDL Receptors->Decreased LDL-C

Caption: Logical flow of this compound's mechanism to therapeutic outcomes.

Detailed Experimental Protocols

ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol describes a direct, homogeneous assay to measure ACL activity and its inhibition.[10][18][19]

Materials:

  • Recombinant human ACL enzyme

  • [14C]-Citrate (radiolabeled substrate)

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Reaction Buffer (e.g., 87 mM Tris, pH 8.0, 20 µM MgCl2, 10 mM KCl, 10 mM DTT, 0.1 mM CoA, 0.4 mM ATP, 0.01% β-lactoglobulin)

  • EDTA (for quenching the reaction)

  • MicroScint-O scintillation fluid

  • 384-well plates

  • TopCount scintillation counter

Procedure:

  • Reaction Setup: In a 384-well plate, prepare the reaction mixture containing the reaction buffer, recombinant human ACL enzyme, and varying concentrations of the inhibitor (bempedoyl-CoA).

  • Initiation: Start the reaction by adding [14C]-citrate to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding EDTA to each well.

  • Detection: Add MicroScint-O to each well. This scintillation fluid selectively detects the product, [14C]-acetyl-CoA, over the substrate, [14C]-citrate.

  • Measurement: After an overnight incubation at room temperature with shaking, measure the radioactivity in each well using a TopCount scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 and Ki values.

AMPK Activation Assay (Western Blot for Phospho-AMPK)

This protocol outlines the steps for assessing AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172.[20][21][22]

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells to a desired confluency. Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total AMPKα to normalize for protein loading.

  • Data Analysis: Perform densitometric analysis of the bands to determine the ratio of phospho-AMPKα to total AMPKα. Calculate the fold-change in AMPK phosphorylation relative to the vehicle control.

In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)

This protocol describes a method to directly measure the kinase activity of immunoprecipitated or recombinant AMPK.

Materials:

  • Purified recombinant AMPK or cell lysates containing AMPK

  • Anti-AMPKα antibody and Protein A/G agarose beads (for immunoprecipitation)

  • SAMS peptide (a synthetic substrate for AMPK)

  • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM MgCl2, 0.2 mM AMP)

  • [γ-32P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • AMPK Immunoprecipitation (if using cell lysates): Incubate cell lysates with an anti-AMPKα antibody, followed by the addition of Protein A/G agarose beads to pull down the AMPK protein complex.

  • Kinase Reaction: Resuspend the immunoprecipitated AMPK or add purified recombinant AMPK to a kinase reaction buffer containing the SAMS peptide.

  • Initiation: Start the reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Spotting: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measurement: Measure the radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated SAMS peptide and thus reflects AMPK activity.

  • Data Analysis: Compare the kinase activity in samples treated with this compound to control samples.

Conclusion

This compound represents a significant advancement in the management of hypercholesterolemia, offering a dual mechanism of action that addresses both cholesterol synthesis and cellular energy regulation. Its liver-specific activation minimizes the risk of myopathy, providing a valuable therapeutic option for a broad range of patients, including those who are statin-intolerant. The activation of AMPK by this compound not only contributes to its lipid-lowering effects but may also confer additional metabolic benefits, such as improved glucose metabolism and reduced inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and build upon the science of this compound.

References

Bempedoic Acid: An In-depth Analysis of its Effects on Glucose Metabolism and Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bempedoic acid is a first-in-class ATP-citrate lyase (ACLY) inhibitor approved for the treatment of hypercholesterolemia. Beyond its established lipid-lowering effects, a significant body of evidence has emerged detailing its impact on glucose metabolism and insulin sensitivity. Unlike some statins which have been associated with an increased risk of new-onset diabetes, this compound demonstrates a neutral to modestly favorable glycemic profile. This technical guide provides a comprehensive overview of the underlying mechanisms, summarizes quantitative data from pivotal clinical trials, details experimental protocols, and visualizes the key pathways involved. The findings suggest that this compound's unique, liver-specific mechanism of action offers a cardiovascular risk reduction strategy without adversely affecting glycemic control.

Core Mechanism of Action on Glucose Homeostasis

This compound is a prodrug that is activated to bempedoyl-CoA by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1), which is highly expressed in the liver but absent in skeletal muscle.[1][2] This liver-specific activation is central to its metabolic effects and safety profile. The drug's influence on glucose metabolism is primarily attributed to a dual mechanism: the inhibition of ATP-citrate lyase (ACLY) and the activation of AMP-activated protein kinase (AMPK).[1][3][4]

  • ATP-Citrate Lyase (ACLY) Inhibition : Bempedoyl-CoA directly inhibits ACLY, a critical enzyme that links carbohydrate metabolism to the synthesis of cholesterol and fatty acids.[5][6][7] By blocking ACLY, this compound reduces the cytosolic pool of acetyl-CoA and oxaloacetate. The reduction in oxaloacetate, a key substrate for gluconeogenesis, is believed to contribute to decreased hepatic glucose production.[8][9]

  • AMP-Activated Protein Kinase (AMPK) Activation : this compound also activates AMPK, a master regulator of cellular and whole-body energy homeostasis.[1][3] AMPK activation leads to the downregulation of key rate-limiting enzymes in the gluconeogenesis pathway, namely phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1][9] This action further suppresses hepatic glucose output and is a mechanism shared with metformin, a first-line therapy for type 2 diabetes.[1]

The combination of reduced substrate availability for gluconeogenesis (via ACLY inhibition) and direct enzymatic downregulation (via AMPK activation) results in a coordinated reduction in hepatic glucose synthesis.[3][8]

cluster_0 Hepatocyte Cytoplasm BA This compound (Prodrug) BCOA Bempedoyl-CoA (Active Form) BA->BCOA ACSVL1 AMPK AMPK BA->AMPK Activates ACLY ATP-Citrate Lyase (ACLY) BCOA->ACLY Inhibits AcetylCoA Acetyl-CoA ACLY->AcetylCoA Cholesterol & Fatty Acid Synthesis Oxaloacetate Oxaloacetate ACLY->Oxaloacetate PEPCK PEPCK / G6Pase AMPK->PEPCK Inhibits Citrate Citrate Citrate->ACLY Gluco Gluconeogenesis Oxaloacetate->Gluco Glucose Hepatic Glucose Production Gluco->Glucose PEPCK->Gluco Rate-limiting enzymes

This compound's Dual Mechanism on Hepatic Glucose Production.

Quantitative Clinical Data

A post hoc pooled analysis of four Phase 3, randomized, double-blind, placebo-controlled trials (N=3621) provides the most robust quantitative data on the glycemic effects of this compound.[10][11][12] Patients were stratified by baseline glycemic status: normoglycemia, prediabetes, or diabetes.[10]

Effects on HbA1c and Fasting Glucose

This compound demonstrated modest but statistically significant improvements in HbA1c for patients with pre-existing glycemic abnormalities, without adversely affecting fasting glucose levels.[10][11]

ParameterBaseline Glycemic StatusThis compound (Change from Baseline)Placebo (Change from Baseline)Placebo-Corrected DifferenceP-value
HbA1c (%) Diabetes-0.15%+0.04%-0.12%< .0001
Prediabetes-0.07%-0.01%-0.06%< .0001
Normoglycemia-0.01%0.00%-0.01%NS
Fasting Glucose (mg/dL) Diabetes-1.8 mg/dL+3.6 mg/dL-5.4 mg/dLNS
Prediabetes-1.8 mg/dL-0.9 mg/dL-0.9 mg/dLNS
Normoglycemia-0.9 mg/dL-0.9 mg/dL0.0 mg/dLNS
Data sourced from a pooled analysis of four Phase 3 trials at Week 12.[10][11]
Incidence of New-Onset Diabetes

Critically, treatment with this compound was not associated with an increased risk of developing type 2 diabetes.[13][14] The annual rate of new-onset diabetes was numerically lower in the this compound group compared to placebo for patients with both normoglycemia and prediabetes at baseline.[10][11][12]

Baseline Glycemic StatusThis compound (Annual Rate)Placebo (Annual Rate)Hazard Ratio (vs. Placebo)
Prediabetes (n=1868) 4.7%5.9%0.796 (P=0.2819)
Normoglycemia (n=618) 0.3%0.8%Not Significant
Data from a pooled analysis with a median follow-up of 1 year.[10][11][12]
Effects on Body Weight

The pooled analysis also revealed a modest but significant reduction in body weight for patients with diabetes and prediabetes treated with this compound compared to placebo.[10] In the CLEAR Outcomes trial, a weight change of -0.64 kg was observed in patients with diabetes at study completion (P < 0.0001).[13]

Baseline Glycemic StatusThis compound vs. Placebo (Between-group change)P-value
Diabetes -0.4 kg0.090
Prediabetes -0.5 kg0.008
Data from a pooled analysis at Week 12.[10]

Experimental Protocols: Phase 3 Pooled Analysis Methodology

The quantitative data presented are derived from a patient-level pooled analysis of four pivotal Phase 3 clinical trials: CLEAR Harmony, CLEAR Wisdom, CLEAR Serenity, and CLEAR Tranquility.[10][11][15]

Study Design
  • Trial Structure : All four studies were randomized, double-blind, placebo-controlled, parallel-group trials.[15][16]

  • Duration : Treatment duration ranged from 12 to 52 weeks.[11]

  • Randomization : Patients were randomized in a 2:1 ratio to receive either this compound or a matching placebo.[11][16]

Patient Population
  • Inclusion Criteria : Patients with hypercholesterolemia requiring additional LDL-C lowering despite being on maximally tolerated statin therapy were enrolled.[10][11] The CLEAR Outcomes trial specifically enrolled statin-intolerant patients.[17]

  • Glycemic Stratification : For the post hoc analysis, patients were categorized at baseline based on their glycemic status:

    • Diabetes : History of diabetes, use of diabetes medication, or HbA1c ≥6.5%.[10]

    • Prediabetes : No history of diabetes, HbA1c of 5.7% to 6.4%, or fasting glucose of 100-125 mg/dL.[10][15]

    • Normoglycemia : Did not meet the criteria for diabetes or prediabetes.[10]

Intervention
  • Treatment : Oral this compound 180 mg once daily.[11][16]

  • Control : Matching placebo once daily.[11][16]

Endpoints and Assessments
  • Primary Efficacy Endpoint (Lipids) : Percent change from baseline in LDL-C.

  • Glycemic Endpoints (Post Hoc Analysis) :

    • Change from baseline in HbA1c and fasting plasma glucose at week 12.[15]

    • Incidence of new-onset diabetes, defined by investigator-reported adverse events or meeting the diagnostic criteria for diabetes (HbA1c or fasting glucose) on two separate occasions.[10]

  • Safety Assessments : Monitoring of adverse events, including prespecified events of special interest like new-onset diabetes/hyperglycemia.[10]

Screening Screening & Baseline Assessment (Glycemic Stratification) Random Randomization (2:1) Screening->Random BA_Arm This compound Arm (180 mg once daily) Random->BA_Arm n ≈ 2424 PBO_Arm Placebo Arm (Matching Placebo) Random->PBO_Arm n ≈ 1197 FollowUp Follow-Up Visits (Weeks 12, 24, 52) BA_Arm->FollowUp PBO_Arm->FollowUp Endpoint End-of-Study Assessment (HbA1c, FPG, AEs) FollowUp->Endpoint

Generalized Workflow for this compound Phase 3 Clinical Trials.

Conclusion and Implications

The available evidence from preclinical and large-scale clinical studies consistently indicates that this compound does not adversely affect glucose metabolism or insulin sensitivity. Its unique, liver-targeted dual mechanism of ACLY inhibition and AMPK activation contributes to a neutral-to-favorable glycemic profile.[1][3] A pooled analysis of Phase 3 trials shows that this compound does not worsen glycemic control and may lead to modest reductions in HbA1c in individuals with diabetes or prediabetes.[10][11] Furthermore, and in stark contrast to the known risks associated with some statins, this compound does not increase the incidence of new-onset diabetes.[13][14][18]

For researchers and drug development professionals, this compound represents a valuable therapeutic option for LDL-C lowering, particularly for patients with underlying metabolic syndrome, prediabetes, diabetes, or those who are statin-intolerant. Its metabolic profile suggests it can be integrated into treatment regimens without the concern of precipitating or exacerbating dysglycemia, addressing a key unmet need in cardiovascular risk management.

References

Bempedoic Acid: A Dual-Action Therapeutic Agent with Anti-inflammatory Properties Beyond Cholesterol Reduction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bempedoic acid is an established lipid-lowering therapy that primarily functions by inhibiting ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1] Emerging evidence from a compelling body of preclinical and clinical research, however, illuminates a distinct and significant anti-inflammatory role for this compound that is independent of its effects on low-density lipoprotein cholesterol (LDL-C).[2][3] This technical guide provides a comprehensive overview of the mechanisms underpinning these anti-inflammatory properties, presents quantitative data from pivotal clinical trials, details relevant experimental methodologies, and visualizes the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's dual therapeutic potential in managing cardiovascular risk.

Core Anti-inflammatory Mechanism: AMPK Activation

The primary anti-inflammatory effects of this compound are attributed to its ability to activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that plays a pivotal role in regulating metabolic and inflammatory processes.[4][5][6]

  • Mechanism of Activation: this compound, in its prodrug form, can activate AMPK.[7] This activation is not dependent on its conversion to the active form, bempedoyl-CoA, which is responsible for ACLY inhibition and is largely restricted to the liver.[7][8] The absence of the activating enzyme, very-long-chain acyl-CoA synthetase-1 (ACSVL1), in skeletal muscle is a key reason for the low incidence of muscle-related side effects with this compound.[1][8] In immune cells, the activation of AMPK by this compound initiates a cascade of anti-inflammatory signaling.[4][5][8]

  • Downstream Signaling: Once activated, AMPK exerts its anti-inflammatory effects by downregulating pro-inflammatory pathways. A key target is the mitogen-activated protein kinase (MAPK) pathway.[4][8] By inhibiting the MAPK pathway in immune cells, this compound leads to a reduction in the production and release of pro-inflammatory cytokines and chemokines.[6][8] This modulation of immune cell activity is a cornerstone of its systemic anti-inflammatory action.

Quantitative Analysis of Anti-inflammatory Effects from Clinical Trials

Multiple Phase 3 clinical trials have consistently demonstrated the hs-CRP-lowering effect of this compound. The data underscores that this effect is not merely a consequence of LDL-C reduction but an independent pharmacological property.[2][3]

Trial/Analysis Patient Population Treatment Key Findings on Inflammatory Markers Lipid-Lowering Effects (for context)
CLEAR Harmony (Secondary Analysis) [2][9][10]Patients with ASCVD and/or HeFH on maximally tolerated statins with hs-CRP ≥2 mg/LThis compound 180 mg daily vs. Placebo for 12 weekshs-CRP: -26.5% (placebo-corrected median percent change)[10] IL-6: -3.7% (not statistically significant)[9][10] Fibrinogen: +2.1% (not statistically significant)[9][10]LDL-C: -21.1%[10] non-HDL-C: -14.3%[10] Apolipoprotein B: -13.1%[10]
CLEAR Outcomes [11]Statin-intolerant patients at high risk for cardiovascular diseaseThis compound vs. Placebohs-CRP: -21.6% (difference in percent change at 6 months)LDL-C: -21.1% (at 6 months)
Meta-analysis of Phase 3 Trials [12]Pooled data from 7 trials (3892 patients)This compound vs. Placebohs-CRP: -23.4% (significant percentage reduction)LDL-C: -20.3% non-HDL-C: -15.5% Apolipoprotein B: -14.3%
Pooled Analysis of Phase 3 Trials [11]Patients with hs-CRP ≥2 mg/LThis compoundhs-CRP: Reduction of up to 42%Data not specified for this subgroup analysis

A critical finding from the CLEAR Harmony secondary analysis was the lack of correlation between the reductions in hs-CRP and LDL-C, providing strong evidence for two distinct mechanisms of action.[2][9][13]

Experimental Protocols

Quantification of Inflammatory Markers in Clinical Trials
  • High-Sensitivity C-Reactive Protein (hs-CRP): Plasma or serum hs-CRP levels are typically measured using validated high-sensitivity immunoturbidimetric or enzyme-linked immunosorbent assays (ELISA). These assays have the requisite sensitivity to detect low levels of inflammation that are predictive of cardiovascular risk.

  • Interleukin-6 (IL-6) and Fibrinogen: IL-6 is quantified using high-sensitivity ELISA. Fibrinogen concentration is determined using the Clauss method, a clot-based assay.

In Vitro AMPK Activation Assay

This protocol provides a general framework for assessing the activation of AMPK in a cellular context, such as in human umbilical vein endothelial cells (HUVECs) or monocyte/macrophage cell lines.

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a specified duration (e.g., 24 hours).[14] Include a positive control (e.g., AICAR) and a negative control (e.g., Compound C, an AMPK inhibitor).[14][15]

  • Cell Lysis: After treatment, wash cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) at Threonine 172.[14] Also, probe for total AMPK as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify band intensities to determine the ratio of p-AMPK to total AMPK.

  • Kinase Activity Assay (Alternative):

    • Use a commercial AMPK kinase assay kit.[16]

    • Briefly, add cell lysates to a plate coated with an AMPK-specific substrate (e.g., SAMStide).[15][16]

    • Initiate the kinase reaction by adding ATP.

    • After incubation, detect the phosphorylated substrate using a specific antibody and a detection reagent.[15]

    • Measure the signal (e.g., luminescence or absorbance) to determine relative AMPK activity.[16]

Assessment of Endothelial Cell Activation

This protocol outlines a method for evaluating the effect of this compound on endothelial inflammation, often induced by stimuli like lipopolysaccharide (LPS).

  • Cell Culture and Stimulation: Culture endothelial cells (e.g., HUVECs or mouse lung endothelial cells) and treat with this compound. After a pre-incubation period, stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) for a defined period (e.g., 6 hours).[17]

  • Analysis of Adhesion Molecule Expression:

    • Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against endothelial activation markers such as E-selectin, VCAM-1, and ICAM-1.[17][18] Analyze the cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity, which correspond to the level of marker expression.

    • RT-qPCR: Isolate total RNA from the treated cells and reverse transcribe it to cDNA. Perform quantitative real-time PCR using specific primers for the genes encoding E-selectin, VCAM-1, and ICAM-1 to measure changes in their mRNA expression levels.[17]

  • Cytokine Secretion Analysis: Collect the cell culture supernatant and measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA kits.[19]

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

Bempedoic_Acid_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_intracellular Immune Cell (e.g., Monocyte) This compound This compound AMPK AMPK This compound->AMPK Activates MAPK_Pathway MAPK Pathway AMPK->MAPK_Pathway Inhibits Inflammatory_Response Pro-inflammatory Cytokines & Chemokines MAPK_Pathway->Inflammatory_Response Promotes

Caption: this compound activates AMPK, which in turn inhibits the pro-inflammatory MAPK pathway.

Experimental Workflow for In Vitro Assessment

Experimental_Workflow cluster_workflow In Vitro Assessment of Anti-inflammatory Effects cluster_endpoints Endpoints A 1. Culture Immune Cells (e.g., Macrophages) B 2. Treat with this compound A->B C 3. Induce Inflammation (e.g., with LPS) B->C D 4. Analyze Endpoints C->D E Cytokine Secretion (ELISA) D->E F Gene Expression (RT-qPCR) D->F G Signaling Pathway Activation (Western Blot) D->G Bempedoic_Acid_Dual_Action cluster_liver Liver cluster_immune Immune System BA This compound ACLY ATP-Citrate Lyase (ACLY) BA->ACLY Inhibits (as Bempedoyl-CoA) AMPK AMPK Activation BA->AMPK Activates Chol_Synth Cholesterol Synthesis ACLY->Chol_Synth LDLR LDL Receptor Upregulation Chol_Synth->LDLR Leads to LDL_C Reduced Plasma LDL-C LDLR->LDL_C hsCRP Reduced hs-CRP AMPK->hsCRP Leads to

References

Bempedoic Acid: A Deep Dive into its Molecular Framework and Chemical Attributes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid is a first-in-class, orally administered small molecule that has emerged as a significant therapeutic agent for the management of hypercholesterolemia, particularly in patients with statin intolerance.[1][2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, intended for professionals in the fields of research, science, and drug development.

Molecular Structure and Chemical Properties

This compound, systematically named 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid, is an alpha,omega-dicarboxylic acid.[3] Its structure features a 15-carbon aliphatic chain with methyl groups at positions 2 and 14, and a hydroxyl group at position 8. The molecular formula of this compound is C₁₉H₃₆O₅, and it has a molecular weight of 344.49 g/mol .[2]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
IUPAC Name 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid[3]
Molecular Formula C₁₉H₃₆O₅[2]
Molecular Weight 344.49 g/mol [2]
Melting Point 88-91 °CN/A
logP 4.47[2]
Water Solubility -2.935 (log mol/L)[2]
Appearance White to off-white crystalline powderN/A
IC₅₀ (for LDL-C reduction) 3.17 µg/mL[4]
IC₅₀ (cholesterol synthesis in hepatocytes) 10 µM (for this compound-CoA)[5]
Tₘₐₓ (Time to peak plasma concentration) ~3.5 hours[6]
Half-life (t₁/₂) 21 ± 11 hours[6]
Apparent Volume of Distribution (Vd/F) 18 L[6]
Plasma Protein Binding 99.3%[6]
Metabolism Primarily hepatic glucuronidation of this compound and its active metabolite[7]
Excretion Approximately 70% in urine and 30% in feces, mainly as metabolites[7][8]

Mechanism of Action: A Targeted Approach to Cholesterol Synthesis

This compound is a prodrug that undergoes activation primarily in the liver to its active form, bempedoyl-CoA.[7][8] This activation is catalyzed by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1), which is highly expressed in the liver but absent in skeletal muscle.[8] This liver-specific activation is a key factor in this compound's favorable muscle safety profile compared to statins.[8]

The primary pharmacological target of bempedoyl-CoA is ATP-citrate lyase (ACL), an enzyme that functions upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1] ACL catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[9] By inhibiting ACL, this compound reduces the supply of acetyl-CoA, a fundamental building block for the synthesis of both cholesterol and fatty acids.[8][9]

The reduction in intracellular cholesterol levels in hepatocytes leads to the upregulation of the low-density lipoprotein (LDL) receptor on the cell surface.[6] This, in turn, enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream, thereby lowering plasma LDL-C levels.[6][7]

In addition to its primary mechanism of ACL inhibition, this compound has also been shown to activate AMP-activated protein kinase (AMPK), which may contribute to its beneficial effects on glucose metabolism and inflammation.[8]

Bempedoic_Acid_Signaling_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte This compound (Oral) This compound (Oral) BA_in_liver This compound This compound (Oral)->BA_in_liver Absorption LDL-C LDL-C LDL_Clearance Increased LDL-C Clearance LDL-C->LDL_Clearance Uptake ACSVL1 ACSVL1 BA_in_liver->ACSVL1 BA_CoA Bempedoyl-CoA (Active Form) ACSVL1->BA_CoA Activation ACL ATP-Citrate Lyase (ACL) BA_CoA->ACL Inhibition Citrate Citrate Citrate->ACL Acetyl_CoA Acetyl-CoA ACL->Acetyl_CoA Catalysis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Intracellular_Cholesterol Decreased Intracellular Cholesterol Cholesterol_Synthesis->Intracellular_Cholesterol Leads to LDL_Receptor Upregulation of LDL Receptor Intracellular_Cholesterol->LDL_Receptor LDL_Receptor->LDL_Clearance

Mechanism of action of this compound.

Experimental Protocols

Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the simultaneous determination of this compound in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with pH adjusted to 2.1 with orthophosphoric acid) in a specified ratio (e.g., 80:20 v/v). The mobile phase should be filtered and degassed.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: Ambient

    • Detection wavelength: 224 nm

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in a suitable diluent (e.g., the mobile phase) to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 90-720 µg/mL).

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask.

    • Add a portion of the diluent, sonicate to dissolve the active ingredient, and then dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve.

    • Inject the sample solutions.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol describes a general enzymatic assay to determine the inhibitory activity of this compound (in its active CoA form) on ACL. This is often a coupled-enzyme assay.

  • Principle: The activity of ACL is measured by monitoring the production of one of its products, oxaloacetate. The oxaloacetate is then used as a substrate by malate dehydrogenase (MDH) in the presence of NADH. The oxidation of NADH to NAD+ is monitored as a decrease in absorbance at 340 nm.

  • Reagents and Materials:

    • Recombinant human ACL enzyme

    • Malate dehydrogenase (MDH)

    • Substrates: Citrate, Coenzyme A (CoA), ATP

    • Cofactor: MgCl₂

    • NADH

    • Assay buffer (e.g., Tris-HCl with DTT)

    • Bempedoyl-CoA (test inhibitor)

    • 96-well UV-transparent microplates

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ATP, CoA, MgCl₂, NADH, and MDH.

    • Add varying concentrations of the inhibitor (bempedoyl-CoA) to the wells of the microplate. Include a control with no inhibitor.

    • Add the ACL enzyme to all wells.

    • Initiate the reaction by adding the substrate, citrate, to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Illustrative Experimental Workflow

The following diagram outlines a typical preclinical to clinical workflow for the evaluation of a novel lipid-lowering agent like this compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Studies (e.g., ACL Inhibition Assay) Cell_Based Cell-Based Assays (e.g., Hepatocyte Cholesterol Synthesis) In_Vitro->Cell_Based Animal_Models In Vivo Animal Models (e.g., Hypercholesterolemic rodents, non-rodents) Cell_Based->Animal_Models PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) in Animals Animal_Models->PK_PD Tox Toxicology Studies PK_PD->Tox Phase1 Phase I Trials (Safety, Tolerability, PK in Humans) Tox->Phase1 Phase2 Phase II Trials (Dose-Ranging, Efficacy in Patients) Phase1->Phase2 Phase3 Phase III Trials (Large-Scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Submission & Approval Phase3->Approval

Typical drug development workflow for this compound.

Conclusion

This compound represents a valuable addition to the armamentarium for managing hypercholesterolemia. Its unique, liver-specific mechanism of action through the inhibition of ATP-citrate lyase provides an effective strategy for lowering LDL-C, with a reduced risk of muscle-related side effects. This technical guide has provided a detailed overview of its molecular structure, chemical properties, and the experimental protocols used in its evaluation, offering a foundational resource for the scientific and drug development communities.

References

Methodological & Application

Application Notes and Protocols: Bempedoic Acid as an Add-on to Statin Therapy in High-Risk Patients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor designed to lower low-density lipoprotein cholesterol (LDL-C).[1] It serves as a valuable therapeutic option for high-risk patients with atherosclerotic cardiovascular disease (ASCVD) or heterozygous familial hypercholesterolemia (HeFH) who require additional LDL-C reduction despite being on maximally tolerated statin therapy, or for those who are statin-intolerant.[2][3] this compound is a prodrug that undergoes activation specifically in the liver, which minimizes the risk of muscle-related side effects commonly associated with statins.[4][5] These notes provide a comprehensive overview of its mechanism, clinical efficacy, safety profile, and detailed protocols for key experimental assessments.

Mechanism of Action

This compound targets the cholesterol biosynthesis pathway at a step upstream of HMG-CoA reductase, the enzyme inhibited by statins.[3]

  • Activation: this compound is a prodrug that is converted to its active form, bempedoyl-CoA, by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1).[1][4] This enzyme is highly expressed in the liver but absent in skeletal muscle.[6]

  • ACL Inhibition: Bempedoyl-CoA directly inhibits ATP-citrate lyase (ACL), a key enzyme responsible for converting citrate into acetyl-CoA in the cytoplasm.[2][7]

  • Reduced Cholesterol Synthesis: The inhibition of ACL leads to a reduction in the hepatic synthesis of cholesterol.[4]

  • Upregulation of LDL Receptors: The decrease in intracellular cholesterol concentration causes an upregulation in the expression of LDL receptors on the surface of hepatocytes.[7]

  • Increased LDL-C Clearance: Enhanced LDL receptor activity leads to increased clearance of LDL-C from the bloodstream, thereby lowering plasma LDL-C levels.[1]

  • AMPK Activation: this compound has also been shown to activate AMP-activated protein kinase (AMPK), which may contribute to its beneficial effects on glucose metabolism and inflammation.[4][8]

References

Clinical trial design for studying bempedoic acid efficacy and safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, execution, and evaluation of clinical trials investigating the efficacy and safety of bempedoic acid, a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor.[1][2] The protocols outlined below are based on methodologies from pivotal Phase 3 trials and the landmark CLEAR Outcomes study.[3][4][5]

Introduction

This compound is an oral, once-daily medication approved for the treatment of hypercholesterolemia.[2][6] It works by inhibiting ATP citrate lyase, an enzyme upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[7][8] A key characteristic of this compound is that it is a prodrug activated primarily in the liver by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1), which is absent in skeletal muscle.[4][9] This targeted activation is believed to contribute to its lower incidence of muscle-related side effects compared to statins.[8][9]

Mechanism of Action

This compound's primary mechanism involves the inhibition of cholesterol synthesis in the liver. This leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, resulting in increased clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][7] Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which may contribute to its beneficial effects on glucose metabolism and inflammation.[9][10]

Signaling Pathway of this compound

BempedoicAcidPathway cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) This compound (Prodrug) This compound (Prodrug) Activation ACSVL1 This compound (Prodrug)->Activation Uptake Bempedoyl-CoA (Active) Bempedoyl-CoA (Active) Activation->Bempedoyl-CoA (Active) Conversion ACL ATP-Citrate Lyase Bempedoyl-CoA (Active)->ACL Inhibition Citrate Citrate Citrate->ACL Acetyl-CoA Acetyl-CoA ACL->Acetyl-CoA Cholesterol Synthesis Cholesterol Synthesis Acetyl-CoA->Cholesterol Synthesis ... Decreased\nIntracellular\nCholesterol Decreased Intracellular Cholesterol Cholesterol Synthesis->Decreased\nIntracellular\nCholesterol Upregulation of\nLDL Receptors Upregulation of LDL Receptors Decreased\nIntracellular\nCholesterol->Upregulation of\nLDL Receptors Increased LDL-C\nClearance from Blood Increased LDL-C Clearance from Blood Upregulation of\nLDL Receptors->Increased LDL-C\nClearance from Blood

Caption: Mechanism of action of this compound in hepatocytes.

Clinical Trial Design: A Protocol Framework

The following protocol is a synthesized framework based on the design of major this compound clinical trials, such as the CLEAR (Cholesterol Lowering via this compound, an ACL-Inhibiting Regimen) program.[11]

Study Objectives
  • Primary Efficacy Endpoint: To evaluate the percentage change in LDL-C from baseline to a specified time point (e.g., 12 or 24 weeks).[11][12][13]

  • Secondary Efficacy Endpoints:

    • Change in other lipid parameters: Total cholesterol, non-high-density lipoprotein cholesterol (non-HDL-C), apolipoprotein B (apoB), and triglycerides.[2][14]

    • Change in high-sensitivity C-reactive protein (hsCRP).[14][15]

    • Major Adverse Cardiovascular Events (MACE), typically a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, and coronary revascularization (for long-term outcome trials).[3][4]

  • Safety and Tolerability Endpoint: To assess the incidence of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and laboratory abnormalities.[13][16]

Study Design

A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard.[3][11][17]

  • Screening Phase: Typically a 4-5 week period to assess eligibility and include a placebo run-in to ensure adherence and identify patients with placebo-induced side effects.[11]

  • Randomization: Eligible patients are randomized in a 2:1 ratio to receive this compound (180 mg once daily) or a matching placebo.[13][17]

  • Treatment Phase: Duration can range from 12 to 52 weeks for lipid-lowering efficacy studies, or longer (e.g., a median of 40.6 months in CLEAR Outcomes) for cardiovascular outcome trials.[5][16]

  • Follow-up: Post-treatment follow-up visits to monitor for any persistent adverse effects.

Patient Population

Inclusion criteria are designed to target specific patient populations:

  • Inclusion Criteria:

    • Adults (typically 18-85 years old).[5]

    • Diagnosis of hypercholesterolemia, often with established atherosclerotic cardiovascular disease (ASCVD) or heterozygous familial hypercholesterolemia (HeFH).[13][15]

    • Elevated LDL-C levels (e.g., ≥70 mg/dL or ≥100 mg/dL) despite maximally tolerated statin therapy or for patients with documented statin intolerance.[3][13]

    • For statin-intolerant patients, a history of inability to tolerate at least two different statins is often required.[5][11]

  • Exclusion Criteria:

    • Elevated triglycerides (e.g., >500 mg/dL).[5]

    • Recent major cardiovascular events.[5]

    • Severe renal or hepatic impairment.

Experimental Protocols
  • Lipid Profile Analysis:

    • Collect fasting blood samples at baseline and specified follow-up visits.

    • Centrifuge samples to separate serum.

    • Analyze for total cholesterol, HDL-C, and triglycerides using standard enzymatic assays.

    • Calculate LDL-C using the Friedewald formula (for triglycerides <400 mg/dL) or by direct measurement.

    • Measure apoB and hsCRP using immunoturbidimetric or nephelometric assays.

  • Safety Monitoring:

    • Record all TEAEs at each visit, assessing severity and relationship to the study drug.

    • Perform comprehensive metabolic panels and complete blood counts at regular intervals.

    • Pay specific attention to uric acid, creatinine, and hemoglobin levels, as this compound has been associated with mild increases in the former two and a decrease in the latter.[16][18]

    • Monitor for and adjudicate all potential MACE by an independent clinical events committee in cardiovascular outcome trials.

Efficacy Data Summary

The efficacy of this compound has been consistently demonstrated across multiple Phase 3 clinical trials.

Efficacy EndpointThis compound Monotherapy vs. Placebo (in statin-intolerant patients)This compound + Ezetimibe vs. PlaceboThis compound as Add-on to Maximally Tolerated Statin vs. Placebo
LDL-C Reduction ~21-28.5% reduction[14]~38-39.2% reduction[12][14]~17-18% additional reduction[13][15]
Non-HDL-C Reduction ~17.9-23.6% reduction[11][14]Data not consistently reported in this format~15.27% reduction[2]
Apolipoprotein B Reduction ~15.0-19.3% reduction[11][14]Data not consistently reported in this format~13.20% reduction[2]
hsCRP Reduction ~24.3-33.0% reduction[11][14]~34% reduction~19% reduction[15]
4-Component MACE Reduction (CLEAR Outcomes) 13% relative risk reduction[4][14]N/AN/A
3-Component MACE Reduction (CLEAR Outcomes) 15% relative risk reduction[4][14]N/AN/A

Safety and Tolerability Profile

This compound is generally well-tolerated.[16] The safety profile is summarized from pooled data of four Phase 3 trials.[16][18]

Adverse EventThis compound (Rate per 100 person-years)Placebo (Rate per 100 person-years)
Any Treatment-Emergent AE 87.182.9
AEs Leading to Discontinuation 13.48.9
Myalgia 1.52.0
Gout 1.60.5
New-Onset Diabetes/Hyperglycemia 4.76.4

Clinical Trial Workflow

ClinicalTrialWorkflow cluster_pre Pre-Randomization cluster_rand Randomization cluster_post Treatment & Follow-up Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Eligibility Assessment Eligibility Assessment Informed Consent->Eligibility Assessment Placebo Run-in Placebo Run-in Eligibility Assessment->Placebo Run-in Baseline Assessments Baseline Assessments Placebo Run-in->Baseline Assessments Randomization (2:1) Randomization (2:1) Baseline Assessments->Randomization (2:1) This compound (180mg) This compound (180mg) Randomization (2:1)->this compound (180mg) Placebo Placebo Randomization (2:1)->Placebo Treatment Period (12-52 weeks or longer) Treatment Period (12-52 weeks or longer) This compound (180mg)->Treatment Period (12-52 weeks or longer) Placebo->Treatment Period (12-52 weeks or longer) Follow-up Visits Follow-up Visits Treatment Period (12-52 weeks or longer)->Follow-up Visits Efficacy Assessments (Lipids, hsCRP) Efficacy Assessments (Lipids, hsCRP) Follow-up Visits->Efficacy Assessments (Lipids, hsCRP) Safety Monitoring (AEs, Labs) Safety Monitoring (AEs, Labs) Follow-up Visits->Safety Monitoring (AEs, Labs) Data Analysis Data Analysis Efficacy Assessments (Lipids, hsCRP)->Data Analysis Safety Monitoring (AEs, Labs)->Data Analysis Study Conclusion Study Conclusion Data Analysis->Study Conclusion

Caption: A typical workflow for a this compound clinical trial.

Conclusion

Clinical trials for this compound have been robustly designed to demonstrate its efficacy in lowering LDL-C and its overall safety profile. The CLEAR Outcomes trial further established its role in reducing major adverse cardiovascular events in statin-intolerant patients.[4][5] These protocols and data provide a strong foundation for future research and clinical application of this compound in managing hypercholesterolemia.

References

Application Notes and Protocols for the Quantification of Bempedoic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid (marketed as Nexletol™) is a first-in-class ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1] It is a prodrug that is activated in the liver to its active form, bempedoyl-CoA.[2][3] This activation is mediated by very-long-chain acyl-CoA synthetase-1 (ACSVL1), an enzyme predominantly found in the liver and not in skeletal muscle.[3][4] Bempedoyl-CoA inhibits ACL, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2][4] This inhibition leads to reduced cholesterol synthesis in the liver and an upregulation of low-density lipoprotein (LDL) receptors, resulting in increased clearance of LDL-cholesterol from the blood.[2][4]

The primary active metabolite of this compound is its 8-keto metabolite, also known as ESP15228.[5][6] this compound and its metabolites are primarily eliminated through the metabolism of their acyl glucuronide conjugates.[7] Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This document provides detailed application notes and protocols for the quantification of this compound and its key metabolite, ESP15228, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound undergoes a multi-step metabolic process, primarily in the liver, to become pharmacologically active and is eventually metabolized for excretion. The pathway involves activation to a CoA thioester, reversible metabolism to a keto metabolite, and finally conjugation for elimination.

cluster_0 Liver Bempedoic_Acid This compound (ETC-1002) Bempedoyl_CoA Bempedoyl-CoA (Active Form) Bempedoic_Acid->Bempedoyl_CoA ACSVL1 ESP15228 ESP15228 (Keto Metabolite) Bempedoic_Acid->ESP15228 Hepatic Oxidoreductase Glucuronide_Conjugates Inactive Glucuronide Conjugates Bempedoic_Acid->Glucuronide_Conjugates UGT2B7 ACL ATP-Citrate Lyase (ACL) Bempedoyl_CoA->ACL Inhibits Cholesterol_Synthesis Cholesterol Synthesis ACL->Cholesterol_Synthesis Catalyzes ESP15228_CoA ESP15228-CoA (Active Metabolite) ESP15228->ESP15228_CoA ACSVL1 ESP15228->Glucuronide_Conjugates UGT2B7 ESP15228_CoA->ACL Inhibits Elimination Elimination (Urine and Feces) Glucuronide_Conjugates->Elimination

Metabolic pathway of this compound.

Quantitative Analysis Data

The following tables summarize the key parameters for the quantification of this compound and its metabolite ESP15228 using a validated LC-MS/MS method.[5][6][8]

Table 1: LC-MS/MS Method Parameters

ParameterThis compoundESP15228 (Keto Metabolite)
Matrix Human Plasma, Human UrineHuman Plasma, Human Urine
Extraction Method Solid Phase Extraction (Mixed-Mode Anion Exchange)Solid Phase Extraction (Mixed-Mode Anion Exchange)
Chromatography Reversed-Phase Liquid ChromatographyReversed-Phase Liquid Chromatography
Detection Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)
Ionization Mode Negative Ion Electrospray (ESI-)Negative Ion Electrospray (ESI-)
Lower Limit of Quantification (LLOQ) in Plasma 20 ng/mL10 ng/mL
Lower Limit of Quantification (LLOQ) in Urine 20 ng/mL10 ng/mL

Table 2: Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase Column
Mobile Phase Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate)
Flow Rate Typically 0.5 - 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 40 °C)

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol describes the extraction of this compound and ESP15228 from human plasma and urine using a mixed-mode anion exchange 96-well plate.[5][6]

Materials:

  • 96-well mixed-mode anion exchange SPE plate

  • Human plasma or urine samples

  • Internal standard (IS) solution (e.g., isotopically labeled this compound and ESP15228)

  • Methanol

  • Isopropanol

  • Formic acid

  • Ammonium formate

  • Water (HPLC grade)

  • Centrifuge

  • 96-well collection plate

  • Plate sealer

  • Positive pressure manifold or vacuum manifold

Procedure:

  • Sample Pre-treatment (Urine): To prevent adsorptive losses, acidify urine samples with formic acid and dilute with isopropanol before any transfer steps.[5][6]

  • Sample Aliquoting: Pipette 100 µL of plasma or pre-treated urine sample into the wells of the 96-well plate.

  • Internal Standard Addition: Add 50 µL of the internal standard solution to each well.

  • Sample Loading: Mix the samples and load them onto the SPE plate that has been pre-conditioned with methanol and equilibrated with water.

  • Washing:

    • Wash the SPE plate with a solution of 100 mM ammonium formate (pH 3.8).[8]

    • Wash the SPE plate with a mixture of water and methanol (e.g., 5:95 v/v).[8]

  • Elution: Elute the analytes with a solution of 5% formic acid in methanol into a clean 96-well collection plate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Seal the plate and inject the samples into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the general conditions for the chromatographic separation and mass spectrometric detection of this compound and ESP15228.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Perform a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

    • The specific gradient program should be optimized to achieve adequate separation of the analytes from matrix components.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion electrospray mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, ESP15228, and their respective internal standards.

    • Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound and its metabolites from biological samples.

Sample_Collection Sample Collection (Plasma or Urine) Sample_Pretreatment Sample Pre-treatment (Urine: Acidification & Dilution) Sample_Collection->Sample_Pretreatment SPE Solid Phase Extraction (Mixed-Mode Anion Exchange) Sample_Pretreatment->SPE LC_Separation LC Separation (C18 Reverse Phase) SPE->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Application Notes and Protocols: Bempedoic Acid for Statin-Intolerant Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Statins are the cornerstone of therapy for lowering low-density lipoprotein cholesterol (LDL-C) and reducing the risk of atherosclerotic cardiovascular disease (ASCVD). However, a significant portion of patients experience statin-associated muscle symptoms (SAMS), leading to poor adherence or discontinuation of this life-saving therapy. Bempedoic acid is a first-in-class, oral, once-daily ATP-citrate lyase (ACL) inhibitor that lowers LDL-C and has been shown to reduce cardiovascular events in statin-intolerant patients.[1][2] Its unique mechanism of action, which involves liver-specific activation, prevents its accumulation in skeletal muscle, thereby avoiding the muscle-related side effects commonly associated with statins.[3][4] These notes provide a comprehensive overview of its application, supported by clinical trial data and protocols.

Mechanism of Action

This compound is a prodrug that is activated in the liver by very long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, bempedoyl-CoA.[5][6] Bempedoyl-CoA inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[7][8] The inhibition of ACL reduces the synthesis of cholesterol in the liver, which leads to the upregulation of LDL receptors on hepatocytes. This, in turn, increases the clearance of LDL-C from the bloodstream.[6][9] A critical feature of this compound is that the activating enzyme, ACSVL1, is not present in skeletal muscle, which is believed to be the reason for its low incidence of muscle-related adverse effects.[3][10]

Bempedoic_Acid_MoA cluster_pathway Cholesterol Biosynthesis Pathway cluster_feedback Cellular Response Citrate Citrate (in cytoplasm) ACL ATP-Citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA HMG_CoA_Reductase HMG-CoA Reductase AcetylCoA->HMG_CoA_Reductase Cholesterol Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol LDL_Receptor LDL Receptor Upregulation Cholesterol->LDL_Receptor Feedback Inhibition LDL_Clearance Increased LDL-C Clearance from Blood LDL_Receptor->LDL_Clearance Bempedoic_Acid_Prodrug This compound (Prodrug) ACSVL1 ACSVL1 (Liver) Bempedoic_Acid_Prodrug->ACSVL1 Bempedoyl_CoA Bempedoyl-CoA (Active) ACSVL1->Bempedoyl_CoA Bempedoyl_CoA->Inhibition_ACL Statins Statins Statins->Inhibition_HMG

Caption: Mechanism of action of this compound compared to statins.

Clinical Efficacy and Safety Data

The efficacy and safety of this compound in statin-intolerant patients have been established through several large-scale, randomized clinical trials, most notably the CLEAR Serenity and CLEAR Outcomes trials.

Lipid-Lowering Efficacy (CLEAR Serenity)

The CLEAR Serenity trial evaluated this compound in patients with hypercholesterolemia and a history of intolerance to at least two statins.[10] The study demonstrated that this compound significantly reduced LDL-C and other atherogenic lipoproteins compared to placebo over a 24-week period.[10][11]

Table 1: Efficacy of this compound in Statin-Intolerant Patients (CLEAR Serenity Trial)

Parameter Baseline (Mean) Placebo-Corrected Percent Change at Week 12 P-value
LDL-C 157.6 mg/dL -21.4% <0.001
Non-HDL-C - -17.9% <0.001
Total Cholesterol - -14.8% <0.001
Apolipoprotein B - -15.0% <0.001
hs-CRP - -24.3% <0.001

Data sourced from the CLEAR Serenity clinical trial results.[10]

Cardiovascular Outcomes (CLEAR Outcomes)

The CLEAR Outcomes trial was a landmark study that assessed the effect of this compound on major adverse cardiovascular events (MACE) in statin-intolerant patients who had or were at high risk for cardiovascular disease.[12][13] The trial enrolled 13,970 patients with a median follow-up of 40.6 months.[12]

Table 2: Cardiovascular Outcomes with this compound (CLEAR Outcomes Trial)

Endpoint This compound Group (N=6992) Placebo Group (N=6978) Hazard Ratio (95% CI) P-value
Primary Endpoint (4-Component MACE) 11.7% (819 patients) 13.3% (927 patients) 0.87 (0.79-0.96) 0.004
Fatal or Nonfatal Myocardial Infarction 3.7% (261 patients) 4.8% (334 patients) 0.77 (0.66-0.91) 0.002
Coronary Revascularization 6.2% (435 patients) 7.6% (529 patients) 0.81 (0.72-0.92) 0.001
3-Component MACE 9.5% (663 patients) - 0.85 (0.76-0.96) 0.006

4-Component MACE includes cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization. 3-Component MACE includes cardiovascular death, nonfatal stroke, and nonfatal myocardial infarction.[12][13][14]

Safety and Tolerability

This compound is generally well-tolerated.[15] The CLEAR Outcomes trial provided extensive long-term safety data. While the overall incidence of adverse events was similar to placebo, some specific events were more common with this compound.[15] Muscle-related adverse events were not significantly different between the groups, reinforcing its utility in statin-intolerant individuals.[10]

Table 3: Key Adverse Events (CLEAR Outcomes Trial)

Adverse Event This compound Group Placebo Group
Gout 3.1% 2.1%
Cholelithiasis (Gallstones) 2.2% 1.2%
Increased Serum Creatinine 11.5% (Renal Impairment) 8.6% (Renal Impairment)
Increased Hepatic Enzymes 4.5% 3.0%
Hyperuricemia 10.9% 5.6%
Myalgia (Muscle Pain) 4.7% 7.2%*

Myalgia data from CLEAR Serenity trial for a direct comparison in a highly intolerant population.[10][12][16]

Experimental Protocols

The following protocols are based on the methodologies of the CLEAR Serenity and CLEAR Outcomes clinical trials.

Protocol 1: Evaluation of Lipid-Lowering Efficacy in Statin-Intolerant Patients (Based on CLEAR Serenity)
  • Objective: To assess the efficacy and safety of this compound 180 mg daily for lowering LDL-C in patients with hypercholesterolemia and a documented intolerance to statins.

  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]

  • Patient Population:

    • Inclusion Criteria: Adults with hypercholesterolemia requiring lipid-lowering therapy; history of intolerance to at least two statins (one at the lowest approved dose).[10]

    • Exclusion Criteria: Recent major cardiovascular event; severe heart failure; uncontrolled hypertension or diabetes.[17]

  • Intervention:

    • Treatment Group: this compound 180 mg, administered orally once daily for 24 weeks.

    • Control Group: Matching placebo, administered orally once daily for 24 weeks.

    • Randomization is typically in a 2:1 ratio (this compound to placebo).[11]

  • Primary Endpoint: Percent change in LDL-C from baseline to week 12.[10]

  • Secondary Endpoints: Percent change in non-HDL-C, total cholesterol, apolipoprotein B, and hs-CRP; safety and tolerability assessments.[10]

  • Methodology:

    • Screening and Washout: Patients undergo screening and washout of any prohibited lipid-lowering therapies.

    • Randomization: Eligible patients are randomized to either the this compound or placebo group.

    • Treatment Period: Patients receive the assigned study drug for 24 weeks.

    • Assessments: Lipid panels and safety labs are collected at baseline, week 4, week 12, and week 24. Adverse events are monitored throughout the study.

Protocol 2: Evaluation of Cardiovascular Outcomes in Statin-Intolerant Patients (Based on CLEAR Outcomes)
  • Objective: To determine the effect of this compound on major adverse cardiovascular events in statin-intolerant patients.[18]

  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, event-driven trial.[4][17]

  • Patient Population:

    • Inclusion Criteria: Adults aged 18-85 years with or at high risk for cardiovascular disease; documented inability or unwillingness to take statins; fasting LDL-C ≥100 mg/dL.[17][18]

    • Exclusion Criteria: Fasting triglycerides >500 mg/dL; recent (within 90 days) major cardiovascular event; severe uncontrolled comorbidities.[17][18]

  • Intervention:

    • Treatment Group: this compound 180 mg, administered orally once daily.

    • Control Group: Matching placebo, administered orally once daily.

  • Primary Endpoint: Time to first occurrence of the 4-component MACE: cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[12]

  • Methodology:

    • Screening and Run-in: Patients undergo screening and a single-blind placebo run-in period to ensure adherence and tolerance.[18]

    • Randomization: Eligible patients are randomized 1:1 to either this compound or placebo.[19]

    • Follow-up: Patients are followed for a median duration of approximately 40 months. Clinic visits and phone calls alternate every 3 months.[12][19]

    • Event Adjudication: All potential primary endpoint events are adjudicated by an independent clinical endpoint committee blinded to treatment allocation.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn Single-Blind Placebo Run-in Period Screening->RunIn Randomization Randomization (1:1) RunIn->Randomization GroupA Treatment Arm: This compound (180 mg/day) Randomization->GroupA Arm A GroupB Control Arm: Placebo Randomization->GroupB Arm B FollowUpA Long-term Follow-up (Median 40.6 months) GroupA->FollowUpA FollowUpB Long-term Follow-up (Median 40.6 months) GroupB->FollowUpB AssessmentsA Regular Assessments: - Lipid Panels - Safety Labs - Adverse Events FollowUpA->AssessmentsA FollowUpA->invis1 AssessmentsB Regular Assessments: - Lipid Panels - Safety Labs - Adverse Events FollowUpB->AssessmentsB FollowUpB->invis2 Endpoint Primary Endpoint Analysis: Time to First MACE invis1->Endpoint invis2->Endpoint

Caption: Experimental workflow for a cardiovascular outcomes trial.

References

Synthesis and Purification of Bempedoic Acid: Application Notes and Protocols for a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of bempedoic acid in a research environment. The information compiled offers two primary synthetic routes, highlighting key chemical transformations and purification strategies. Quantitative data is presented in tabular format for ease of comparison, and experimental workflows are visualized to provide a clear overview of the processes.

Introduction

This compound is a first-in-class ATP-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia. It lowers low-density lipoprotein cholesterol (LDL-C) by inhibiting cholesterol synthesis in the liver. For research and development purposes, robust and well-documented methods for its synthesis and purification are essential. This document outlines two established synthetic pathways: a classical route utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) and a TosMIC-free alternative.

Mechanism of Action of this compound

This compound is a prodrug that is activated in the liver to its active form, bempedoyl-CoA.[1] Bempedoyl-CoA then inhibits ATP-citrate lyase, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1] This inhibition reduces the production of acetyl-CoA, a key building block for cholesterol synthesis.

Bempedoic_Acid_Mechanism cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) This compound (inactive) This compound (inactive) This compound This compound This compound (inactive)->this compound ACSVL1 ACSVL1 (Very-long-chain acyl-CoA synthetase 1) This compound->ACSVL1 Activation Bempedoyl-CoA (active) Bempedoyl-CoA (active) ACSVL1->Bempedoyl-CoA (active) ATP-Citrate Lyase ATP-Citrate Lyase (ACL) Bempedoyl-CoA (active)->ATP-Citrate Lyase Inhibition Acetyl-CoA Acetyl-CoA ATP-Citrate Lyase->Acetyl-CoA Production Cholesterol Synthesis Cholesterol Synthesis Acetyl-CoA->Cholesterol Synthesis

Mechanism of action of this compound in the liver.

Synthesis of this compound

Two primary synthetic routes are detailed below. The selection of a particular route may depend on the availability of starting materials, scalability, and desired impurity profile.

Route 1: Synthesis via TosMIC Intermediate

This classical approach begins with the alkylation of ethyl isobutyrate and proceeds through a ketone intermediate formed using TosMIC.

Synthesis_Workflow_1 cluster_synthesis Synthesis of this compound (TosMIC Route) A Alkylation of Ethyl Isobutyrate with 1,5-Dibromopentane B Finkelstein Reaction (Bromide to Iodide) A->B C Double Alkylation with TosMIC B->C D Hydrolysis of Isonitrile to Ketone C->D E Reduction of Ketone (e.g., with NaBH4) D->E F Saponification (Ester Hydrolysis) E->F G Crude this compound F->G

Workflow for the synthesis of this compound via the TosMIC route.

Step 1: Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate [1]

  • To a solution of 1,5-dibromopentane (1.2 equivalents) and ethyl isobutyrate (1.0 equivalent) in anhydrous tetrahydrofuran (THF), slowly add a solution of lithium diisopropylamide (LDA) (1.0 equivalent) in THF at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 20 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Step 2: Dimerization and Ketone Formation [1]

  • The crude ethyl 7-bromo-2,2-dimethylheptanoate is dimerized with tosylmethyl isocyanide (TosMIC) (0.5 equivalents) in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide in dimethyl sulfoxide (DMSO).[1]

  • The resulting intermediate is hydrolyzed with aqueous hydrochloric acid in dichloromethane to yield diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.[1]

Step 3: Reduction and Saponification [2]

  • The ketone is reduced using sodium borohydride in a suitable solvent system like ethanol/water.

  • The resulting diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate is then saponified with potassium hydroxide in refluxing ethanol/water.[1]

  • Acidification of the reaction mixture yields crude this compound.

StepReactantsKey ReagentsTypical YieldReference
AlkylationEthyl isobutyrate, 1,5-dibromopentaneLDA~80% (2 steps)[3]
Dimerization and Ketone FormationEthyl 7-bromo-2,2-dimethylheptanoate, TosMICNaH, HCl~66% (2 steps)[1]
Reduction and SaponificationDiethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioateNaBH4, KOH~60%[1]
Overall Yield ~32%
Route 2: TosMIC-Free Synthesis

This alternative route avoids the use of the potentially hazardous TosMIC reagent and starts from 1,5-pentanediol.[4]

Synthesis_Workflow_2 cluster_synthesis_2 Synthesis of this compound (TosMIC-Free Route) A Monobromination of 1,5-Pentanediol B Grignard Reaction with ε-Caprolactone A->B C Bromination of Dihydroxy Ketone B->C D Alkylation with Methyl Isobutyrate C->D E Hydrolysis of Dimethyl Ester D->E F Crude this compound E->F

Workflow for the TosMIC-free synthesis of this compound.

Step 1: Synthesis of 1,11-dihydroxyundecan-6-one [4]

  • 1,5-pentanediol is converted to its mono-bromo derivative.

  • A Grignard reagent is formed from the mono-bromo alcohol, which then undergoes a ring-opening reaction with ε-caprolactone to yield 1,11-dihydroxyundecan-6-one.[4]

Step 2: Bromination and Alkylation [4]

  • The dihydroxy ketone is brominated.

  • The resulting dibromo alcohol is then subjected to a base-catalyzed alkylation with methyl isobutyrate.[4]

Step 3: Hydrolysis [4]

  • The final step involves the hydrolysis of the dimethyl ester to yield this compound.[4]

StepStarting MaterialsTypical YieldReference
Formation of 1,11-dihydroxyundecan-6-one1,5-pentanediol, ε-caprolactone-[4]
Bromination and Alkylation1,11-dihydroxyundecan-6-one, methyl isobutyrate-[4]
HydrolysisDimethyl ester intermediate~84%[4]
Overall Yield ~20% [4]

Purification of this compound

Crude this compound typically contains unreacted starting materials, intermediates, and side-products. A multi-step purification process is often necessary to achieve high purity suitable for research and pharmaceutical applications.

Common Impurities
  • Starting materials and intermediates: Unreacted reagents from the synthesis.

  • Process-related impurities: Byproducts formed during the reaction.

  • Degradation products: Formed during storage or under harsh reaction conditions.

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound Crude Crude this compound Extraction Aqueous Workup/ Extraction Crude->Extraction Crystallization Crystallization Extraction->Crystallization Chromatography Column Chromatography (Optional) Crystallization->Chromatography Pure Pure this compound (>99%) Crystallization->Pure If sufficient purity Chromatography->Pure

General workflow for the purification of this compound.

Experimental Protocols for Purification

Recrystallization is a highly effective method for purifying crude this compound.

  • Solvent Selection: A mixture of an alcohol (e.g., ethanol) and water, or an ether and hexanes are reported to be effective.[1]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen solvent system at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

For the removal of closely related impurities, column chromatography may be employed.

  • Stationary Phase: Silica gel (60-120 or 100-200 mesh).[4]

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10-15% ethyl acetate and gradually increasing the polarity) is a common choice.[4]

  • Procedure:

    • Prepare a column with silica gel slurried in the initial mobile phase.

    • Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purity and Yield Data for Purification
Purification MethodTypical Solvents/Mobile PhaseAchievable PurityTypical Recovery YieldReference
RecrystallizationEthanol/Water, Ether/Hexanes>99%High[1]
Column ChromatographyEthyl Acetate/Hexanes gradient>98%Moderate to High[4]

Conclusion

The synthesis and purification of this compound can be successfully achieved in a research setting using the protocols outlined in these application notes. The choice of synthetic route will depend on the specific requirements of the research. A combination of aqueous workup, crystallization, and optional column chromatography can yield this compound of high purity. Careful execution of these protocols and diligent monitoring of reaction progress and purity are crucial for obtaining the desired product in good yield and quality.

References

Application Notes and Protocols: In Vitro Assays to Determine the Potency of Bempedoic Acid on ATP-Citrate Lyase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia.[1][2] It functions as a prodrug that is activated in the liver to its pharmacologically active form, bempedoyl-CoA (ETC-1002-CoA). Bempedoyl-CoA directly inhibits ACL, a key enzyme in the cholesterol biosynthesis pathway, leading to reduced cholesterol synthesis and upregulation of low-density lipoprotein (LDL) receptors on hepatocytes. This application note provides detailed protocols for in vitro assays to determine the potency of this compound on ACL, along with a summary of its inhibitory activity.

Mechanism of Action

This compound's mechanism of action begins with its conversion to bempedoyl-CoA by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1), which is predominantly expressed in the liver. This liver-specific activation is a key feature that differentiates it from statins, which can have effects in both the liver and muscle tissue. Once activated, bempedoyl-CoA inhibits ATP-citrate lyase, an enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate. This reaction is a critical step that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol. By inhibiting ACL, bempedoyl-CoA reduces the intracellular pool of acetyl-CoA available for cholesterol synthesis. This reduction in hepatic cholesterol leads to the upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL-cholesterol from the bloodstream.

Data Presentation: In Vitro Potency of Bempedoyl-CoA on ATP-Citrate Lyase

The inhibitory potency of the active metabolite of this compound, bempedoyl-CoA, on ATP-citrate lyase has been determined in cell-free enzymatic assays. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

CompoundTarget EnzymeAssay TypeInhibition Constant (Ki)Mode of Inhibition
Bempedoyl-CoA (ETC-1002-CoA)Human ATP-Citrate Lyase (ACL)Radiometric Enzymatic Assay2 µMCompetitive with respect to Coenzyme A

Note: this compound itself (the prodrug) is inactive against recombinant human ACL.

Experimental Protocols

Two common in vitro methods for determining the potency of inhibitors on ATP-citrate lyase are the direct radiometric assay and the coupled-enzyme spectrophotometric assay.

Protocol 1: Direct Homogeneous Radiometric Assay for ACL Activity

This assay directly measures the enzymatic activity of ACL by quantifying the formation of radiolabeled acetyl-CoA from radiolabeled citrate.

Materials:

  • Recombinant human ATP-Citrate Lyase (ACL)

  • [14C]-Citrate

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Potassium chloride (KCl)

  • Dithiothreitol (DTT)

  • Tris buffer

  • EDTA

  • MicroScint-O scintillation cocktail

  • 384-well plates

  • TopCount NXT liquid scintillation counter

  • Bempedoyl-CoA (test inhibitor)

Procedure:

  • Prepare Assay Buffer: Prepare a Tris-based buffer (e.g., 87 mM Tris, pH 8.0, 20 µM MgCl2, 10 mM KCl, 10 mM DTT).

  • Prepare Reagent Master Mix: Prepare a master mix containing CoA, ATP, and [14C]-citrate in the assay buffer. The final concentrations in the reaction should be optimized, for example, 100 µM CoA, 400 µM ATP, and 150 µM [14C]-citrate.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of bempedoyl-CoA in the assay buffer.

  • Assay Plate Setup:

    • Add a small volume of the diluted inhibitor or vehicle control to the wells of a 384-well plate.

    • Add the ACL enzyme to all wells except for the negative control wells.

  • Initiate the Reaction: Add the reagent master mix to all wells to start the enzymatic reaction. The final reaction volume is typically around 20 µL.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 3 hours), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a small volume of concentrated EDTA (e.g., 1 µL of 0.5 M EDTA).

  • Scintillation Counting:

    • Add MicroScint-O cocktail (e.g., 60 µL) to each well. This cocktail selectively detects the [14C]-acetyl-CoA product over the [14C]-citrate substrate.

    • Incubate the plate at room temperature overnight with gentle shaking.

  • Data Acquisition: Measure the radioactivity in each well using a TopCount NXT liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 or Ki value by fitting the data to a suitable dose-response curve.

Protocol 2: Malate Dehydrogenase Coupled Spectrophotometric Assay for ACL Activity

This assay indirectly measures ACL activity by coupling the production of oxaloacetate to the malate dehydrogenase (MDH)-catalyzed oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human ATP-Citrate Lyase (ACL)

  • Malate Dehydrogenase (MDH)

  • Citrate

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Triethanolamine buffer

  • Bempedoyl-CoA (test inhibitor)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Assay Buffer: Prepare a triethanolamine buffer (e.g., 100 mM, pH 7.6) containing MgCl2.

  • Prepare Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing the assay buffer, citrate, CoA, ATP, and NADH.

  • Add Coupling Enzyme: Add a sufficient amount of malate dehydrogenase to ensure that the conversion of oxaloacetate to malate is not rate-limiting.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of bempedoyl-CoA in the assay buffer.

  • Assay Setup:

    • Add the diluted inhibitor or vehicle control to the reaction mixture.

    • Add the ACL enzyme to initiate the reaction. The final reaction volume should be consistent across all assays.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the initial reaction rate (the linear portion of the absorbance vs. time curve) for each inhibitor concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 or Ki value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response model.

Visualizations

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Citrate_mito Citrate Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport Bempedoic_Acid This compound (Prodrug) ACSVL1 ACSVL1 Bempedoic_Acid->ACSVL1 Bempedoyl_CoA Bempedoyl-CoA (Active Form) ACSVL1->Bempedoyl_CoA CoA ACL ATP-Citrate Lyase (ACL) Bempedoyl_CoA->ACL Citrate_cyto->ACL Acetyl_CoA Acetyl-CoA ACL->Acetyl_CoA HMG_CoA_Reductase HMG-CoA Reductase Acetyl_CoA->HMG_CoA_Reductase Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis LDL_Receptor LDL Receptor Upregulation Cholesterol_Synthesis->LDL_Receptor negative feedback

Caption: Mechanism of action of this compound.

start Start prep_reagents Prepare Assay Buffer, Substrates (Citrate, CoA, ATP), and Enzyme (ACL) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of Bempedoyl-CoA start->prep_inhibitor plate_setup Add Reagents and Inhibitor to Microplate prep_reagents->plate_setup prep_inhibitor->plate_setup initiate_reaction Initiate Reaction with ACL Enzyme plate_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction detection Detect Product Formation (Radiometric or Spectrophotometric) stop_reaction->detection data_analysis Analyze Data and Calculate IC50/Ki detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro ACL inhibition assay.

References

Application Notes: Preclinical Evaluation of Bempedoic Acid in Animal Models of Atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bempedoic acid is a first-in-class, oral, small-molecule inhibitor of ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][2] It is a prodrug that undergoes liver-specific activation to its active form, bempedoyl-CoA, by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1).[3][4] This liver specificity is a key feature, as ACSVL1 is not expressed in skeletal muscle, potentially avoiding the muscle-related side effects associated with statins.[4] The primary therapeutic effect of this compound is the reduction of low-density lipoprotein cholesterol (LDL-C).[3] Inhibition of ACLY in the liver decreases cholesterol synthesis, leading to the upregulation of LDL receptors and increased clearance of LDL-C from circulation.[1][3] Preclinical studies have also suggested a secondary mechanism involving the activation of AMP-activated protein kinase (AMPK), which can further modulate lipid and glucose metabolism and inflammation.[5][6]

Choice of Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-atherosclerotic therapies. Genetically modified rodent and large animal models that develop hypercholesterolemia and atherosclerotic lesions are commonly used.

  • Low-Density Lipoprotein Receptor-Deficient (Ldlr-/-) Mice: These mice lack the LDL receptor and, when fed a high-fat, high-cholesterol diet, develop robust hypercholesterolemia and atherosclerotic plaques, mimicking key aspects of human familial hypercholesterolemia.[7][8] They are a well-established model for studying lipid-lowering therapies.[9]

  • Apolipoprotein E-Deficient (ApoE-/-) Mice: ApoE is crucial for the clearance of remnant lipoproteins. Its absence leads to spontaneous hypercholesterolemia and the development of atherosclerotic lesions that progress from fatty streaks to complex plaques, even on a standard chow diet.[9][10]

  • LDLR-Deficient Miniature Pigs: Large animal models, such as Yucatan miniature pigs with genetic LDLR deficiency, offer a closer approximation to human physiology in terms of lipoprotein metabolism and cardiovascular anatomy.[11] These models are valuable for long-term studies on the development of coronary and aortic atherosclerosis.[8][11]

Data Presentation

The therapeutic effects of this compound have been quantified in various preclinical models. The following tables summarize key findings on its impact on plasma lipids and the attenuation of atherosclerosis.

Table 1: Effects of this compound on Plasma Lipids in Animal Models

Animal ModelDietDoseDuration% Change in Total Cholesterol% Change in TriglyceridesCitation
Ldlr-/- MiceHigh-Fat, High-Cholesterol30 mg/kg/day12 weeksUp to -50%Up to -64%[7]
ApoE-/- MiceHigh-FatNot Specified12 weeks-18%Not Reported[11]
LDLR+/- PigsHigh-Fat, High-CholesterolNot Specified160 days-40%Not Reported[12]

Table 2: Effects of this compound on Atherosclerosis in Animal Models

Animal ModelDietDoseDurationMethod of Analysis% Reduction in Lesion AreaCitation
Ldlr-/- MiceHigh-Fat, High-Cholesterol30 mg/kg/day12 weeksAortic Sinus (Oil Red O)44%[7][13]
ApoE-/- MiceHigh-FatNot Specified12 weeksAortic Sinus21%[11]
LDLR+/- & LDLR-/- PigsHigh-Fat, High-CholesterolNot Specified160 daysAortic & Coronary ArteriesAttenuated Development[11]

Signaling Pathways and Experimental Workflow Visualization

Bempedoic_Acid_Mechanism

AMPK_Pathway BA This compound AMPK AMPK BA->AMPK Activation HMGR HMGR AMPK->HMGR Inhibition ACC ACC AMPK->ACC Inhibition CholSynth CholSynth HMGR->CholSynth FASynth FASynth ACC->FASynth

Experimental_Workflow start Animal Model Selection (e.g., Ldlr-/- Mice) diet Atherogenic Diet Induction (High-Fat, High-Cholesterol) start->diet treatment Randomization & Treatment Groups (Vehicle vs. This compound) diet->treatment duration Treatment Period (e.g., 12 weeks) treatment->duration collection Endpoint Sample Collection (Blood, Aorta, Liver) duration->collection lipids lipids collection->lipids athero athero collection->athero protein protein collection->protein data Data Analysis & Interpretation lipids->data athero->data protein->data

Experimental Protocols

Protocol 1: Atherosclerosis Induction and this compound Treatment in Ldlr-/- Mice

  • Animal Model: Male Ldlr-/- mice, 6-8 weeks of age.

  • Acclimation: House mice for at least one week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Atherogenic Diet: Switch all mice to a high-fat, high-cholesterol (HFHC) diet (e.g., 42% kcal from fat, 0.2% cholesterol) to induce hypercholesterolemia and atherosclerosis.[7][13]

  • Treatment Groups: After 2-4 weeks of diet induction, randomly assign mice to treatment groups:

    • Vehicle Control: HFHC diet.

    • This compound Group: HFHC diet supplemented with this compound (e.g., 3, 10, or 30 mg/kg body weight/day).[7][13] The drug can be incorporated directly into the diet chow by the manufacturer or administered daily via oral gavage.

  • Treatment Duration: Maintain mice on their respective diets for 12-16 weeks.[7] Monitor body weight and food intake weekly.

  • Euthanasia and Sample Collection: At the end of the treatment period, fast mice overnight (approx. 12-16 hours). Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Collect blood via cardiac puncture, and perfuse the vascular system with phosphate-buffered saline (PBS) before dissecting the aorta and liver.

Protocol 2: Plasma Lipid Profile Analysis

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Lipid Measurement: Determine the concentrations of total cholesterol, triglycerides, and HDL-cholesterol in the plasma using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

  • LDL-C Calculation: Calculate LDL-cholesterol concentration using the Friedewald formula (if triglycerides are <400 mg/dL): LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).

Protocol 3: Quantification of Aortic Atherosclerosis

This protocol describes two complementary methods: en face analysis of the entire aorta and cross-sectional analysis of the aortic sinus.[14][15][16]

A. En Face Aortic Lesion Analysis

  • Aorta Dissection: Following perfusion with PBS, carefully dissect the entire aorta from the heart to the iliac bifurcation.[14] Remove the adventitial fat and connective tissue under a dissecting microscope.[17]

  • Preparation: Cut the aorta open longitudinally, from the aortic arch to the bifurcation, and pin it flat, lumen side up, on a dark surface (e.g., black wax).[14][18]

  • Staining: Stain the aorta with a lipid-staining dye, such as Oil Red O or Sudan IV, to visualize atherosclerotic plaques.[14]

    • Rinse with 70% ethanol.

    • Immerse in Oil Red O solution for 15-20 minutes.

    • Destain briefly in 80% ethanol and rinse with water.[14]

  • Imaging and Quantification: Capture a high-resolution image of the pinned aorta. Use image analysis software (e.g., ImageJ, Image-Pro Plus) to measure the total surface area of the aorta and the total area of the stained lesions.[18] Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.[19]

B. Aortic Sinus Lesion Analysis

  • Tissue Processing: After dissection, fix the upper portion of the heart and aortic root in 4% paraformaldehyde or 10% neutral buffered formalin.[18][20] Embed the tissue in OCT compound for cryosectioning.

  • Sectioning: Cut serial cross-sections (e.g., 10-12 μm thick) through the aortic sinus region, where the three aortic valve leaflets are visible.[20] Collect sections on microscope slides.

  • Staining: Stain the sections with Oil Red O to identify neutral lipids within the plaques and counterstain with hematoxylin to visualize cell nuclei.[10][20]

  • Imaging and Quantification: Acquire images of multiple sections from each mouse. Use image analysis software to measure the lesion area in each section. The average lesion area from several sections is typically reported per animal.[20]

Protocol 4: Western Blot Analysis for Protein Expression

  • Tissue Homogenization: Homogenize snap-frozen liver tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Extraction: Centrifuge the homogenates at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., LDLR, ACLY, phosphorylated-AMPK, total-AMPK, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize the expression of target proteins to the loading control.

References

Troubleshooting & Optimization

Technical Support Center: Bempedoic Acid and Hyperuricemia Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing hyperuricemia as a potential side effect during experiments involving bempedoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the underlying mechanism of this compound-induced hyperuricemia?

A1: this compound is a prodrug that is activated in the liver.[1] Its glucuronide metabolite is understood to be the primary cause of elevated serum uric acid.[2] This metabolite weakly and competitively inhibits the renal organic anion transporter 2 (OAT2).[2][3][4][5] OAT2 is involved in the secretion of uric acid from the blood into the urine in the proximal tubules of the kidneys.[5][6] By inhibiting OAT2, the this compound glucuronide metabolite reduces the renal excretion of uric acid, leading to an increase in its concentration in the bloodstream.[2][3] This elevation is generally modest and reversible upon discontinuation of the drug.[2][5]

Q2: What is the observed incidence of hyperuricemia and gout in subjects treated with this compound?

A2: Clinical trials have consistently shown a higher incidence of hyperuricemia and gout in patients treated with this compound compared to placebo. Pooled data from phase 3 trials indicated that gout was reported in approximately 1.4-1.5% of patients receiving this compound versus 0.4% in the placebo group.[4][7] The larger CLEAR Outcomes trial reported gout adverse events in 3.1% of patients on this compound compared to 2.1% on placebo.[8] Clinically defined hyperuricemia was reported in about 1.7% of this compound-treated patients versus 0.6% for placebo in some analyses.[4] For a detailed summary of quantitative data, please refer to Table 1.

Q3: Are specific subject populations at a higher risk for developing hyperuricemia with this compound?

A3: Yes, subjects with a prior medical history of gout or those with elevated baseline uric acid levels are at a significantly higher risk of developing gout flares when treated with this compound.[3][9] In clinical trials, patients with a history of gout experienced gout events at a rate of 11.2% with this compound, compared to 1.7% with placebo.[7] Similarly, subjects with elevated baseline uric acid levels also showed a greater incidence of gout.[8]

Q4: How soon after initiating this compound can hyperuricemia be observed, and is the effect reversible?

A4: The increase in serum uric acid levels typically becomes evident within the first 4 weeks of initiating this compound treatment.[3][4][7] These elevated levels generally remain stable throughout the course of treatment and are reversible, returning to baseline values after the drug is discontinued.[2][4][5]

Q5: What are the recommended monitoring strategies for uric acid levels in subjects receiving this compound in a research setting?

A5: It is recommended to assess serum uric acid levels periodically as clinically indicated.[9][10] A baseline measurement prior to initiating treatment is advisable. Given that uric acid levels tend to rise and stabilize within the first 4 weeks, a follow-up measurement around this time point can be informative.[3][4] Researchers should also monitor subjects for any clinical signs and symptoms of hyperuricemia, such as acute joint pain, swelling, or inflammation, which could indicate the onset of gout.[3][11]

Q6: What are the primary management strategies for this compound-induced hyperuricemia in a clinical research context?

A6: Management depends on whether the hyperuricemia is symptomatic.

  • Asymptomatic Hyperuricemia: For subjects who show elevated uric acid levels without clinical symptoms, pharmacologic intervention is generally not required.[12][13] Encouraging adequate hydration is a prudent preventive measure.[12]

  • Symptomatic Hyperuricemia (Gout): If a subject develops gout, the acute flare should be managed with standard-of-care treatments such as NSAIDs, colchicine, or glucocorticoids.[13][14] For long-term management, initiating a urate-lowering therapy (ULT), such as a xanthine oxidase inhibitor like allopurinol, can be considered.[3][10] Clinical data suggests that the use of ULTs can effectively mitigate the incidence of gout in patients receiving this compound.[8]

Q7: Should this compound be discontinued if a subject develops hyperuricemia or gout?

A7: Discontinuation is not typically the first-line response. In clinical trials, very few participants (<0.1%) discontinued the drug due to gout or elevated uric acid.[4] The decision should be based on a careful benefit-risk assessment for the individual research subject.[12] For asymptomatic hyperuricemia, discontinuation is rarely necessary. For symptomatic gout, the condition can often be managed effectively with appropriate anti-inflammatory and urate-lowering therapies while continuing this compound.[3][8]

Q8: Are there any known drug interactions that could exacerbate this compound-induced hyperuricemia?

A8: While this compound itself does not undergo metabolism by cytochrome P450 enzymes, co-administration with other drugs that are known to increase serum uric acid could have an additive effect.[15][16] Caution is advised when subjects are concurrently treated with medications such as thiazide and loop diuretics, low-dose aspirin, or cyclosporine, as these can also reduce uric acid excretion.[15]

Data Presentation

Table 1: Incidence of Hyperuricemia and Gout from this compound Clinical Trials

OutcomeThis compound GroupPlacebo GroupData Source(s)
Reported Gout 1.4%0.4%[4]
1.5%0.4%[7]
3.1%2.1%[8]
Reported Hyperuricemia 1.7%0.6%[4]
3.5% (clinically significant)1.1%[7]
Gout (History of Gout) 11.2%1.7%[7]
Gout (No History of Gout) 1.0%0.3%[7]

Table 2: Mean Change in Serum Uric Acid (SUA) Levels

Time PointMean Change from Baseline (this compound)Mean Change from Baseline (Placebo)Data Source(s)
Week 12+0.82 mg/dL (+14.8%)-0.02 mg/dL[4]
Month 6~ +0.8 mg/dLNot specified[8]
Meta-Analysis (Mean Difference)+0.73 mg/dLN/A[17]

Experimental Protocols

1. Protocol: Assessment of Serum Uric Acid (SUA) Levels

This protocol outlines the standard enzymatic colorimetric method for quantifying uric acid in serum samples.

  • Principle: The enzyme uricase catalyzes the oxidation of uric acid to allantoin, carbon dioxide, and hydrogen peroxide (H₂O₂). The generated H₂O₂ reacts with a chromogen substrate in the presence of peroxidase to produce a colored compound (e.g., quinoneimine dye). The intensity of the color, measured spectrophotometrically, is directly proportional to the uric acid concentration in the sample.

  • Materials:

    • Serum samples collected from subjects.

    • Commercial uric acid assay kit (containing uricase, peroxidase, chromogen substrate, and buffer).

    • Uric acid standards for calibration curve.

    • Microplate reader or spectrophotometer.

    • 96-well microplates.

    • Precision pipettes.

  • Methodology:

    • Sample Preparation: Centrifuge blood samples to separate serum. Samples should be stored at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles.

    • Reagent Preparation: Prepare working reagents from the commercial kit according to the manufacturer's instructions.

    • Standard Curve: Prepare a series of uric acid standards of known concentrations (e.g., 0, 2, 4, 6, 8, 10 mg/dL) by diluting the stock standard with the provided buffer.

    • Assay Procedure:

      • Pipette a small volume (e.g., 5 µL) of each standard, control, and unknown serum sample into separate wells of a 96-well plate.

      • Add the working reagent (e.g., 200 µL) to each well.

      • Mix gently and incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

    • Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 520 nm) using a microplate reader.

    • Calculation: Plot the absorbance values of the standards against their concentrations to generate a standard curve. Determine the concentration of uric acid in the unknown samples by interpolating their absorbance values from the standard curve.

2. Protocol: In Vitro Assessment of OAT2 Inhibition

This protocol describes a cell-based assay to determine the inhibitory potential of a test compound (e.g., this compound glucuronide) on the OAT2 transporter.

  • Principle: Stably transfected cell lines (e.g., HEK293) overexpressing human OAT2 are used to measure the uptake of a radiolabeled or fluorescent OAT2 substrate. The inhibitory effect of a test compound is quantified by measuring the reduction in substrate uptake in its presence.

  • Materials:

    • HEK293 cells stably transfected with human OAT2 (SLC22A7).

    • Non-transfected (mock) HEK293 cells as a negative control.

    • Cell culture medium, flasks, and plates.

    • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • Radiolabeled OAT2 substrate (e.g., [³H]-uric acid or [³H]-cGMP).

    • Test compound (this compound glucuronide) and a known OAT2 inhibitor (positive control).

    • Scintillation counter and scintillation fluid.

  • Methodology:

    • Cell Culture: Culture the OAT2-expressing and mock-transfected cells to confluence in 24- or 48-well plates.

    • Uptake Assay:

      • Aspirate the culture medium from the wells and wash the cells twice with pre-warmed uptake buffer.

      • Pre-incubate the cells for 10-15 minutes with uptake buffer containing either the test compound at various concentrations, the positive control inhibitor, or vehicle control.

      • Initiate the uptake reaction by adding the uptake buffer containing the radiolabeled OAT2 substrate and the respective test compounds/controls.

      • Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Termination and Lysis:

      • Stop the uptake by rapidly aspirating the reaction mixture and washing the cells three times with ice-cold uptake buffer.

      • Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Quantification:

      • Transfer the cell lysate from each well to a scintillation vial.

      • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the specific OAT2-mediated uptake by subtracting the uptake in mock-transfected cells from that in OAT2-expressing cells.

      • Normalize the data to the vehicle control (defined as 100% uptake).

      • Plot the percent inhibition against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of transporter activity is inhibited).

Visualizations

Caption: Mechanism of this compound-induced hyperuricemia.

G start Subject Initiates This compound Treatment monitor Monitor Serum Uric Acid (SUA) & Clinical Symptoms start->monitor decision SUA Elevated or Symptoms Present? monitor->decision asymptomatic Asymptomatic Hyperuricemia decision->asymptomatic Yes no_change Normal SUA No Symptoms decision->no_change No symptomatic Symptomatic (Gout Flare) asymptomatic->symptomatic If Symptoms Develop continue_monitor Continue this compound - Advise Hydration - Continue Monitoring asymptomatic->continue_monitor Action manage_flare Manage Acute Flare (e.g., NSAIDs, Colchicine) symptomatic->manage_flare assess_ult Assess Need for Urate-Lowering Therapy (ULT) manage_flare->assess_ult initiate_ult Initiate ULT (e.g., Allopurinol) assess_ult->initiate_ult Yes (e.g., recurrent flares, high SUA) no_ult Continue this compound - Monitor for Recurrence assess_ult->no_ult No (e.g., first episode, mild) continue_ba_ult Continue this compound with ULT Management initiate_ult->continue_ba_ult no_ult->continue_ba_ult continue_routine Continue Routine Monitoring no_change->continue_routine

Caption: Troubleshooting workflow for managing hyperuricemia.

References

Bempedoic acid and the risk of developing gout in susceptible patients

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding bempedoic acid and the associated risk of developing gout in susceptible patients.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound increases serum uric acid levels?

A1: this compound is a weak inhibitor of the renal organic anion transporter 2 (OAT2).[1][2][3] Its glucuronide metabolite competes with uric acid for this transporter, leading to a decrease in uric acid secretion and a subsequent increase in serum uric acid levels.[2][4]

Q2: What is the typical magnitude of the increase in serum uric acid observed with this compound treatment?

A2: Clinical trials have shown that this compound treatment leads to a mean increase in serum uric acid of approximately 0.8 mg/dL.[2][5][6] This elevation typically occurs within the first four weeks of initiating therapy, remains stable throughout the treatment period, and is reversible upon discontinuation of the drug.[1][4]

Q3: What is the reported incidence of hyperuricemia and gout in patients treated with this compound?

A3: In pooled analyses of phase 3 trials, hyperuricemia was reported in 1.7% of patients receiving this compound compared to 0.6% in the placebo group.[1] The incidence of gout was 1.4% in the this compound group versus 0.4% in the placebo group.[1] In a large cardiovascular outcomes trial, clinically significant hyperuricemia was reported as an adverse reaction in 16.4% of this compound-treated patients versus 8.2% of placebo-treated patients, with gout reported in 3.2% and 2.2% of patients, respectively.[7]

Q4: Which patient populations are at a higher risk of developing gout when taking this compound?

A4: Patients with a prior medical history of gout or those with elevated baseline uric acid levels are more susceptible to developing gout while on this compound therapy.[1][4]

Q5: How should patients be monitored for hyperuricemia and gout during this compound treatment?

A5: It is recommended to assess serum uric acid levels as clinically indicated.[4][7] Patients should be monitored for signs and symptoms of hyperuricemia.[4][7] In cases where hyperuricemia becomes clinically significant, treatment with urate-lowering therapies should be initiated as appropriate.[7]

Q6: Does the co-administration of uric acid-lowering therapies mitigate the risk of gout in patients taking this compound?

A6: Yes, the use of uric acid-lowering medications appears to lessen the incidence of gout in patients with elevated uric acid levels at baseline who are taking this compound.[5]

Data Presentation

Table 1: Incidence of Hyperuricemia and Gout in this compound Clinical Trials

OutcomeThis compound GroupPlacebo GroupData Source
Pooled Phase 3 Trials
Hyperuricemia1.7% (of 2424 patients)0.6% (of 1197 patients)[1]
Gout1.4% (of 2424 patients)0.4% (of 1197 patients)[1]
Mean Increase in Uric Acid at 12 weeks0.82 mg/dL-0.02 mg/dL[1]
Cardiovascular Outcomes Trial (CLEAR Outcomes)
Clinically Significant Hyperuricemia16.4%8.2%[7]
Gout3.2%2.2%[7]
Mean Increase in Uric Acid at 6 months~0.8 mg/dLN/A[5]

Experimental Protocols

In Vitro OAT2 Inhibition Assay (General Methodology)

To investigate the inhibitory effect of this compound on the organic anion transporter 2 (OAT2), a common experimental approach involves the use of a cell-based assay.

  • Cell Culture: A stable cell line overexpressing human OAT2 (e.g., HEK293 or CHO cells) is cultured under standard conditions. A control cell line without OAT2 expression is also maintained.

  • Substrate Incubation: The cells are incubated with a known radiolabeled or fluorescent OAT2 substrate (e.g., [³H]-cimetidine or [³H]-uric acid).

  • Inhibitor Treatment: Concurrently with the substrate, varying concentrations of this compound or its glucuronide metabolite are added to the incubation medium.

  • Uptake Measurement: After a defined incubation period, the cells are washed to remove the extracellular substrate. The intracellular accumulation of the substrate is then quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Data Analysis: The inhibition of substrate uptake by this compound is calculated relative to the uptake in the absence of the inhibitor. An IC₅₀ (half-maximal inhibitory concentration) value is then determined by fitting the concentration-response data to a suitable pharmacological model.

Mandatory Visualization

Bempedoic_Acid_Gout_Risk cluster_0 Renal Tubule Cell cluster_1 Bloodstream cluster_2 Clinical Outcome BA_G This compound Glucuronide OAT2 OAT2 BA_G->OAT2 Inhibits UA Uric Acid UA->OAT2 Transported for Excretion Increased_UA Increased Serum Uric Acid OAT2->Increased_UA Reduced Excretion Gout Increased Risk of Gout Increased_UA->Gout

Caption: Mechanism of this compound-induced hyperuricemia and increased gout risk.

Troubleshooting Guides

Issue 1: Unexpectedly high variability in in vitro OAT2 inhibition assay results.

  • Possible Cause 1: Cell line instability.

    • Troubleshooting: Regularly perform quality control checks on the OAT2-expressing cell line, including mycoplasma testing and verification of transporter expression levels via Western blot or qPCR.

  • Possible Cause 2: Inconsistent substrate or inhibitor concentrations.

    • Troubleshooting: Ensure accurate and consistent preparation of all solutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh solutions for each experiment.

  • Possible Cause 3: Variability in incubation times or temperatures.

    • Troubleshooting: Use a temperature-controlled incubator and a precise timer for all incubation steps. Ensure that all plates or tubes are handled consistently to minimize temperature fluctuations.

Issue 2: Difficulty translating in vitro findings to in vivo models.

  • Possible Cause 1: Species differences in OAT2 expression and function.

    • Troubleshooting: When moving to animal models, select a species with an OAT2 ortholog that has a similar expression pattern and substrate specificity to human OAT2.

  • Possible Cause 2: Complex pharmacokinetics of this compound in vivo.

    • Troubleshooting: Conduct pharmacokinetic studies in the chosen animal model to determine the plasma and tissue concentrations of this compound and its glucuronide metabolite. This will help in selecting appropriate doses for efficacy and safety studies.

  • Possible Cause 3: Other transporters or metabolic pathways influencing uric acid levels in vivo.

    • Troubleshooting: Consider the potential involvement of other uric acid transporters (e.g., URAT1, OAT1, OAT3) and metabolic enzymes in the in vivo response. This may require broader profiling of the test compound's effects.

References

Potential drug-drug interactions with bempedoic acid in a clinical setting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on potential drug-drug interactions with bempedoic acid in a clinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is involved in drug-drug interactions?

A1: this compound and its active metabolite, bempedoyl-CoA, do not significantly interact with cytochrome P450 (CYP) enzymes, which are a common source of drug-drug interactions.[1][2][3][4][5] Instead, the potential for drug-drug interactions with this compound primarily stems from its effects on drug transporters. Specifically, this compound and its glucuronide metabolite are weak inhibitors of organic anion transporting polypeptides OATP1B1 and OATP1B3, as well as organic anion transporter 2 (OAT2).[1][2][3][4][5] this compound glucuronide is also a substrate for OAT3.[1][2][3][4][5]

Q2: What are the clinically significant drug-drug interactions observed with this compound?

A2: The most clinically significant interactions occur with certain statins, particularly simvastatin and pravastatin.[1][6][7] Co-administration of this compound with these statins can lead to a notable increase in their plasma concentrations.[1][7] Interactions with atorvastatin and rosuvastatin have been observed to be weaker.[1][2] An interaction with probenecid, an OAT3 inhibitor, has also been documented, resulting in a moderate increase in the exposure of this compound and its active metabolite.[1][2]

Q3: Are there any dose adjustments required when co-administering this compound with statins?

A3: Yes, dose adjustments are recommended for simvastatin and pravastatin. When co-administered with this compound, the daily dose of simvastatin should not exceed 20 mg, and the daily dose of pravastatin should not exceed 40 mg.[1][7][8] No dose adjustments are typically required for atorvastatin or rosuvastatin when co-administered with this compound.[1]

Q4: How does this compound interact with ezetimibe?

A4: Co-administration of this compound with ezetimibe results in minor increases in the exposure of both drugs.[1] The increases in AUC and Cmax of ezetimibe were less than 20% when added to steady-state this compound.[1] This interaction is not considered clinically significant, and the combination is available in a fixed-dose formulation.[9][10]

Q5: Does this compound interact with warfarin or other drugs metabolized by CYP enzymes?

A5: No, this compound and its metabolites do not interact with CYP enzymes such as CYP3A4 and CYP2C9.[1] Therefore, clinically significant drug-drug interactions with drugs metabolized by these enzymes, like warfarin, are not anticipated.[1]

Troubleshooting Guides

Issue: Unexpectedly high plasma concentrations of a co-administered OATP1B1/1B3 substrate (e.g., a statin) are observed in a clinical study with this compound.

Troubleshooting Steps:

  • Verify Dosing: Confirm that the dosing of both this compound and the co-administered drug is accurate and as per the protocol.

  • Review Concomitant Medications: Check for other medications the subject is taking that could also inhibit OATP1B1/1B3, potentially leading to a cumulative inhibitory effect.

  • Assess Genetic Factors: Consider genotyping subjects for polymorphisms in genes encoding OATP1B1 (e.g., SLCO1B1), as certain genetic variants can lead to reduced transporter function and increased statin exposure.[11]

  • Evaluate Renal and Hepatic Function: Assess the subject's renal and hepatic function, as impairment in these organs can affect drug clearance and exacerbate drug-drug interactions.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from clinical drug-drug interaction studies with this compound.

Table 1: Interaction of this compound with Statins

Co-administered StatinStatin DoseThis compound DoseChange in Statin AUCChange in Statin CmaxRecommendation
Simvastatin20 mg240 mg (steady-state)~2-fold increase[1][7]~1.5-fold increase[1][7]Do not exceed simvastatin 20 mg daily[1][7]
Simvastatin40 mg180 mg (steady-state)~2-fold increase[2]-Do not exceed simvastatin 20 mg daily[1][7]
Pravastatin40 mg240 mg (steady-state)~2-fold increase[1]~2-fold increase[1]Do not exceed pravastatin 40 mg daily[1][7]
Atorvastatin80 mg180 mg (steady-state)~1.7-fold increase[1]<30% change[1]No dose adjustment required[1]
Rosuvastatin--~1.7-fold increase in AUC of rosuvastatin and/or its major metabolites[1]-No dose adjustment required[1]

Table 2: Interaction of this compound with Other Drugs

Co-administered DrugDrug DoseThis compound DoseChange in Co-administered Drug AUCChange in Co-administered Drug CmaxChange in this compound AUCChange in this compound Cmax
EzetimibeSingle doseSteady-state<20% increase[1]<20% increase[1]--
ProbenecidSteady-state180 mg (single dose)--~1.7-fold increase[2]~1.9-fold increase (active metabolite)[2]

Experimental Protocols

Protocol 1: Clinical Pharmacokinetic Drug-Drug Interaction Study

Objective: To evaluate the effect of multiple doses of this compound on the single-dose pharmacokinetics of a probe drug (e.g., simvastatin).

Methodology:

  • Study Design: An open-label, two-period, fixed-sequence study in healthy volunteers.

  • Period 1 (Reference): Subjects receive a single oral dose of the probe drug alone. Serial blood samples are collected over a specified period (e.g., 24-48 hours) to determine the pharmacokinetic profile (AUC, Cmax, tmax, t1/2).

  • Washout Period: A sufficient washout period is allowed for the complete elimination of the probe drug.

  • Period 2 (Test): Subjects receive this compound orally once daily to reach steady-state concentrations (typically 7-14 days). On the last day of this compound administration, a single oral dose of the probe drug is co-administered. Serial blood samples are collected as in Period 1.

  • Bioanalytical Method: Plasma concentrations of the probe drug and its relevant metabolites are measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis. The geometric mean ratios (GMRs) and 90% confidence intervals for AUC and Cmax of the probe drug with and without this compound are determined to assess the magnitude of the interaction.

Visualizations

cluster_0 Hepatocyte cluster_1 Bloodstream BempedoicAcid This compound BempedoylCoA Bempedoyl-CoA (Active Metabolite) BempedoicAcid->BempedoylCoA ACSVL1 OATP1B1_1B3 OATP1B1/1B3 BempedoicAcid->OATP1B1_1B3 Weakly Inhibits ACL ATP-Citrate Lyase (ACL) BempedoylCoA->ACL Inhibits CholesterolSynthesis Cholesterol Synthesis ACL->CholesterolSynthesis Catalyzes Statin Statins (e.g., Simvastatin, Pravastatin) Statin->OATP1B1_1B3 Substrate Statin_blood Increased Statin Concentration OATP1B1_1B3->Statin_blood Reduced uptake into hepatocyte

Caption: Mechanism of this compound and Statin Interaction.

cluster_workflow Pharmacokinetic DDI Study Workflow Screening Subject Screening (Healthy Volunteers) Period1 Period 1: Administer Probe Drug Alone (e.g., Simvastatin) Screening->Period1 PK_Sampling1 Pharmacokinetic Sampling (Blood Draws) Period1->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Period2 Period 2: Administer this compound to Steady State Washout->Period2 CoAdmin Co-administer Probe Drug with this compound Period2->CoAdmin PK_Sampling2 Pharmacokinetic Sampling (Blood Draws) CoAdmin->PK_Sampling2 Analysis Bioanalysis (LC-MS/MS) & Pharmacokinetic Analysis PK_Sampling2->Analysis Report Report Results (GMRs for AUC and Cmax) Analysis->Report

Caption: Clinical Pharmacokinetic DDI Study Workflow.

References

Strategies to mitigate gastrointestinal side effects of bempedoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information and guidance on understanding and mitigating the gastrointestinal (GI) side effects associated with bempedoic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in their experimental design and data interpretation.

Troubleshooting Guide: Investigating and Mitigating Gastrointestinal Side Effects

This guide provides a structured approach for researchers encountering or anticipating GI side effects in preclinical and clinical studies of this compound.

Initial Assessment of Gastrointestinal Events

  • Symptom Characterization: Accurately define the nature of the GI events. Are they predominantly upper or lower GI symptoms (e.g., abdominal pain, nausea, diarrhea, constipation)?

  • Temporal Relationship: Establish the onset and duration of GI symptoms in relation to the initiation of this compound administration.

  • Dose-Response Relationship: Determine if the incidence or severity of GI side effects correlates with the dosage of this compound.

Investigative Strategies for Elucidating Mechanisms

Should your research indicate a significant incidence of GI side effects, the following experimental avenues can be explored to understand the underlying mechanisms.

  • Gut Microbiome Analysis: Recent studies suggest a potential interaction between this compound and the gut microbiota.[1][2] Alterations in the gut microbial composition could influence drug metabolism and local inflammatory responses.

  • Bile Acid Profile Analysis: this compound may influence bile acid metabolism.[1] Characterizing changes in the bile acid pool can provide insights into potential mechanisms of GI intolerance.

  • Intestinal Permeability and Inflammation Assays: Evaluate markers of intestinal barrier function and inflammation to determine if this compound induces localized inflammatory responses.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported gastrointestinal side effects of this compound in clinical trials?

Commonly reported GI side effects are generally mild to moderate and can include abdominal pain, diarrhea, and constipation.[3] The incidence of these events has been documented in various clinical trials.

Table 1: Incidence of Selected Gastrointestinal Adverse Events in this compound Clinical Trials

Adverse EventThis compound Group (%)Placebo Group (%)Clinical Trial
Abdominal Pain/Discomfort10.711.7CLEAR Serenity[4]
Diarrhea4.77.2CLEAR Serenity[4]
NauseaNot specifiedNot specified-
ConstipationReported, especially when taken with ezetimibe[5]Not specified-
Q2: What is the potential role of the gut microbiome in this compound-associated gastrointestinal effects?

Preclinical studies suggest that this compound may beneficially modulate the gut microbiota.[1][2] In a study on hyperlipidemic mice, this compound treatment was associated with an enrichment of beneficial bacteria such as Akkermansia and Bacteroides.[1][2] This modulation of the gut microbiome could potentially influence the gastrointestinal tolerability of the drug. The exact mechanisms by which these changes occur and how they relate to GI side effects in humans are still under investigation.

Q3: Are there any proposed strategies to mitigate the gastrointestinal side effects of this compound in a research setting?

While specific clinical recommendations for mitigating this compound's GI side effects are not yet established, researchers can explore the following strategies in preclinical models:

  • Probiotic Co-administration: Investigating the co-administration of specific probiotic strains could be a promising approach. Probiotics have been shown to alleviate drug-induced GI side effects for other medications.[6] Strains that have demonstrated efficacy in managing diarrhea or constipation could be prioritized for investigation.

  • Dietary Modifications: Altering the diet in animal models, for instance by modifying fiber content, could influence the gut microbiome and potentially ameliorate GI symptoms.

  • Staggered Dosing with Other Medications: For studies involving co-administration of this compound with other drugs, such as statins, exploring staggered dosing regimens may be warranted to assess any impact on GI tolerability.[7]

Experimental Protocols

Protocol 1: Assessment of this compound's Impact on the Gut Microbiome in a Murine Model

This protocol is adapted from studies investigating the interaction between this compound and the gut microbiota.[1][2]

1. Animal Model and Treatment:

  • Utilize a relevant mouse model, such as C57BL/6J mice on a high-fat diet to induce hyperlipidemia.
  • Administer this compound orally at a clinically relevant dose. Include a vehicle control group.
  • The treatment duration should be sufficient to observe significant changes in both lipid profiles and the gut microbiome (e.g., 12-16 weeks).

2. Sample Collection:

  • Collect fecal samples at baseline and at the end of the treatment period for 16S rRNA sequencing.
  • At the end of the study, collect cecal contents for metabolomic analysis.

3. 16S rRNA Gene Sequencing:

  • Extract total microbial DNA from fecal samples using a commercially available kit.
  • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
  • Perform high-throughput sequencing on the amplicons.
  • Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME, Mothur) to determine microbial diversity and relative abundance of different taxa.

4. Untargeted Metabolomics of Cecal Contents:

  • Perform metabolite extraction from cecal contents.
  • Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS).
  • Identify and quantify metabolites using a reference database.
  • Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.

Protocol 2: In Vitro Assessment of this compound-Induced Gastrointestinal Toxicity using Intestinal Organoids

This protocol provides a framework for evaluating the potential direct toxicity of this compound on the intestinal epithelium using a human intestinal organoid model.

1. Organoid Culture:

  • Culture human intestinal organoids derived from pluripotent stem cells or primary tissue according to established protocols.
  • Plate organoids in a 3D matrix (e.g., Matrigel) in a multi-well plate format.

2. This compound Treatment:

  • Expose the organoids to a range of this compound concentrations, including a vehicle control.
  • The treatment duration can vary from 24 to 72 hours, depending on the endpoint being assessed.

3. Cytotoxicity Assessment:

  • Measure cell viability using assays such as CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels.
  • Determine the half-maximal inhibitory concentration (IC50) to quantify the cytotoxic potential of this compound.

4. Barrier Function Assessment:

  • Culture organoids as a 2D monolayer on transwell inserts.
  • Measure the transepithelial electrical resistance (TEER) to assess the integrity of the epithelial barrier.
  • Perform a fluorescent dextran permeability assay to quantify paracellular permeability.

Visualizations

Signaling_Pathway cluster_gut Gut Lumen cluster_enterocyte Enterocyte This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Direct/Indirect Interaction Microbiota Modulation Microbiota Modulation Gut Microbiota->Microbiota Modulation Compositional Shift Altered Bile Acid Metabolism Altered Bile Acid Metabolism Gut Microbiota->Altered Bile Acid Metabolism Metabolic Activity Bile Acids Bile Acids Bile Acids->Altered Bile Acid Metabolism GI Homeostasis GI Homeostasis Microbiota Modulation->GI Homeostasis Improved Barrier Function Reduced Inflammation Altered Bile Acid Metabolism->GI Homeostasis Signaling Effects

Caption: Proposed interaction of this compound with the gut microbiota.

Experimental_Workflow Start Start In Vitro Models In Vitro Models Start->In Vitro Models In Vivo Models In Vivo Models Start->In Vivo Models Intestinal Organoids Intestinal Organoids In Vitro Models->Intestinal Organoids Caco-2 Monolayers Caco-2 Monolayers In Vitro Models->Caco-2 Monolayers Rodent Models Rodent Models In Vivo Models->Rodent Models Assess Cytotoxicity Assess Cytotoxicity Intestinal Organoids->Assess Cytotoxicity Assess Barrier Function Assess Barrier Function Caco-2 Monolayers->Assess Barrier Function Assess GI Motility Assess GI Motility Rodent Models->Assess GI Motility Assess Gut Microbiome Assess Gut Microbiome Rodent Models->Assess Gut Microbiome Data Analysis Data Analysis Assess Cytotoxicity->Data Analysis Assess Barrier Function->Data Analysis Assess GI Motility->Data Analysis Assess Gut Microbiome->Data Analysis Mitigation Strategy Development Mitigation Strategy Development Data Analysis->Mitigation Strategy Development

Caption: Workflow for assessing drug-induced GI toxicity.

References

Overcoming limitations in the chemical synthesis of bempedoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of bempedoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
SYN-001 Low yield in the initial alkylation of ethyl isobutyrate. - Incomplete deprotonation of ethyl isobutyrate.- Competing elimination reaction of the alkyl bromide.- Impure starting materials or reagents.- Ensure the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to favor enolate formation.[1][2]- Use a high-quality alkyl bromide and ensure anhydrous reaction conditions.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
SYN-002 Formation of multiple byproducts during the dimerization/coupling step. - Presence of impurities in the alkyl iodide intermediate.- Non-optimal reaction temperature or stoichiometry of reagents.- Side reactions involving the TosMIC reagent.[3][4]- Purify the alkyl iodide intermediate, for example, via a Finkelstein reaction to ensure high purity.[3][4][5]- Carefully control the stoichiometry, using approximately 0.5 equivalents of TosMIC for the double alkylation.[3][4]- Maintain basic conditions and monitor the reaction closely.
SYN-003 Incomplete hydrolysis of the diethyl ester intermediate. - Insufficient concentration of the hydrolyzing agent (e.g., KOH).- Short reaction time or inadequate temperature.- Poor solubility of the ester in the reaction medium.- Use a sufficient excess of a strong base like potassium hydroxide in a suitable solvent mixture such as ethanol/water.[1][2][6]- Increase the reaction temperature to reflux to drive the saponification to completion.[6]- Ensure adequate stirring to improve mass transfer.
SYN-004 Presence of 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid impurity in the final product. - Incomplete reduction of the ketone intermediate.- Use a sufficient amount of a reducing agent like sodium borohydride (NaBH4).[3][5][6]- Control the reaction temperature, as lower temperatures can improve selectivity.- Monitor the reaction by TLC or HPLC to confirm the complete disappearance of the ketone.
SYN-005 Difficulty in purifying the final this compound product. - Presence of closely related impurities or unreacted starting materials.- Inefficient crystallization or chromatographic separation.- Employ column chromatography for initial purification.[6][7]- Perform recrystallization from a suitable solvent system (e.g., hexanes/methyl tert-butyl ether) to enhance purity.[2]- Ensure the pH is correctly adjusted to precipitate the diacid during workup.[6]
SYN-006 Formation of degradation products during storage. - Exposure to heat, light, moisture, or oxidative conditions.[8][9]- Store the final product in a cool, dark, and dry environment.[9]- Use appropriate packaging, such as HDPE containers, to protect against moisture and oxidation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the critical control points in the synthesis of this compound?

A1: The critical steps to monitor closely are the initial alkylation to form the bromo-ester, the subsequent Finkelstein reaction to the iodo-ester, the double alkylation using TosMIC to form the isonitrile intermediate, the hydrolysis to the ketone, the reduction of the ketone, and the final saponification and purification steps.[3][4] Each of these stages can significantly impact the overall yield and purity of the final product.

Q2: Are there alternative, TosMIC-free synthetic routes for this compound?

A2: Yes, alternative synthetic strategies have been developed to avoid the use of p-toluenesulfonylmethyl isocyanide (TosMIC). One such approach involves the ring-opening of ε-caprolactone with an alkyl Grignard reagent to form a key dihydroxyketone intermediate.[7] This method offers a concise and convergent synthesis pathway.

Q3: What are the common impurities found in this compound synthesis and how can they be minimized?

A3: Common impurities include structurally related substances from side reactions, degradation products, and residual solvents.[8] For instance, the unreduced ketone intermediate, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, can be an impurity.[9] Minimization strategies include using pure starting materials, optimizing reaction conditions (temperature, pH, reaction time), and employing robust purification techniques like column chromatography and recrystallization.[9]

Q4: What are the recommended purification techniques for obtaining high-purity this compound?

A4: A combination of chromatographic and crystallization techniques is generally recommended. Crude this compound can be purified by column chromatography on silica gel.[6][7] Following chromatography, recrystallization from an appropriate solvent system, such as a mixture of ethyl acetate and hexane or methyl tert-butyl ether and hexanes, can further enhance the purity of the final product.[2][6]

Q5: How can the Finkelstein reaction be driven to completion in the synthesis of the alkyl iodide intermediate?

A5: The Finkelstein reaction, which is an equilibrium process, can be driven to completion by leveraging Le Chatelier's principle. This is typically achieved by exploiting the differential solubility of the halide salts. For example, using sodium iodide in a solvent like methyl ethyl ketone where sodium chloride or sodium bromide is insoluble will cause the less soluble salt to precipitate, thus driving the equilibrium towards the desired alkyl iodide product.[3][5] Using a large excess of the iodide salt also helps to push the reaction forward.[5]

Experimental Protocols

Key Experiment: Double Alkylation and Hydrolysis to Ketone Intermediate

This protocol describes the formation of the ketone intermediate from the alkyl iodide using TosMIC, followed by acidic hydrolysis.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the alkyl iodide intermediate in a suitable solvent like a mixture of DMSO and THF.

  • Base Addition: Add sodium hydride (NaH) portion-wise to the solution at a controlled temperature.

  • TosMIC Addition: Slowly add a solution of p-toluenesulfonylmethyl isocyanide (TosMIC) (approximately 0.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the double alkylation reaction by TLC or HPLC until the starting material is consumed.

  • Hydrolysis: Upon completion, carefully quench the reaction and then subject the intermediate isonitrile to acidic conditions (e.g., aqueous HCl in a solvent like isopropyl acetate or CH2Cl2) to hydrolyze it to the corresponding ketone.[1][2][3][4]

  • Workup and Isolation: After hydrolysis, adjust the pH and perform an extractive workup. The organic layers are combined, dried, and concentrated to yield the crude ketone intermediate, which can be purified by column chromatography if necessary.[6]

Visualizations

Bempedoic_Acid_Synthesis_Workflow Start Ethyl Isobutyrate Alkylation Alkylation with Alkyl Bromide Start->Alkylation Finkelstein Finkelstein Reaction (NaI) Alkylation->Finkelstein Alkyl_Iodide Alkyl Iodide Intermediate Finkelstein->Alkyl_Iodide Double_Alkylation Double Alkylation (TosMIC, Base) Alkyl_Iodide->Double_Alkylation Isonitrile Isonitrile Intermediate Double_Alkylation->Isonitrile Hydrolysis Acidic Hydrolysis Isonitrile->Hydrolysis Ketone Ketone Intermediate Hydrolysis->Ketone Reduction Reduction (NaBH4) Ketone->Reduction Ester Hydroxy Diethyl Ester Reduction->Ester Saponification Saponification (KOH) Ester->Saponification Crude_BA Crude this compound Saponification->Crude_BA Purification Purification (Chromatography, Crystallization) Crude_BA->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered in Synthesis Identify Identify Stage of Issue (e.g., Low Yield, Impurity) Start->Identify Check_SM Check Starting Material Purity Identify->Check_SM Low Yield/ Side Reactions Review_Cond Review Reaction Conditions (Temp, Time) Identify->Review_Cond Incomplete Reaction Review_Reagents Review Reagent Stoichiometry & Quality Identify->Review_Reagents Low Yield/ Byproducts Optimize_Purification Optimize Purification (Solvent, Method) Identify->Optimize_Purification Purification Difficulty Implement Implement Corrective Action Check_SM->Implement Review_Cond->Implement Review_Reagents->Implement Optimize_Purification->Implement Analyze Analyze Results (TLC, HPLC, NMR) Implement->Analyze Success Problem Resolved Analyze->Success Successful Reassess Reassess and Consult Literature Analyze->Reassess Unsuccessful Reassess->Identify

Caption: General troubleshooting logic for synthesis.

References

Improving the bioavailability of bempedoic acid formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the bioavailability of bempedoic acid formulations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for oral delivery?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high intestinal permeability.[1][2] Its solubility is also pH-dependent, with low solubility in acidic environments (like the stomach) and increased solubility at a pH above 6.[1] Key formulation challenges include:

  • Poor aqueous solubility: This can limit the dissolution rate, which is often the rate-limiting step for the absorption of BCS Class II drugs.

  • pH-dependent solubility: The significant change in solubility between the stomach and the small intestine can lead to variable dissolution and absorption.[1]

  • Poor flow characteristics and stickiness: The active pharmaceutical ingredient (API) can be difficult to handle during manufacturing, potentially leading to issues in processes like blending, granulation, and tablet compression.[2][3][4]

Q2: What is the composition of the commercially available this compound tablet (NEXLETOL®)?

A2: The FDA-approved NEXLETOL® tablet contains 180 mg of this compound and the following inactive ingredients:

  • Colloidal silicon dioxide

  • Hydroxypropyl cellulose

  • Lactose monohydrate

  • Magnesium stearate

  • Microcrystalline cellulose

  • Sodium starch glycolate[5]

The tablets are also film-coated.[5]

Q3: What are the standard in vitro dissolution testing conditions for this compound tablets?

A3: The FDA recommends the following dissolution test method for this compound tablets:

  • Apparatus: USP Apparatus II (Paddles)

  • Medium: 900 mL of 50 mM phosphate buffer at pH 6.6

  • Rotation Speed: 50 rpm[5]

Troubleshooting Guides

Issue 1: Inconsistent or Slow Dissolution Profiles

Problem: Batches of this compound tablets show high variability in dissolution profiles or fail to meet the desired release specifications.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
API Particle Size Variation This compound's dissolution is sensitive to particle size. Inconsistent particle size distribution can lead to variable surface area and, consequently, inconsistent dissolution. Solution: Implement stringent particle size control for the incoming API. Consider micronization to increase the surface area and dissolution rate.
Inadequate Wetting of the Drug Substance Due to its hydrophobic nature, this compound may not wet easily, leading to slow dissolution. Solution: Incorporate a suitable wetting agent or surfactant (e.g., sodium lauryl sulfate) in the formulation. Optimize the concentration to ensure adequate wetting without negatively impacting other tablet properties.
Poor Disintegration The tablet may not be breaking apart quickly enough to release the drug particles for dissolution. Solution: Optimize the type and concentration of the disintegrant (e.g., sodium starch glycolate, croscarmellose sodium). Evaluate the impact of tablet hardness; overly compressed tablets can have longer disintegration times.
pH of the Dissolution Medium This compound's solubility is highly pH-dependent. Minor variations in the buffer pH can significantly affect the dissolution rate.[1] Solution: Ensure the dissolution medium is accurately prepared and the pH is consistently maintained throughout the test.
Issue 2: Manufacturing Difficulties - Sticking and Poor Flow

Problem: During tableting, the powder blend adheres to the punches and dies, and the flow of the blend through the hopper is poor, leading to weight variation in the tablets. This is a known issue with this compound.[2][3][4]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inherent Stickiness of this compound The API itself has adhesive properties.[2][3][4] Solution: Optimize the lubrication system. Increase the concentration of lubricants like magnesium stearate or try alternative lubricants such as sodium stearyl fumarate. Ensure uniform blending of the lubricant.
Poor Flowability of the Powder Blend The blend may not be flowing consistently from the hopper to the die cavity. Solution: Employ a glidant like colloidal silicon dioxide to improve flow properties. Consider optimizing the granulation process (e.g., wet granulation) to produce granules with better flowability.
Inappropriate Granulation Process The method used to create granules may not be effectively addressing the API's challenging properties. Solution: For wet granulation, optimize the binder type and concentration, as well as the drying process, to achieve the desired granule characteristics.[6][7]

Advanced Bioavailability Enhancement Strategies

For researchers looking to develop novel formulations of this compound with enhanced bioavailability, several advanced techniques can be explored.

Solid Dispersions

Creating a solid dispersion of this compound in a hydrophilic carrier can significantly enhance its dissolution rate by presenting the drug in an amorphous, high-energy state.

Experimental Protocol: Solvent Evaporation Method

  • Polymer Selection: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).

  • Solvent Selection: Select a common solvent in which both this compound and the chosen polymer are soluble (e.g., methanol, ethanol).

  • Preparation:

    • Dissolve this compound and the polymer in the selected solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Characterization:

    • Scrape the dried film and pulverize it.

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug.

    • Perform in vitro dissolution studies to compare the release profile with that of the pure drug.

Nanosuspensions

Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to a faster dissolution rate.

Experimental Protocol: Wet Milling

  • Stabilizer Selection: Choose a suitable stabilizer to prevent particle agglomeration (e.g., Poloxamer 188, Tween 80).

  • Preparation:

    • Disperse this compound in an aqueous solution of the stabilizer.

    • Introduce milling media (e.g., zirconium oxide beads) into the dispersion.

    • Mill the suspension at a high speed for a specified duration.

  • Characterization:

    • Measure the particle size and zeta potential of the nanosuspension using dynamic light scattering.

    • Evaluate the dissolution rate of the nanosuspension in comparison to the unmilled drug.

Co-crystals

Co-crystallization involves forming a crystalline structure of this compound with a pharmaceutically acceptable co-former, which can alter its physicochemical properties, including solubility.

Experimental Protocol: Slurry Co-crystallization

  • Co-former Screening: Select potential co-formers that can form hydrogen bonds with the carboxylic acid group of this compound (e.g., nicotinamide, saccharin).

  • Preparation:

    • Add an excess of this compound and the chosen co-former to a selected solvent in a stoichiometric ratio (e.g., 1:1).

    • Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).

    • Isolate the solid phase by filtration and dry it.

  • Characterization:

    • Analyze the solid using XRPD, DSC, and FTIR to confirm the formation of a new crystalline phase.

    • Determine the solubility and dissolution rate of the co-crystal and compare them to the pure drug.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's properties and formulation.

Table 1: Physicochemical Properties of this compound

ParameterValueReference
BCS ClassII[1][2]
pKa14.88[1]
pKa25.60[1]
Aqueous SolubilitypH-dependent; low below pH 6, increases above pH 6[1]
Bioavailability~95%[8]

Table 2: Dissolution of this compound Immediate-Release Tablet vs. Oral Suspension

Dissolution MediumTime (minutes)IR Tablet (% Dissolved)Oral Suspension (% Dissolved)
0.1 N HCl (pH 1.2)60< 10%< 10%
Acetate Buffer (pH 4.5)60~20%~20%
Phosphate Buffer (pH 6.6)30> 80%> 80%
Phosphate Buffer (pH 6.8)30> 85%> 85%
Data is illustrative based on graphical representations in the cited source.[1]

Visualizations

Experimental_Workflow_Solid_Dispersion cluster_prep Preparation cluster_char Characterization A Dissolve this compound & Polymer in Solvent B Solvent Evaporation A->B C Pulverize Dried Film B->C D DSC, XRPD, FTIR Analysis C->D E In Vitro Dissolution Study C->E

Caption: Workflow for Solid Dispersion Formulation.

Troubleshooting_Dissolution Start Inconsistent/Slow Dissolution Cause1 API Particle Size Variation? Start->Cause1 Cause2 Inadequate Wetting? Start->Cause2 Cause3 Poor Disintegration? Start->Cause3 Solution1 Control Particle Size / Micronize Cause1->Solution1 Solution2 Add/Optimize Wetting Agent Cause2->Solution2 Solution3 Optimize Disintegrant / Tablet Hardness Cause3->Solution3

Caption: Troubleshooting Logic for Dissolution Issues.

References

Bempedoic Acid Clinical Trials: A Technical Support Center for Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, navigating the nuances of clinical trial data is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results observed in bempedoic acid clinical trials. All quantitative data is summarized for clear comparison, and detailed experimental protocols from key trials are provided.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is activated primarily in the liver to this compound-CoA.[1] It then inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2][3] This inhibition leads to reduced cholesterol synthesis in the liver, which in turn upregulates the expression of LDL receptors and increases the clearance of LDL-cholesterol from the blood.[1][2] A key feature of this compound is that its activation enzyme, very long-chain acyl-CoA synthetase-1 (ACSVL1), is not present in skeletal muscle, which is thought to be the reason for the low incidence of muscle-related side effects compared to statins.[2][3]

Q2: An unexpected increase in serum uric acid and incidence of gout has been observed in our trial participants. Is this a known side effect?

A2: Yes, an increase in serum uric acid levels and a higher incidence of gout are known adverse events associated with this compound.[4] Pooled data from phase 3 trials showed that gout was reported in 1.4% of patients receiving this compound compared to 0.4% in the placebo group.[5] The underlying mechanism is the weak inhibition of the organic anion transporter 2 (OAT2) in the renal tubules by this compound and its glucuronide metabolite. This transporter is involved in the secretion of uric acid, and its inhibition leads to a mild, reversible increase in serum uric acid levels.[4][5][6]

Q3: We are observing a slight but consistent elevation in serum creatinine in subjects treated with this compound. Does this indicate renal toxicity?

A3: Small, reversible increases in serum creatinine have been consistently reported in clinical trials of this compound.[6] This is not believed to be indicative of true renal toxicity. The proposed mechanism is the same as for hyperuricemia: the inhibition of the OAT2 transporter in the renal tubules, which is also involved in creatinine secretion.[6] This interference with tubular secretion can lead to a modest increase in serum creatinine without affecting the glomerular filtration rate (eGFR) or overall kidney function.[6]

Q4: A mild decrease in hemoglobin levels has been noted in some participants. What is the current understanding of this observation?

A4: Mild reductions in hemoglobin levels, sometimes leading to anemia, have been observed in a small percentage of patients treated with this compound.[4] In pooled data from the CLEAR Harmony and CLEAR Wisdom trials, a decrease in hemoglobin of ≥2 g/dL below the lower limit of normal was seen in 4.9% of patients on this compound compared to 2.2% on placebo. The mechanism behind this effect is currently unknown.

Q5: Our trial data suggests this compound does not increase the risk of new-onset diabetes, unlike statins. Is this finding consistent with other studies?

A5: Yes, this is a consistent and significant finding. Unlike statins, which have been associated with an increased risk of new-onset diabetes, this compound has not been shown to have this effect.[7] In fact, some analyses suggest it may even be associated with a reduced risk of new-onset or worsening diabetes. This makes this compound a potentially valuable therapeutic option for patients with or at risk of developing diabetes.

Troubleshooting Guides

Issue 1: Elevated Uric Acid and/or Gout

Symptoms:

  • Asymptomatic hyperuricemia detected during routine laboratory monitoring.

  • Patient reports of acute gouty arthritis (e.g., sudden onset of severe pain, redness, and swelling in a joint, most commonly the big toe).

Troubleshooting Workflow:

start Elevated Uric Acid / Gout Reported confirm Confirm with repeat serum uric acid measurement. Assess for clinical signs of gout. start->confirm history Review patient's medical history for prior episodes of gout or hyperuricemia. confirm->history protocol Consult trial protocol for management of hyperuricemia and gout. history->protocol treat Initiate appropriate urate-lowering therapy as per protocol and clinical guidelines. protocol->treat discontinue Consider discontinuation of this compound if gout is severe or recurrent, as per protocol. protocol->discontinue If severe/recurrent continue_drug Continue this compound with monitoring. treat->continue_drug start Elevated Serum Creatinine Observed confirm Confirm with repeat serum creatinine measurement. start->confirm assess_renal Assess other markers of renal function (e.g., BUN, eGFR). Review for other potential causes of renal impairment. confirm->assess_renal protocol Consult trial protocol for monitoring of renal function. assess_renal->protocol discontinue Consider discontinuation if there is evidence of progressive renal dysfunction or other signs of acute kidney injury, as per protocol. assess_renal->discontinue If progressive dysfunction monitor Continue this compound with regular monitoring of renal function. protocol->monitor start Decreased Hemoglobin Observed confirm Confirm with repeat complete blood count (CBC). start->confirm assess_anemia Perform a comprehensive anemia workup to rule out other causes (e.g., iron deficiency, vitamin B12/folate deficiency, hemolysis, bleeding). confirm->assess_anemia protocol Consult trial protocol for monitoring of hematologic parameters. assess_anemia->protocol discontinue Consider discontinuation if anemia is severe, progressive, or symptomatic, and no other cause is identified, as per protocol. assess_anemia->discontinue If severe/progressive monitor Continue this compound with regular monitoring of CBC. protocol->monitor cluster_liver Hepatocyte Bempedoic_Acid_Prodrug This compound (Prodrug) ACSVL1 ACSVL1 Bempedoic_Acid_Prodrug->ACSVL1 Bempedoic_Acid_CoA This compound-CoA (Active) ACSVL1->Bempedoic_Acid_CoA ACL ATP-Citrate Lyase (ACL) Bempedoic_Acid_CoA->ACL Acetyl_CoA Acetyl-CoA ACL->Acetyl_CoA HMG_CoA_Reductase HMG-CoA Reductase Acetyl_CoA->HMG_CoA_Reductase Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis LDL_Receptor LDL Receptor Upregulation Cholesterol_Synthesis->LDL_Receptor Reduced Hepatic Cholesterol LDL_Clearance Increased LDL-C Clearance LDL_Receptor->LDL_Clearance cluster_kidney Renal Proximal Tubule Cell Uric_Acid_Blood Uric Acid (Blood) OAT2 OAT2 Transporter Uric_Acid_Blood->OAT2 Increased_Uric_Acid Increased Serum Uric Acid Uric_Acid_Blood->Increased_Uric_Acid Uric_Acid_Urine Uric Acid Excretion (Urine) OAT2->Uric_Acid_Urine Bempedoic_Acid_Metabolite This compound Glucuronide Bempedoic_Acid_Metabolite->OAT2 Competition

References

Refinement of patient selection criteria for bempedoic acid treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of bempedoic acid. The resources below include frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to aid in the refinement of patient selection criteria and to facilitate further research and development.

Frequently Asked Questions (FAQs)

Here are some of the most common questions about this compound:

What is the primary mechanism of action of this compound?

This compound is a prodrug that is activated in the liver to its active form, this compound-CoA.[1] This active metabolite inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2] Inhibition of ACL leads to reduced cholesterol synthesis in the liver, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors and increases the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2]

Who are the ideal patient candidates for this compound treatment?

This compound is particularly beneficial for the following patient populations:

  • Statin-intolerant patients: Individuals who are unable to tolerate statins due to muscle-related side effects are primary candidates for this compound therapy.[1][3][4]

  • Patients with established Atherosclerotic Cardiovascular Disease (ASCVD) or Heterozygous Familial Hypercholesterolemia (HeFH): It is indicated for patients with ASCVD or HeFH who require additional LDL-C lowering despite being on maximally tolerated statin therapy.[5][6][7]

  • Patients not at their LDL-C goal: Individuals who have not reached their target LDL-C levels with statin therapy alone can benefit from the addition of this compound.[8]

What are the main contraindications and special considerations for this compound?

While this compound is generally well-tolerated, there are some important considerations:

  • Hyperuricemia: this compound can increase uric acid levels and may lead to gout, particularly in patients with a history of the condition.[9][10][11] Periodic monitoring of uric acid levels is recommended.[10]

  • Tendon Rupture: There is an increased risk of tendon rupture, especially in patients over 60 years of age, those taking corticosteroids or fluoroquinolones, patients with renal failure, and individuals with a history of tendon disorders.[9][10][12]

  • Drug Interactions: Co-administration with simvastatin or pravastatin can increase the concentrations of these statins, potentially raising the risk of myopathy.[10]

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

In Vitro ACL Activity Assays
Problem Possible Cause Solution
High background signal Contamination of reagents or substrate degradation.Use fresh reagents and ensure proper storage conditions. Run a no-enzyme control to determine the background signal.
Low enzyme activity Improper enzyme storage or handling. Suboptimal assay conditions (pH, temperature).Aliquot and store the enzyme at the recommended temperature. Optimize assay conditions, including pH, temperature, and incubation time.
Inconsistent results Pipetting errors or variability in reagent concentrations.Use calibrated pipettes and ensure accurate and consistent addition of all reagents. Prepare a master mix for the reaction components.
Cell-Based Assays
Problem Possible Cause Solution
Low cellular uptake of this compound Cell line may have low expression of the required activating enzyme (ACSVL1).Use a cell line known to express ACSVL1 (e.g., HepG2). Verify ACSVL1 expression using RT-qPCR or Western blot.
High cytotoxicity This compound concentration is too high.Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
Variability in LDL-C uptake Inconsistent cell density or passage number.Maintain consistent cell culture practices, including seeding density and using cells within a specific passage number range.

Data Presentation

The following tables summarize the quantitative data on the efficacy and safety of this compound from key clinical trials.

Table 1: LDL-C Lowering Efficacy of this compound
Patient Population Treatment Mean LDL-C Reduction (%) Clinical Trial
Statin-IntolerantThis compound vs. Placebo-21.4CLEAR Serenity[3][13]
ASCVD and/or HeFH on maximally tolerated statinThis compound vs. Placebo-18.2 to -21.2Pooled Phase 3 Data[5]
Statin-IntolerantThis compound + Ezetimibe vs. Placebo-38.0Ballantyne et al. (2018)
Table 2: Cardiovascular Outcomes with this compound (CLEAR Outcomes Trial)
Endpoint This compound (%) Placebo (%) Hazard Ratio (95% CI)
Major Adverse Cardiovascular Events (MACE-4) 11.713.30.87 (0.79-0.96)[14]
MACE-3 8.29.50.85 (0.76-0.96)[14]
Fatal or Nonfatal Myocardial Infarction 3.74.80.77 (0.66-0.91)[14]
Coronary Revascularization 6.27.60.81 (0.72-0.92)[14]
Table 3: Common Adverse Events Associated with this compound
Adverse Event This compound (%) Placebo (%) Clinical Trial Data
Hyperuricemia VariesVariesIncreased incidence observed[10]
Gout 3.12.1CLEAR Outcomes[14]
Tendon Rupture 0.50.0Clinical Trials Data[10][12]
Myalgia 4.77.2CLEAR Serenity[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Protocol 1: In Vitro ATP-Citrate Lyase (ACL) Activity Assay

This protocol is adapted from a direct, homogeneous assay for ACL activity.

Materials:

  • Purified human ACL enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 10 mM DTT

  • Substrates: ATP, Coenzyme A (CoA), and [1-5-14C]-Citrate

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare the reaction mixture in a 96-well plate containing assay buffer, ATP, CoA, and [1-5-14C]-Citrate.

  • Initiate the reaction by adding the purified ACL enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 10% acetic acid).

  • Add scintillation fluid to each well.

  • Measure the radioactivity in a microplate scintillation counter to determine the amount of [14C]acetyl-CoA produced.

Data Analysis:

Calculate the specific activity of ACL (e.g., in nmol/min/mg) by normalizing the radioactive signal to the amount of enzyme and the incubation time.

Protocol 2: Cellular LDL-C Uptake Assay

This protocol measures the effect of this compound on LDL-C uptake in a cell-based model.

Materials:

  • HepG2 cells (or another suitable liver cell line)

  • Cell culture medium

  • This compound

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 24-48 hours.

  • Following treatment, incubate the cells with DiI-LDL for a specified period (e.g., 4 hours).

  • Wash the cells to remove unbound DiI-LDL.

  • Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader, or visualize and quantify the uptake using a fluorescence microscope.

Data Analysis:

Normalize the fluorescence intensity to the total protein concentration in each well. Compare the LDL-C uptake in this compound-treated cells to that in control (untreated) cells.

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows related to this compound.

Bempedoic_Acid_MOA cluster_liver Hepatocyte This compound This compound ACSVL1 ACSVL1 This compound->ACSVL1 Activation This compound-CoA This compound-CoA ACSVL1->this compound-CoA ACL ACL This compound-CoA->ACL Inhibition Citrate Citrate Citrate->ACL Acetyl-CoA Acetyl-CoA ACL->Acetyl-CoA HMG-CoA Reductase HMG-CoA Reductase Acetyl-CoA->HMG-CoA Reductase Cholesterol Synthesis Cholesterol Synthesis LDL Receptor LDL Receptor Cholesterol Synthesis->LDL Receptor Upregulation HMG-CoA Reductase->Cholesterol Synthesis LDL-C LDL-C LDL Receptor->LDL-C Increased Clearance Bloodstream_LDL Bloodstream LDL-C Bloodstream_LDL->LDL-C

Caption: Mechanism of action of this compound in the liver.

Experimental_Workflow_ACL_Assay Start Start Prepare Reaction Mix Prepare Reaction Mix (Buffer, ATP, CoA, [14C]-Citrate) Start->Prepare Reaction Mix Add ACL Enzyme Add Purified ACL Enzyme Prepare Reaction Mix->Add ACL Enzyme Incubate Incubate at 37°C Add ACL Enzyme->Incubate Terminate Reaction Terminate Reaction (Stop Solution) Incubate->Terminate Reaction Add Scintillation Fluid Add Scintillation Fluid Terminate Reaction->Add Scintillation Fluid Measure Radioactivity Measure Radioactivity (Scintillation Counter) Add Scintillation Fluid->Measure Radioactivity Analyze Data Analyze Data (Calculate Specific Activity) Measure Radioactivity->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for in vitro ACL activity assay.

References

Validation & Comparative

Bempedoic Acid in Statin-Intolerant Patients: A Comparative Analysis of the CLEAR Outcomes Trial

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the long-term cardiovascular outcomes of bempedoic acid, benchmarked against established LDL-C lowering therapies.

This guide provides a comprehensive analysis of the CLEAR (Cholesterol Lowering via this compound, an ACL-Inhibiting Regimen) Outcomes trial, offering a comparative perspective against alternative lipid-lowering therapies for researchers, scientists, and drug development professionals. The CLEAR Outcomes trial was a pivotal study designed to assess the long-term cardiovascular efficacy and safety of this compound in patients who are unable to tolerate statins.

Mechanism of Action: A Novel Approach to Cholesterol Synthesis

This compound is a first-in-class ATP-citrate lyase (ACL) inhibitor. It acts in the liver to lower low-density lipoprotein cholesterol (LDL-C) levels in the blood. As a prodrug, this compound is activated primarily in the liver to its active form, bempedoyl-CoA, by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1). Bempedoyl-CoA then inhibits ACL, an enzyme upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway. This inhibition leads to reduced cholesterol synthesis in the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation. A key differentiator from statins is that ACSVL1 is not present in skeletal muscle, which is thought to contribute to the lower incidence of muscle-related side effects observed with this compound.

cluster_liver_cell Hepatocyte cluster_bloodstream Bloodstream Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACL HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDLR LDL Receptor Expression Cholesterol->LDLR Downregulation LDLC_uptake LDL-C Uptake LDLR->LDLC_uptake Blood_LDLC Blood LDL-C LDLC_uptake->Blood_LDLC Reduced Bempedoic_acid This compound (Prodrug) BempedoylCoA Bempedoyl-CoA (Active) Bempedoic_acid->BempedoylCoA ACSVL1 ACL ATP-Citrate Lyase (ACL) BempedoylCoA->ACL Inhibition Statins Statins HMGCR HMG-CoA Reductase Statins->HMGCR Inhibition

Mechanism of action of this compound.

Comparative Efficacy: this compound vs. Alternatives

The following tables summarize the key efficacy outcomes from the CLEAR Outcomes trial for this compound and major cardiovascular outcome trials for statins and PCSK9 inhibitors.

Table 1: this compound - CLEAR Outcomes Trial Results
EndpointThis compound (%)Placebo (%)Hazard Ratio (95% CI)P-value
Primary Endpoint (MACE-4) 11.713.30.87 (0.79-0.96)0.004
CV Death, Nonfatal MI, Nonfatal Stroke, or Coronary Revascularization
Key Secondary Endpoint (MACE-3) 8.29.50.85 (0.76-0.96)0.006
CV Death, Nonfatal MI, or Nonfatal Stroke
Fatal or Nonfatal Myocardial Infarction 3.74.80.77 (0.66-0.91)0.002
Coronary Revascularization 6.27.60.81 (0.72-0.92)0.001
Fatal or Nonfatal Stroke 3.03.20.95 (0.80-1.13)0.57
Cardiovascular Death 3.13.30.96 (0.81-1.15)0.68
All-Cause Mortality 5.55.70.98 (0.86-1.11)0.73
Table 2: Statin Therapy - Overview of Major Cardiovascular Outcome Trials
Trial (Statin)Patient PopulationPrimary EndpointRelative Risk Reduction (%)
WOSCOPS (Pravastatin)Primary prevention, hypercholesterolemic menNonfatal MI or CHD death31
JUPITER (Rosuvastatin)Primary prevention, elevated hs-CRPMACE44
LIPID (Pravastatin)Secondary prevention, broad range of cholesterolCHD death24
ASCOT-LLA (Atorvastatin)Primary prevention, hypertensiveNonfatal MI and fatal CHD36
Table 3: PCSK9 Inhibitors - Overview of Major Cardiovascular Outcome Trials
Trial (PCSK9 Inhibitor)Patient PopulationPrimary EndpointRelative Risk Reduction (%)
FOURIER (Evolocumab)Secondary prevention, on statin therapyMACE-415
ODYSSEY OUTCOMES (Alirocumab)Post-ACS, on high-intensity statinMACE15

Experimental Protocols: A Closer Look at Trial Methodologies

CLEAR Outcomes Trial (this compound)
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: 13,970 patients with or at high risk for cardiovascular disease who were unable or unwilling to take statins due to unacceptable adverse effects ("statin-intolerant").

  • Intervention: this compound 180 mg daily or matching placebo.

  • Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization (MACE-4).

  • Key Secondary Endpoints: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (MACE-3); fatal or nonfatal myocardial infarction; coronary revascularization; fatal or nonfatal stroke; cardiovascular death; and all-cause mortality.

  • Follow-up: Median of 40.6 months.

FOURIER Trial (Evolocumab)
  • Study Design: Randomized, double-blind, placebo-controlled, multinational trial.

  • Participants: 27,564 patients with established atherosclerotic cardiovascular disease and LDL-C levels of 70 mg/dL or higher while on statin therapy.

  • Intervention: Evolocumab (140 mg every 2 weeks or 420 mg monthly) or matching placebo.

  • Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.

  • Key Secondary Endpoint: A composite of cardiovascular death, myocardial infarction, or stroke.

  • Follow-up: Median of 2.2 years.

ODYSSEY OUTCOMES Trial (Alirocumab)
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: 18,924 patients who had an acute coronary syndrome 1 to 12 months prior and had elevated lipid levels despite high-intensity statin therapy.

  • Intervention: Alirocumab (75 mg or 150 mg every 2 weeks) or matching placebo.

  • Primary Endpoint: A composite of death from coronary heart disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.

  • Follow-up: Median of 2.8 years.

WOSCOPS Trial (Pravastatin)
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: 6,595 men aged 45 to 64 years with hypercholesterolemia and no history of myocardial infarction.

  • Intervention: Pravastatin 40 mg daily or placebo.

  • Primary Endpoint: Nonfatal myocardial infarction or death from coronary heart disease.

  • Follow-up: Average of 4.9 years.

JUPITER Trial (Rosuvastatin)
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: 17,802 apparently healthy men (≥50 years) and women (≥60 years) with LDL-C levels <130 mg/dL and high-sensitivity C-reactive protein levels ≥2.0 mg/L.

  • Intervention: Rosuvastatin 20 mg daily or placebo.

  • Primary Endpoint: A composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, arterial revascularization, or cardiovascular death.

  • Follow-up: Median of 1.9 years (trial stopped early due to efficacy).

Logical Workflow for the CLEAR Outcomes Trial

The following diagram illustrates the logical workflow of the CLEAR Outcomes clinical trial, from patient screening to the final analysis of cardiovascular outcomes.

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_followup Follow-up cluster_analysis Analysis Screening Patient Screening (High CV Risk, Statin Intolerant) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Bempedoic_Acid_Arm This compound (180 mg/day) Randomization->Bempedoic_Acid_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up Median Follow-up (40.6 months) Bempedoic_Acid_Arm->Follow_up Placebo_Arm->Follow_up Endpoint_Adjudication Endpoint Adjudication Follow_up->Endpoint_Adjudication Primary_Endpoint_Analysis Primary Endpoint Analysis (MACE-4) Endpoint_Adjudication->Primary_Endpoint_Analysis Secondary_Endpoint_Analysis Secondary Endpoint Analysis Primary_Endpoint_Analysis->Secondary_Endpoint_Analysis

CLEAR Outcomes trial workflow.

Conclusion

The CLEAR Outcomes trial demonstrated that this compound significantly reduces the risk of major adverse cardiovascular events in statin-intolerant patients.[1][2][3] The 13% relative risk reduction in the primary composite endpoint of MACE-4 provides a valuable therapeutic option for this high-risk patient population. When compared to the landmark trials of statins and PCSK9 inhibitors, this compound offers a modest but statistically significant benefit in cardiovascular risk reduction, with a favorable safety profile, particularly concerning muscle-related side effects. This guide provides a foundational comparison for researchers and drug development professionals to evaluate the positioning of this compound within the landscape of lipid-lowering therapies.

References

A Comparative Analysis of Bempedoic Acid and Statins on LDL-C and hs-CRP Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of bempedoic acid versus statins in reducing Low-Density Lipoprotein Cholesterol (LDL-C) and high-sensitivity C-reactive Protein (hs-CRP) levels. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by clinical trial data, experimental methodologies, and mechanistic pathways.

Executive Summary

Both this compound and statins are effective lipid-lowering therapies that also demonstrate anti-inflammatory properties by reducing hs-CRP. Statins, such as rosuvastatin and atorvastatin, generally exhibit a more potent effect on LDL-C reduction, with high-intensity doses lowering LDL-C by 50% or more.[1][2][3] this compound provides a significant reduction in LDL-C, approximately 21-28%, and is a valuable option for patients with statin intolerance or as an add-on therapy.[4][5][6] Notably, both drug classes reduce hs-CRP, a key marker of inflammation and cardiovascular risk, and this effect appears to be largely independent of the magnitude of LDL-C lowering.[7][8][9][10]

Quantitative Data Presentation

The following tables summarize the effects of this compound and various statins on LDL-C and hs-CRP levels as reported in major clinical trials and meta-analyses.

Table 1: this compound - Efficacy Data

Trial/AnalysisPatient PopulationLDL-C Reduction (Placebo-Corrected)hs-CRP Reduction (Placebo-Corrected)
CLEAR OutcomesStatin-intolerant, high cardiovascular risk~21.1% - 22.5%~21.6% - 23.2%
CLEAR SerenityStatin-intolerant21.4%24.3%
Pooled Phase 3 DataMonotherapy, statin-intolerant24.5%Median reduction of 33%
Pooled Phase 3 DataAdd-on to maximally tolerated statin17.8%Significant reduction observed
CLEAR Harmony (Secondary Analysis)Residual inflammatory risk (hs-CRP ≥2 mg/L) on statin21.1%26.5%

Sources:[5][6][11][12][13][14]

Table 2: Statins - Efficacy Data

Statin & DoseTrial/AnalysisLDL-C Reductionhs-CRP Reduction
Rosuvastatin 20 mgJUPITER50%37%
Rosuvastatin 10-40 mgSTELLAR46% - 55%Not specified in this source
Atorvastatin 80 mgMultiple studies~54.3%28.4% - 40%
Atorvastatin 10 mgASCOT40.3%27.4%
Atorvastatin 20 mg (ACS)-Not the primary focus83.6%
Simvastatin 40 mgCrossover studySignificant reduction (64 mg/dL)Significant reduction (~37% from median)
Pravastatin 40 mgCARE TrialNot the primary focus17.4% (median change)

Sources:[1][2][3][15][16][17][18][19][20][21]

Mechanisms of Action: Signaling Pathways

This compound and statins target the same cholesterol biosynthesis pathway but at different enzymatic steps. This difference in mechanism has important clinical implications, particularly regarding side effects.

This compound Signaling Pathway

This compound is a prodrug that is activated primarily in the liver by very-long-chain acyl-CoA synthetase-1 (ACSVL1) to bempedoyl-CoA.[22] It then inhibits ATP-citrate lyase (ACL), an enzyme two steps upstream of HMG-CoA reductase.[22] This inhibition leads to reduced cholesterol synthesis, which upregulates LDL receptors on hepatocytes, increasing LDL-C clearance from the blood. The absence of ACSVL1 in skeletal muscle is thought to be the reason for the lower incidence of muscle-related side effects compared to statins.[23] this compound's anti-inflammatory effect is mediated, in part, through the activation of the AMP-activated protein kinase (AMPK) pathway.[24]

Bempedoic_Acid_Pathway cluster_liver Hepatocyte cluster_effects BA This compound (Prodrug) ACSVL1 ACSVL1 BA->ACSVL1 Activation BA_CoA Bempedoyl-CoA (Active) ACSVL1->BA_CoA ACL ATP-Citrate Lyase (ACL) BA_CoA->ACL Inhibition AMPK AMPK Activation BA_CoA->AMPK Citrate Citrate Citrate->ACL Acetyl_CoA Acetyl-CoA ACL->Acetyl_CoA HMG_CoA HMG-CoA Reductase Pathway Acetyl_CoA->HMG_CoA Cholesterol Cholesterol Synthesis HMG_CoA->Cholesterol Cholesterol_dec Decreased Cholesterol Cholesterol->Cholesterol_dec LDLR LDL Receptor Upregulation Bloodstream Bloodstream LDLR->Bloodstream from hsCRP_dec Decreased hs-CRP AMPK->hsCRP_dec Cholesterol_dec->LDLR LDLC_clear Increased LDL-C Clearance Bloodstream->LDLC_clear

Caption: this compound's mechanism of action in the liver.
Statins Signaling Pathway

Statins are direct inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol production.[25][26] By blocking this enzyme, statins decrease intracellular cholesterol concentration, leading to the upregulation of LDL receptors and subsequent removal of LDL-C from circulation. The pleiotropic, anti-inflammatory effects of statins, including the reduction of hs-CRP, are well-documented and are considered to be independent of their lipid-lowering action.[1]

Statin_Pathway cluster_liver Hepatocyte cluster_effects Statin Statin HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase Inhibition hsCRP_dec Decreased hs-CRP (Pleiotropic Effect) Statin->hsCRP_dec Acetyl_CoA Acetyl-CoA Acetyl_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Cholesterol_dec Decreased Cholesterol Cholesterol->Cholesterol_dec LDLR LDL Receptor Upregulation Bloodstream Bloodstream LDLR->Bloodstream from Cholesterol_dec->LDLR LDLC_clear Increased LDL-C Clearance Bloodstream->LDLC_clear

Caption: Statin's mechanism of action in the liver.

Experimental Protocols

The methodologies for measuring LDL-C and hs-CRP are standardized to ensure accuracy and comparability across clinical trials.

Measurement of LDL-C

In clinical trials, LDL-C is typically not measured directly due to cost and complexity. Instead, it is most often calculated or estimated from a standard lipid panel.

  • Sample Collection : Blood samples are collected from patients after a fasting period (typically 9-12 hours) to minimize the interference of chylomicrons.

  • Lipid Panel Measurement : A standard lipid panel is performed to measure Total Cholesterol (TC), High-Density Lipoprotein Cholesterol (HDL-C), and Triglycerides (TGs).

  • LDL-C Calculation :

    • Friedewald Equation : Historically, the most common method. It is considered valid for TG levels <400 mg/dL.[27][28] The formula is: LDL-C = TC - HDL-C - (TG / 5) (for mg/dL).[27]

    • Martin-Hopkins or Sampson-NIH Equations : Newer, more accurate methods, especially at very low LDL-C levels or higher TG levels, that use a variable factor instead of a fixed TG/5 ratio.[28][29][30]

  • Direct Measurement (Beta-Quantification) : This is the gold standard reference method involving ultracentrifugation to separate lipoprotein fractions.[27][31] It is highly accurate but generally reserved for research settings due to its complexity and is not routinely used for large clinical trials.[28]

Measurement of hs-CRP

High-sensitivity CRP assays are required to measure the low levels of chronic inflammation associated with atherosclerotic risk.

  • Sample Collection : A standard serum or plasma sample is collected. Fasting is not required.

  • Assay Method : The measurement is performed using automated immunochemical assays.

    • Nephelometry and Turbidimetry : These are the most common high-sensitivity methods used in clinical laboratories.[32][33] They measure the light scattering or absorbance of antigen-antibody complexes formed between CRP in the sample and anti-CRP antibodies in the reagent.

  • Interpretation : Results are typically stratified into risk categories:

    • Low risk: <1.0 mg/L

    • Average risk: 1.0 to 3.0 mg/L

    • High risk: >3.0 mg/L

    • Values >10 mg/L may indicate acute inflammation, and testing should be repeated after the acute illness has resolved.[34]

Typical Clinical Trial Workflow

The diagram below illustrates a generalized workflow for a double-blind, placebo-controlled clinical trial assessing lipid-lowering therapies.

Clinical_Trial_Workflow cluster_treatment Treatment Phase (Double-Blind) Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Fasting Lipids, hs-CRP) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Group A: This compound or Statin Randomization->GroupA Arm 1 GroupB Group B: Placebo Randomization->GroupB Arm 2 FollowUp Follow-Up Visits (e.g., Week 12, 24, etc.) - Assess Safety - Measure Lipids, hs-CRP GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Analysis (% Change from Baseline in LDL-C and hs-CRP) FollowUp->Endpoint Unblinding Database Lock & Unblinding Endpoint->Unblinding Analysis Statistical Analysis (Comparison of Treatment Arms) Unblinding->Analysis

Caption: Generalized workflow of a lipid-lowering therapy trial.

Conclusion

Statins remain the first-line therapy for LDL-C reduction due to their high efficacy and extensive outcomes data. Rosuvastatin and atorvastatin demonstrate superior LDL-C lowering capabilities compared to this compound.[1][3][15] However, this compound is a crucial therapeutic option, providing significant LDL-C and hs-CRP reduction without the muscle-related side effects commonly associated with statins, making it ideal for statin-intolerant patients.[4]

The reduction of hs-CRP by both drug classes underscores the importance of addressing inflammation in the management of atherosclerotic cardiovascular disease. The observation that hs-CRP reduction is largely independent of LDL-C lowering suggests that both mechanisms contribute to the overall cardiovascular benefit.[7][8][9] Future research may further elucidate the clinical benefits of targeting both pathways, particularly in patients with residual inflammatory risk despite achieving LDL-C goals.

References

Bempedoic Acid: A Comparative Guide on Efficacy in Patients with Statin-Associated Muscle Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bempedoic acid's performance against placebo in patients with a history of statin-associated muscle symptoms (SAMS). The following sections detail the quantitative efficacy and safety data from pivotal clinical trials, outline the experimental protocols of these studies, and visualize the key mechanisms and workflows.

Comparative Efficacy and Safety Data

This compound has demonstrated a favorable profile for both lipid reduction and muscle-related safety in patients unable to tolerate statins. The tables below summarize the key quantitative data from major clinical trials.

Table 1: Efficacy in Lowering LDL-C in Statin-Intolerant Patients
Clinical TrialTreatment GroupBaseline LDL-C (mg/dL)Mean Percent Change in LDL-C from Baseline (at Week 12)Placebo-Corrected Difference in LDL-C Reduction (%)
CLEAR Serenity [1][2]This compound 180 mg157.6Not specified-21.4%
Placebo157.6Not specified
CLEAR Tranquility [3]This compound 180 mg + Ezetimibe 10 mgNot specified-23.5%-28.5%
Placebo + Ezetimibe 10 mgNot specified+5.0%
Pooled Analysis (4 Phase 3 Trials) [4]This compound 180 mg148.7Not specified-26.5%
Placebo148.7Not specified
Table 2: Muscle-Related Adverse Events in Statin-Intolerant Patients
Clinical TrialTreatment GroupMyalgia (%)Muscle Spasms (%)Pain in Extremity (%)Muscular Weakness (%)
CLEAR Serenity [1][2]This compound 180 mg4.7%Not reportedNot reportedNot reported
Placebo7.2%Not reportedNot reportedNot reported
Pooled Analysis (4 Phase 3 Trials) [4]This compound 180 mg4.6%4.1%3.3%0.5%
Placebo7.3%3.6%2.1%1.0%

Experimental Protocols

The efficacy and safety of this compound in statin-intolerant patients have been evaluated in rigorous, multicenter, randomized, double-blind, placebo-controlled studies.

CLEAR Serenity (NCT02988115)

The CLEAR Serenity study enrolled patients with hypercholesterolemia and a history of intolerance to at least two statins.[1][2] After a washout period for any lipid-lowering therapies, patients were randomized in a 2:1 ratio to receive either this compound 180 mg or a placebo once daily for 24 weeks.[1][2] The primary endpoint was the percent change in LDL-C from baseline to week 12.[1][2] Key secondary endpoints included changes in other lipid parameters and the incidence of adverse events.[1][2]

CLEAR Tranquility (NCT03001076)

The CLEAR Tranquility trial was designed to assess the efficacy and safety of this compound as an add-on therapy to ezetimibe in statin-intolerant patients who required additional LDL-C lowering.[3] The study included a 4-week run-in period where all patients received ezetimibe 10 mg/day.[3] Following this, eligible patients were randomized in a 2:1 ratio to receive either this compound 180 mg or a placebo once daily, in addition to their background ezetimibe therapy, for 12 weeks.[3] The primary endpoint was the percent change in LDL-C from baseline to week 12.[3]

Visualized Pathways and Workflows

To further elucidate the mechanisms and study designs, the following diagrams are provided.

Bempedoic_Acid_Mechanism cluster_liver Hepatocyte cluster_muscle Skeletal Muscle Cell Bempedoic_Acid This compound (Prodrug) ACSVL1 ACSVL1 Bempedoic_Acid->ACSVL1 Activation Bempedoyl_CoA Bempedoyl-CoA (Active) ACSVL1->Bempedoyl_CoA ACL ATP-Citrate Lyase (ACL) Bempedoyl_CoA->ACL Inhibition Acetyl_CoA Acetyl-CoA ACL->Acetyl_CoA Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase HMG-CoA Reductase Acetyl_CoA->HMG_CoA_Reductase Downstream Steps HMG_CoA_Reductase->Cholesterol_Synthesis LDL_Receptor LDL Receptor Upregulation Cholesterol_Synthesis->LDL_Receptor Reduced Intracellular Cholesterol Leads to LDL_C_Uptake Increased LDL-C Uptake from Blood LDL_Receptor->LDL_C_Uptake Bempedoic_Acid_Muscle This compound No_ACSVL1 ACSVL1 (Absent) Bempedoic_Acid_Muscle->No_ACSVL1 No_Activation No Conversion to Active Form No_ACSVL1->No_Activation

Mechanism of Action of this compound

CLEAR_Serenity_Workflow Start Patient Screening (Hypercholesterolemia & Statin Intolerance) Washout Lipid-Lowering Therapy Washout Start->Washout Randomization Randomization (2:1) Washout->Randomization Group_A This compound 180 mg daily Randomization->Group_A n=230 Group_B Placebo daily Randomization->Group_B n=115 Follow_Up 24-Week Treatment Period Group_A->Follow_Up Group_B->Follow_Up Endpoint Primary Endpoint Assessment (LDL-C Change at Week 12) Follow_Up->Endpoint

Experimental Workflow of the CLEAR Serenity Trial

CLEAR_Tranquility_Workflow Start Patient Screening (Statin Intolerance & LDL-C ≥100 mg/dL) Run_In 4-Week Ezetimibe 10 mg/day Run-in Period Start->Run_In Randomization Randomization (2:1) Run_In->Randomization Group_A This compound 180 mg + Ezetimibe 10 mg daily Randomization->Group_A n=181 Group_B Placebo + Ezetimibe 10 mg daily Randomization->Group_B n=88 Follow_Up 12-Week Treatment Period Group_A->Follow_Up Group_B->Follow_Up Endpoint Primary Endpoint Assessment (LDL-C Change at Week 12) Follow_Up->Endpoint

Experimental Workflow of the CLEAR Tranquility Trial

Discussion

This compound is a prodrug that is activated primarily in the liver by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1).[5][6] This enzyme is not present in skeletal muscle.[1] The active form of this compound, bempedoyl-CoA, inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[5][7][8] This inhibition leads to decreased cholesterol synthesis in the liver, which in turn upregulates LDL receptors and increases the clearance of LDL-C from the blood.[6][8]

The liver-specific activation of this compound is a key differentiator from statins and is thought to contribute to its favorable muscle safety profile.[6] Statins can be activated in both the liver and muscle tissues, which may contribute to the development of SAMS.[6] The exact cause of SAMS is not fully understood but is likely multifactorial.[9] Proposed mechanisms include mitochondrial dysfunction, decreased coenzyme Q10 levels, and direct muscle toxicity.[9][10][11]

The clinical trial data presented in this guide demonstrate that this compound, both as monotherapy and in combination with ezetimibe, significantly reduces LDL-C in patients with a history of SAMS, without a significant increase in muscle-related adverse events compared to placebo.[1][3][4] Myalgia was the most commonly reported muscle-related symptom, and its incidence was lower in the this compound groups than in the placebo groups in the cited studies.[1][4]

References

A meta-analysis of clinical trials on bempedoic acid for cardiovascular risk reduction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data on bempedoic acid reveals a valuable alternative for cardiovascular risk reduction, particularly for patients with statin intolerance. This guide provides a detailed comparison with other lipid-lowering therapies, supported by experimental data and protocol outlines from pivotal clinical trials.

This compound has emerged as a novel therapeutic agent for managing hypercholesterolemia and reducing the risk of major adverse cardiovascular events (MACE). Its unique mechanism of action, which targets cholesterol synthesis in the liver with a reduced risk of muscle-related side effects, positions it as a significant alternative to statins for certain patient populations.[1][2] This guide synthesizes findings from multiple meta-analyses and the landmark CLEAR Outcomes trial to offer an evidence-based comparison of this compound with established lipid-lowering therapies.

Mechanism of Action

This compound is a prodrug that is activated primarily in the liver to bempedoyl-CoA.[1][3] This active form inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase, the target of statins, in the cholesterol biosynthesis pathway.[1][3][4] The inhibition of ACL leads to reduced cholesterol synthesis in the liver, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors and increases the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][5] A key advantage of this compound is that the enzyme responsible for its activation, very long-chain acyl-CoA synthetase-1 (ACSVL1), is not present in skeletal muscle, thereby minimizing the risk of muscle-related adverse effects commonly associated with statins.[1][3]

cluster_pathway Cholesterol Biosynthesis Pathway cluster_outcome Cellular Response Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ATP-Citrate Lyase (ACL) HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... Reduced_Cholesterol Reduced Intracellular Cholesterol Bempedoic_Acid This compound Bempedoic_Acid->Citrate Inhibits ACL Statins Statins Statins->HMGCoA Inhibits HMG-CoA Reductase Upregulated_LDL_Receptors Upregulated LDL Receptors Reduced_Cholesterol->Upregulated_LDL_Receptors Increased_LDL_Clearance Increased LDL-C Clearance Upregulated_LDL_Receptors->Increased_LDL_Clearance

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

Comparative Efficacy: this compound vs. Alternatives

Meta-analyses of randomized controlled trials have consistently demonstrated the efficacy of this compound in lowering LDL-C and reducing cardiovascular risk. The primary alternatives for comparison are statins, the first-line treatment for hypercholesterolemia, and ezetimibe, a cholesterol absorption inhibitor often used in combination therapy.

This compound vs. Placebo

The landmark CLEAR Outcomes trial, which enrolled nearly 14,000 statin-intolerant patients, provides robust data on the efficacy of this compound.[5] Compared to placebo, this compound significantly reduced the risk of major adverse cardiovascular events.[6][7][8]

EndpointThis compoundPlaceboHazard Ratio (95% CI)p-value
Primary Composite Endpoint (MACE-4) (CV death, nonfatal MI, nonfatal stroke, or coronary revascularization)11.7%13.3%0.87 (0.79-0.96)0.004
Key Secondary Composite Endpoint (MACE-3) (CV death, nonfatal MI, or nonfatal stroke)8.2%9.5%0.85 (0.76-0.96)0.006
Fatal or Nonfatal Myocardial Infarction 3.7%4.8%0.77 (0.66-0.91)0.002
Coronary Revascularization 6.2%7.6%0.81 (0.72-0.92)0.001
LDL-C Reduction at 6 months -21.1%-0.8%-<0.001
hs-CRP Reduction at 12 months -20.6%0%-<0.05

Data from the CLEAR Outcomes trial.[9][10]

A meta-analysis of seven randomized controlled trials with over 17,000 participants found that this compound significantly decreased major adverse cardiovascular events (OR: 0.86) and non-fatal myocardial infarction (OR: 0.72), while reducing LDL-C levels by 22.5%.[11][12]

This compound vs. Statins

Direct head-to-head trials comparing this compound with statins for cardiovascular outcomes are limited. However, a post-hoc analysis of the CLEAR Outcomes trial using the Cholesterol Treatment Trialists' (CTTC) methodology suggested that the cardiovascular risk reduction with this compound is comparable to that of statins for a given absolute reduction in LDL-C.[13][14] For every 1 mmol/L reduction in LDL-C, this compound showed a hazard ratio of 0.75 for major vascular events, which is similar to the risk ratio of 0.78 reported for statins.[14] A systematic review and meta-analysis indicated no statistically significant difference between this compound and statins in reducing cardiovascular events, though this compound was associated with a lower occurrence of adverse events.[15]

This compound in Combination with Ezetimibe

The combination of this compound and ezetimibe has shown synergistic effects on LDL-C reduction. A meta-analysis of randomized controlled trials demonstrated that this combination therapy significantly reduced LDL-C by approximately 29% more than placebo.[16] This combination offers a potent oral, non-statin option for patients requiring significant LDL-C lowering.[17][18] In a study, the fixed-dose combination of this compound and ezetimibe lowered LDL-C by 36.2%, compared to 17.2% with this compound alone and 23.2% with ezetimibe alone.[18]

Experimental Protocols: The CLEAR Outcomes Trial

The "Cholesterol Lowering via this compound, an ACL-Inhibiting Regimen (CLEAR) Outcomes" trial was a pivotal phase 3, randomized, double-blind, placebo-controlled study that provided the primary evidence for the cardiovascular benefits of this compound.

  • Study Design: Patients were randomly assigned in a 1:1 ratio to receive either 180 mg of this compound daily or a matching placebo.[8]

  • Patient Population: The trial enrolled 13,970 patients who were unable or unwilling to take statins due to unacceptable adverse effects (statin-intolerant).[8][13] Participants had, or were at high risk for, cardiovascular disease and had a baseline LDL-C level of 100 mg/dL or higher.[8][9] The mean age of participants was 65.5 years, and 48% were women.[8][9]

  • Intervention: Oral this compound (180 mg) or placebo was administered once daily.[9]

  • Endpoints: The primary endpoint was a four-component composite of major adverse cardiovascular events (MACE-4): cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[8][10] Key secondary endpoints included a three-component MACE composite (MACE-3), fatal or nonfatal myocardial infarction, fatal or nonfatal stroke, coronary revascularization, and death from any cause.[9]

  • Follow-up: The median follow-up duration was 40.6 months.[6]

start Patient Screening inclusion Inclusion Criteria Met (Statin-intolerant, high CV risk, LDL-C ≥100 mg/dL) start->inclusion randomization Randomization (1:1) inclusion->randomization group_A This compound (180 mg daily) randomization->group_A n = 6,992 group_B Placebo randomization->group_B n = 6,978 follow_up Follow-up (Median 40.6 months) group_A->follow_up group_B->follow_up endpoint_analysis Endpoint Analysis (MACE-4, MACE-3, etc.) follow_up->endpoint_analysis results Results Comparison endpoint_analysis->results

Caption: Generalized workflow of the CLEAR Outcomes randomized controlled trial.

Safety and Tolerability

This compound is generally well-tolerated.[5] The liver-specific activation of this compound minimizes the risk of muscle-related side effects that are a common concern with statins.[1][3] In the CLEAR Outcomes trial, the incidence of muscle disorders was similar between the this compound and placebo groups (15.0% vs. 15.4%).[9]

However, some adverse events were more frequent with this compound, including hyperuricemia, gout, and cholelithiasis.[6][9] The incidence of gout was 3.1% in the this compound group compared to 2.1% in the placebo group.[9]

Conclusion

Meta-analyses of clinical trials, prominently featuring the CLEAR Outcomes trial, establish this compound as an effective therapy for reducing LDL-C and the risk of major adverse cardiovascular events, particularly in statin-intolerant patients. Its efficacy in lowering LDL-C is enhanced when used in combination with ezetimibe. While not demonstrating superiority to statins in cardiovascular event reduction, this compound offers a comparable benefit for a given LDL-C reduction with a favorable safety profile regarding muscle-related side effects. For researchers and drug development professionals, this compound represents a successful example of targeted therapy that addresses a specific unmet need in cardiovascular risk management.

References

Comparing the cost-effectiveness of bempedoic acid with other lipid-lowering therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the economic and clinical profile of bempedoic acid in the landscape of lipid management. This analysis synthesizes data from key clinical trials and economic evaluations to provide a comparative overview against established therapies such as statins, ezetimibe, and PCSK9 inhibitors.

This compound, a first-in-class ATP-citrate lyase (ACLY) inhibitor, has emerged as a novel therapeutic option for managing hypercholesterolemia, particularly for patients with statin intolerance. Its unique mechanism of action, upstream of HMG-CoA reductase (the target of statins), offers an alternative pathway for lowering low-density lipoprotein cholesterol (LDL-C). This guide provides an objective comparison of the cost-effectiveness of this compound, supported by clinical efficacy data and detailed methodologies from pivotal studies.

Clinical Efficacy: LDL-C Reduction and Cardiovascular Outcomes

This compound has demonstrated significant efficacy in reducing LDL-C levels, both as a monotherapy and in combination with other lipid-lowering agents. The Cholesterol Lowering via this compound, an ACL-Inhibiting Regimen (CLEAR) program, including the pivotal CLEAR Outcomes trial, has provided robust evidence of its clinical benefits.

In the CLEAR Outcomes trial, which enrolled statin-intolerant patients at high cardiovascular risk, this compound resulted in a 21.1% reduction in LDL-C at six months compared to placebo.[1] This reduction in LDL-C was accompanied by a significant 13% relative risk reduction in major adverse cardiovascular events (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[2][3][4]

A network meta-analysis comparing various lipid-lowering therapies added to statins showed that while PCSK9 inhibitors (evolocumab and alirocumab) were the most effective in reducing LDL-C, this compound also demonstrated significant reductions.[5] When used as a single agent, this compound can lower LDL-C by approximately 18-28%, and in combination with ezetimibe, the reduction can be up to 38%.[6]

Table 1: Comparative Efficacy of Lipid-Lowering Therapies

TherapyMechanism of ActionLDL-C Reduction (as monotherapy or add-on to statin)Cardiovascular Event ReductionKey Clinical Trial(s)
Statins HMG-CoA reductase inhibitors30-50%Well-establishedMultiple
Ezetimibe Cholesterol absorption inhibitor15-20%Established, especially in combination with statinsIMPROVE-IT
This compound ATP-citrate lyase (ACLY) inhibitor18-28%13% MACE reduction in statin-intolerant patientsCLEAR Outcomes
PCSK9 Inhibitors PCSK9 protein inhibitors50-60%EstablishedFOURIER, ODYSSEY OUTCOMES

Cost-Effectiveness Analysis

The cost-effectiveness of this compound has been evaluated in multiple analyses, primarily focusing on its use in patients with statin intolerance. The incremental cost-effectiveness ratio (ICER), a key metric in these evaluations, represents the additional cost for each quality-adjusted life-year (QALY) gained.

A cost-effectiveness analysis of the CLEAR Outcomes trial from a US third-party payer perspective estimated the ICER for this compound to be $166,830 per QALY at its list price.[7][8][9] However, an on-treatment analysis resulted in a more favorable ICER of $70,279 per QALY.[7][8][9] Furthermore, a 25% reduction in the price of this compound lowered the ICER to $99,993 per QALY, and modeling the effects of a fixed-dose combination with ezetimibe resulted in an ICER of $40,317 per QALY.[7][8][9]

The Institute for Clinical and Economic Review (ICER) in its 2021 report, evaluated this compound and inclisiran. Their analysis, which also utilized a Markov model, found that this compound/ezetimibe combination had an ICER that was generally above conventional willingness-to-pay thresholds at its then-current price.[10][11] However, they noted improved cost-effectiveness in higher-risk subgroups, such as patients who are statin intolerant or have heterozygous familial hypercholesterolemia (HeFH).[10]

Comparatively, PCSK9 inhibitors have historically had high ICERs, though price reductions have improved their cost-effectiveness profile. For instance, an analysis in Germany showed ICERs for evolocumab and alirocumab to be €114,639 and €100,532 per QALY, respectively.[10]

Table 2: Cost-Effectiveness of this compound and Comparators

TherapyPatient PopulationICER (per QALY gained)Source
This compound Statin-intolerant, high CV risk$166,830 (list price)CLEAR Outcomes Analysis[7][8][9]
This compound Statin-intolerant, high CV risk (on-treatment)$70,279CLEAR Outcomes Analysis[7][8][9]
This compound/Ezetimibe Statin-intolerant, high CV risk (modeled)$40,317CLEAR Outcomes Analysis[7][8][9]
This compound/Ezetimibe ASCVD and/or HeFH>$150,000ICER Final Report 2021[10]
Evolocumab Secondary prevention€114,639German Analysis[10]
Alirocumab Secondary prevention€100,532German Analysis[10]

Experimental Protocols

Cost-Effectiveness Modeling: Markov Model

The cost-effectiveness of this compound has been primarily assessed using state-transition Markov models. These models simulate the lifetime course of a cohort of patients, transitioning between different health states based on the risk of cardiovascular events.

Key Components of the Markov Model (based on the CLEAR Outcomes analysis and ICER framework): [7][8][9][11][12]

  • Model Structure: Typically includes health states such as "stable cardiovascular disease," "post-myocardial infarction," "post-stroke," and "death."

  • Time Horizon: A lifetime horizon is generally used to capture the long-term costs and benefits of treatment.

  • Cycle Length: Annual cycles are common in these models.

  • Patient Population: The model is populated with a cohort whose baseline characteristics (age, sex, comorbidities, baseline LDL-C) reflect those of the clinical trials (e.g., the CLEAR Outcomes trial).

  • Treatment Effects: The efficacy of this compound in reducing the risk of cardiovascular events is derived from the hazard ratios obtained in clinical trials. This effect is applied to the baseline event rates in the model.

  • Costs: The model incorporates direct medical costs, including drug acquisition costs, costs of managing cardiovascular events (hospitalizations, procedures), and routine follow-up care.

  • Utilities (Quality of Life): Each health state is associated with a utility value, which reflects the quality of life in that state. These values are used to calculate QALYs. Utility decrements are applied for non-fatal cardiovascular events.

  • Discounting: Future costs and QALYs are discounted at a standard rate (e.g., 3% or 5% per year) to reflect their present value.

Clinical Trial Methodology: The CLEAR Outcomes Trial

The CLEAR Outcomes trial was a phase 3, randomized, double-blind, placebo-controlled, multinational study.[3][4]

  • Participants: 13,970 patients with or at high risk for cardiovascular disease who were intolerant to statins.[7][9] Statin intolerance was defined as the inability to tolerate at least two statins, one at the lowest approved daily starting dose.

  • Intervention: Patients were randomized in a 1:1 ratio to receive either this compound 180 mg daily or a matching placebo.[3]

  • Primary Endpoint: The primary efficacy endpoint was the time to the first occurrence of a four-component MACE: cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[7]

  • Follow-up: The median duration of follow-up was 40.6 months.

  • Lipid Measurement: LDL-C and other lipids were measured at baseline and at regular intervals throughout the study. Standardized laboratory procedures were used to ensure consistency across sites.

Visualizations

Signaling Pathway: Cholesterol Synthesis

The following diagram illustrates the points of inhibition for statins and this compound within the cholesterol synthesis pathway.

Cholesterol_Synthesis_Pathway Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Bempedoic_Acid This compound (inhibits ACLY) Bempedoic_Acid->Citrate Statins Statins (inhibit HMGCR) Statins->HMG_CoA

Cholesterol synthesis pathway and inhibitor actions.
Experimental Workflow: Cost-Effectiveness Markov Model

This diagram outlines the logical flow of a typical Markov model used in the cost-effectiveness analysis of lipid-lowering therapies.

Markov_Model_Workflow Start Start: Patient Cohort (Baseline Characteristics) Cycle Annual Cycle Start->Cycle Stable Stable CVD Cycle->Stable No Event Post_MI Post-MI Cycle->Post_MI MI Event Post_Stroke Post-Stroke Cycle->Post_Stroke Stroke Event Death Death Cycle->Death Death Event Stable->Cycle Transition Probabilities Stable->Death Post_MI->Cycle Transition Probabilities Post_MI->Death Post_Stroke->Cycle Transition Probabilities Post_Stroke->Death Outcomes Aggregate Outcomes: - Total Costs - Total QALYs - ICER Calculation Death->Outcomes

References

Genetic Validation of Bempedoic Acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of bempedoic acid's mechanism of action with other lipid-lowering therapies, supported by evidence from genetic validation studies. It is intended for researchers, scientists, and drug development professionals interested in the landscape of cardiovascular disease therapeutics.

Introduction to this compound

This compound is a novel, first-in-class oral medication designed to lower low-density lipoprotein cholesterol (LDL-C). It is a prodrug that undergoes activation primarily in the liver to its active form, bempedoyl-CoA.[1][2] This liver-specific activation is a key differentiator from other lipid-lowering agents, particularly statins, as the activating enzyme, very long-chain acyl-CoA synthetase-1 (ACSVL1), is absent in skeletal muscle.[1][2][3] This targeted action is associated with a lower incidence of muscle-related side effects.

The primary mechanism of action of this compound is the inhibition of ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2][4] By inhibiting ACLY, this compound reduces the synthesis of cholesterol in the liver, which in turn leads to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the bloodstream.[2][5][6]

Genetic Validation Through Mendelian Randomization

The causal link between ACLY inhibition, reduced LDL-C, and a lower risk of cardiovascular disease has been robustly validated through Mendelian randomization (MR) studies. MR is a powerful genetic epidemiological method that leverages naturally occurring genetic variants as proxies for a drug's effect, thereby allowing for an assessment of a drug target's long-term clinical impact in a manner analogous to a randomized controlled trial.[7][8][9]

A landmark Mendelian randomization study provided strong evidence supporting ACLY as a therapeutic target.[10][11] In this analysis, genetic scores comprising variants in the ACLY gene (mimicking this compound) and the HMGCR gene (mimicking statins) were compared. The study, involving over 650,000 participants, found that both genetic scores were associated with similar reductions in LDL cholesterol and conferred a comparable decrease in the risk of major cardiovascular events for each unit of LDL-C reduction.[10] These findings suggest that inhibiting ACLY lowers cardiovascular risk through the same LDL-C-mediated pathway as statins.[11][12]

Further MR analyses have indicated that genetically reduced ACLY expression is associated with a decreased risk of chronic kidney disease, highlighting potential pleiotropic benefits of ACLY inhibition.[13]

Signaling Pathway of Cholesterol Synthesis

The diagram below illustrates the key steps in the hepatic cholesterol biosynthesis pathway, highlighting the points of inhibition for this compound and statins.

Cholesterol Synthesis Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Citrate_mito Citrate Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA ACLY HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (HMGCR) Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Bempedoic_Acid This compound (Inhibits ACLY) Bempedoic_Acid->Citrate_cyto Statins Statins (Inhibit HMGCR) Statins->HMG_CoA

Caption: Cholesterol biosynthesis pathway showing inhibition points.

Comparison with Alternative Lipid-Lowering Therapies

This compound's performance and mechanism can be compared with established lipid-lowering agents, each of which also has a foundation in genetic studies.

Drug ClassTarget Enzyme/ProteinMechanism of ActionLDL-C Reduction (Monotherapy)Genetic Validation
This compound ATP-citrate lyase (ACLY)Inhibits cholesterol synthesis in the liver, upstream of HMG-CoA reductase.[2][4]~18-25%[3]Variants in ACLY associated with lower LDL-C and reduced cardiovascular risk.[10]
Statins HMG-CoA reductase (HMGCR)Competitively inhibit the rate-limiting step of cholesterol synthesis.[14][[“]][16]~20-55%Variants in HMGCR associated with lower LDL-C and reduced cardiovascular risk.[10]
Ezetimibe Niemann-Pick C1-Like 1 (NPC1L1)Inhibits intestinal absorption of dietary and biliary cholesterol.[17][18][19]~15-20%[20]Variants in NPC1L1 associated with lower LDL-C and reduced cardiovascular risk.[21]
PCSK9 Inhibitors Proprotein convertase subtilisin/kexin type 9 (PCSK9)Monoclonal antibodies that bind to PCSK9, preventing LDL receptor degradation and increasing LDL-C clearance.[[“]][23][24]~50-60%[[“]]Loss-of-function mutations in PCSK9 linked to very low LDL-C levels and significantly reduced cardiovascular risk.[23]

Experimental Protocols: Mendelian Randomization for Drug Target Validation

The genetic validation of this compound's mechanism relies on the principles of Mendelian randomization. A typical workflow for such a study is outlined below.

Methodology
  • Selection of Genetic Instruments: Single nucleotide polymorphisms (SNPs) strongly and independently associated with the expression or activity of the drug target's corresponding gene (e.g., ACLY for this compound) are identified from large-scale genome-wide association studies (GWAS). These SNPs serve as the instrumental variables.

  • Data Sources: Summary statistics from large, non-overlapping consortia and biobanks are utilized. For instance, the association of the genetic instrument with lipid levels might be sourced from a consortium like the Global Lipids Genetics Consortium, while the association with cardiovascular outcomes would come from a consortium such as CARDIoGRAMplusC4D or a large biobank like the UK Biobank.

  • Two-Sample Mendelian Randomization: This is the most common approach. It uses summary-level data to estimate the causal effect. The effect of the genetic instrument on the exposure (e.g., LDL-C levels) is estimated from one GWAS, and the effect of the same instrument on the outcome (e.g., coronary artery disease) is estimated from a different GWAS.

  • Statistical Analysis: The causal effect is estimated by dividing the genetic instrument's effect on the outcome by its effect on the exposure. The inverse-variance weighted (IVW) method is often the primary analysis, which combines the estimates from multiple SNPs into a single, more precise estimate.

  • Sensitivity Analyses: To test the robustness of the findings and the underlying assumptions of MR, several sensitivity analyses are performed. These include MR-Egger regression and weighted median methods, which can help detect and adjust for horizontal pleiotropy (where the genetic variant affects the outcome through pathways other than the exposure of interest).

Workflow Diagram

The following diagram illustrates the logical workflow of a two-sample Mendelian randomization study for validating a drug target like ACLY.

Mendelian Randomization Workflow gwas_exposure GWAS for Exposure (e.g., LDL-C) select_snps Identify Genetic Instruments (SNPs associated with ACLY) gwas_exposure->select_snps gwas_outcome GWAS for Outcome (e.g., Cardiovascular Disease) extract_outcome Extract SNP-Outcome Associations (β_out) gwas_outcome->extract_outcome extract_exposure Extract SNP-Exposure Associations (β_exp) select_snps->extract_exposure harmonize Harmonize Datasets (Align SNP effects) extract_exposure->harmonize extract_outcome->harmonize mr_analysis Two-Sample MR Analysis (e.g., IVW, MR-Egger) harmonize->mr_analysis causal_estimate Causal Estimate of ACLY Inhibition on Disease Risk mr_analysis->causal_estimate sensitivity Sensitivity Analyses (Test for Pleiotropy) mr_analysis->sensitivity sensitivity->causal_estimate Validate

Caption: Workflow for a Mendelian randomization study.

Conclusion

Genetic studies, particularly Mendelian randomization analyses, have been pivotal in validating the mechanism of action of this compound. This research demonstrates that the inhibition of ACLY by this compound is causally associated with a reduction in LDL-C and a corresponding decrease in the risk of atherosclerotic cardiovascular disease. The magnitude of this risk reduction is comparable to that achieved by statins per unit of LDL-C lowering, providing strong evidence for this compound's efficacy. Its liver-specific activation profile presents a valuable therapeutic advantage, especially for patients who experience muscle-related side effects with statins. The convergence of pharmacological data and robust genetic evidence solidifies the role of this compound as an important tool in the management of hypercholesterolemia.

References

Comparative analysis of the pleiotropic effects of bempedoic acid and statins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the cholesterol-independent effects of two key lipid-lowering therapies.

This guide provides a comparative analysis of the pleiotropic, or non-lipid-lowering, effects of bempedoic acid and statins. While both drug classes are pivotal in managing hypercholesterolemia, their broader impacts on cardiovascular health, particularly concerning inflammation and endothelial function, are of significant interest to the scientific community. This document synthesizes experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: A Foundational Comparison

Statins and this compound both inhibit the cholesterol biosynthesis pathway, but at different key steps. This distinction is fundamental to understanding their systemic effects.

  • Statins act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol production.[1][2] This action decreases hepatic cholesterol synthesis, leading to an upregulation of low-density lipoprotein (LDL) receptors and increased clearance of LDL cholesterol (LDL-C) from the circulation.[3][4]

  • This compound inhibits ATP-citrate lyase (ACL), an enzyme that functions upstream of HMG-CoA reductase.[2][5] ACL is responsible for generating acetyl-CoA, a crucial substrate for both cholesterol and fatty acid synthesis.[5] this compound is a prodrug activated in the liver, which limits its action in peripheral tissues like muscle.[5]

G BempedoicAcid BempedoicAcid ACL ACL BempedoicAcid->ACL Inhibits Statins Statins HMGCR HMGCR Statins->HMGCR Inhibits

Caption: Inhibition sites of this compound and Statins in the cholesterol synthesis pathway.

Anti-Inflammatory Effects

Atherosclerosis is recognized as a chronic inflammatory disease. Both this compound and statins have demonstrated anti-inflammatory properties, primarily measured by their effect on high-sensitivity C-reactive protein (hsCRP), a key inflammatory biomarker.[6][7]

Comparative Data on hsCRP Reduction

Drug ClassStudy/AnalysisPatient PopulationBackground TherapyPlacebo-Corrected hsCRP Reduction
This compound CLEAR Harmony (Secondary Analysis)[8][9]ASCVD and/or HeFH with hsCRP ≥2 mg/LMaximally tolerated statins-26.5%
This compound Pooled CLEAR Trials (Statin-intolerant)[10]Hypercholesterolemia, statin-intolerantNo/low-dose statins-27.4%
This compound CLEAR Outcomes[11][12]Statin-intolerant, high CV riskNone-21.6% (median)
This compound Meta-analysis (7 trials)[7]HyperlipidemiaVaried-23.4%
Statins JUPITER Trial (Rosuvastatin)[11]Healthy individuals with hsCRP ≥2 mg/LNone-37% (median, not placebo-corrected)

Key Observations:

  • This compound consistently reduces hsCRP levels by approximately 21-28%.[7][8][10][11] This effect appears to be independent of background statin therapy and is only weakly correlated with the magnitude of LDL-C lowering.[9][13]

  • A secondary analysis of the CLEAR Harmony trial showed that while this compound significantly lowered hsCRP, it did not have a significant effect on other inflammatory markers like interleukin-6 (IL-6) or fibrinogen.[8][9]

  • Statins are also well-known for their anti-inflammatory effects, which may involve the inhibition of pro-inflammatory transcription factors like NF-κB.[14] The magnitude of hsCRP reduction with statins can be substantial, as seen in trials like JUPITER.[11]

Experimental Protocols:

  • CLEAR Harmony (Secondary Analysis): This analysis focused on 817 patients with baseline hsCRP ≥2 mg/L. Participants were randomized to receive oral this compound 180 mg daily or a placebo. hsCRP, fibrinogen, and IL-6 levels were assessed at baseline and after 12 weeks.[8] Measurements were performed using validated immunoturbidimetric and immunoassays in a central laboratory.

G

Caption: Workflow for a typical clinical trial assessing inflammatory markers.

Effects on Endothelial Function and Oxidative Stress

The pleiotropic effects of statins are thought to include improvements in endothelial function and reductions in oxidative stress.[6][14] These benefits are partly attributed to the inhibition of isoprenoid intermediate synthesis, which affects the function of small signaling proteins like Rho and Rac.[1][3]

  • Statins: By decreasing isoprenoid levels, statins can increase the expression and activity of endothelial nitric oxide synthase (eNOS), leading to improved vasodilation and vascular tone.[15] They also exhibit antioxidant properties, potentially reducing the formation of oxidized LDL.[6][14]

  • This compound: The current body of evidence on this compound's direct effects on endothelial function and oxidative stress is less extensive than that for statins. However, its activation of AMP-activated protein kinase (AMPK) is a proposed mechanism for its anti-inflammatory and potentially other beneficial vascular effects.[5] Some preclinical data suggest this compound might have anti-fibrotic properties by inhibiting certain signaling pathways.[10]

G

Caption: Proposed signaling pathways for the pleiotropic effects of Statins and this compound.

Impact on Glucose Metabolism

The effects of these two drug classes on glucose metabolism appear to differ, which is a critical consideration in clinical practice.

  • Statins: Some studies have suggested a potential harmful pleiotropic effect of statins related to an increased risk of new-onset diabetes.[6]

  • This compound: In contrast, this compound may have a positive impact on glucose metabolism and insulin sensitivity.[10] This is thought to be due to its combined effect of ACL inhibition (which can reduce glucose synthesis) and AMPK activation (which helps regulate glucose production).[5][10]

Summary and Conclusion

Both this compound and statins exhibit important pleiotropic effects beyond their primary role in lowering LDL-C. The most well-documented and comparable effect is the reduction of the inflammatory marker hsCRP.

  • Anti-Inflammatory Action: Both drug classes significantly reduce hsCRP levels. This compound's effect is consistent and independent of LDL-C lowering, suggesting a distinct anti-inflammatory mechanism, likely mediated through AMPK activation.[5][13]

  • Endothelial and Other Effects: Statins have a well-established body of evidence supporting their beneficial effects on endothelial function and oxidative stress, largely through the inhibition of isoprenoid synthesis.[6] The corresponding evidence for this compound is still emerging, though its mechanism of action suggests potential benefits.

  • Clinical Relevance: The cardiovascular risk reduction seen with this compound is comparable to that of statins when normalized for the degree of LDL-C lowering.[12][16][17] This suggests that while the pleiotropic effects are significant, the primary driver of reduced cardiovascular events for both drugs remains their potent lipid-lowering capability.

For researchers, the differing upstream mechanisms of action provide a fertile ground for investigating distinct cellular and molecular pathways. While statins' pleiotropic effects are linked to the broad consequences of HMG-CoA reductase inhibition, this compound's effects appear more targeted through ACL inhibition and AMPK activation, offering a complementary or alternative pathway for cardiovascular risk reduction, especially in statin-intolerant patients.[11][18]

References

Safety Operating Guide

Proper Disposal Procedures for Bempedoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of bempedoic acid in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.

Risk Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure[1].

Recommended Personal Protective Equipment (PPE):

  • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use[1][2].

  • Eye Protection: Wear tightly fitting safety goggles with side-shields[1][2].

  • Protective Clothing: Wear impervious, fire/flame-resistant clothing. A full-sleeved apron is recommended[1][2][3].

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator. If exposure limits are exceeded, a full-face respirator should be used[1].

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including unused product, contaminated labware (e.g., flasks, pipettes), and contaminated PPE.

  • Segregate this compound waste from other laboratory waste streams to avoid chemical incompatibilities[4]. Keep halogenated and non-halogenated solvent wastes separate if applicable[4].

Step 2: Waste Collection and Containment

  • Collect all this compound waste in a suitable, clearly labeled, and closed container to await disposal[1].

  • Ensure the container is compatible with the chemical to prevent leaks or reactions[4].

  • For spills, collect adhered or collected material promptly. Avoid dust formation during cleanup[1][3]. Use non-sparking tools for collection[1].

Step 3: Storage

  • Store the sealed waste container in a dry, cool, and well-ventilated place[1].

  • The storage area should be a designated and secure central accumulation area.

  • Ensure that incompatible wastes are not stored together[4].

Step 4: Final Disposal

  • This compound waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

  • Do not discharge this compound or its containers into sewer systems, water, foodstuffs, or animal feed[1].

  • Arrange for disposal with a licensed hazardous material disposal company, ensuring compliance with all federal, state, and local regulations[5][6][7].

  • Contaminated packaging should be disposed of in the same manner as the unused product. Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or incinerated[1].

Quantitative Data

No specific quantitative data for the disposal of this compound (e.g., concentration limits for disposal) were identified in the provided search results. Disposal procedures are primarily dictated by regulatory classifications.

Experimental Protocols

Methodologies for key experiments are not applicable to this guidance on disposal procedures.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Bempedoic_Acid_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibitions Prohibited Actions start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 1. Identify & Segregate Waste (Unused product, contaminated labware, PPE) collect 2. Collect in a Labeled, Compatible, Closed Container identify->collect ppe->identify store 3. Store Container in a Cool, Dry, Well-Ventilated Area collect->store contact_vendor 4. Arrange for Disposal with a Licensed Waste Management Vendor store->contact_vendor transport Transport to a Licensed Facility contact_vendor->transport incinerate 5. Controlled Incineration (with flue gas scrubbing) transport->incinerate end End incinerate->end Disposal Complete no_sewer Do Not Discharge to Sewer no_water Do Not Contaminate Waterways

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bempedoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Bempedoic Acid, including detailed operational and disposal plans to support your critical work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Hand Protection Chemical Impermeable GlovesHandle with gloves inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Wash and dry hands after handling.[1][2]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing. A lab coat should be worn and buttoned to protect from spills.[1][2][3] For tasks with a higher risk of splashes or aerosol generation, consider coveralls.
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator. In case of spills or significant dust formation, a self-contained breathing apparatus is recommended.[1][4]

Emergency Procedures

Immediate and appropriate action during an emergency is critical. The following table outlines first aid measures in case of accidental exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1][2][5]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][5]

Handling and Disposal Plan

Proper handling and disposal are essential to prevent environmental contamination and ensure a safe workplace.

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

Spill Response:

  • Evacuate: Keep unnecessary personnel away from the spill area.[2]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in suitable, closed containers.[1]

Disposal:

  • Dispose of the substance and contaminated packaging in accordance with all applicable federal, state, and local regulations.[6]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[1]

Workflow for Handling and Disposal of this compound

BempedoicAcidWorkflow This compound: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE: - Safety Goggles - Impermeable Gloves - Lab Coat/Protective Clothing - Respirator (if needed) prep_workspace Prepare Workspace: - Ensure good ventilation - Locate emergency equipment prep_ppe->prep_workspace handling_weigh Weighing and Transfer: - Use non-sparking tools - Avoid dust generation prep_workspace->handling_weigh handling_experiment Experimental Use: - Handle in a fume hood - Avoid contact and inhalation handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Workspace and Equipment handling_experiment->cleanup_decontaminate cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe disposal_waste Collect Waste: - Solid and liquid waste in  separate, labeled containers cleanup_ppe->disposal_waste disposal_final Dispose via Licensed Chemical Waste Contractor disposal_waste->disposal_final

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bempedoic Acid
Reactant of Route 2
Bempedoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.